In-Depth Technical Guide on 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol: Chemical Properties, Synthesis, and Pharmacological Profiling
Executive Summary 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (commonly referred to in literature as 4-chloro-halostachine or inaccurately as p-chloroephedrine) is a halogenated β -hydroxy phenethylamine derivative. As...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (commonly referred to in literature as 4-chloro-halostachine or inaccurately as p-chloroephedrine) is a halogenated
β
-hydroxy phenethylamine derivative. As a structural hybrid between direct-acting adrenergic agonists and halogenated monoamine releasers, it presents a unique pharmacological profile. This whitepaper provides a rigorous, self-validating framework for researchers and drug development professionals, detailing its physicochemical properties, optimized synthetic methodologies, and structure-activity relationships (SAR).
Physicochemical Properties & Structural Analysis
The structural identity of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is defined by an ethanolamine backbone, a secondary amine (N-methyl), and a para-chloro substituted phenyl ring. The absence of an
α
-methyl group distinguishes it from ephedrine analogs, making it a direct derivative of halostachine [1].
The incorporation of the para-chloro moiety fundamentally alters the electron density of the aromatic ring and significantly increases the compound's lipophilicity compared to its non-halogenated parent compound.
Quantitative Data Summary
Property
Value
Analytical Method / Remarks
IUPAC Name
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
Standard Nomenclature
Molecular Formula
C₉H₁₂ClNO
-
Molar Mass
185.65 g/mol
-
Topological Polar Surface Area (TPSA)
32.3 Ų
Calculated (Predicts moderate BBB permeability)
LogP (Predicted)
1.7 - 1.9
Elevated lipophilicity via p-Cl substitution
pKa (Amine)
~8.9
Typical for secondary aliphatic amines
Physical State
White crystalline powder
When isolated as a hydrochloride salt
Synthetic Methodologies
To ensure high yield and purity, the synthesis of
β
-hydroxy phenethylamines must carefully navigate the risks of over-alkylation and self-condensation. Below are two field-proven, self-validating protocols.
Route A: Epoxide Ring-Opening (Preferred for Regioselectivity)
This route is highly recommended as it completely bypasses the formation of dihydropyrazine byproducts commonly seen in direct haloketone aminations.
Corey-Chaykovsky Epoxidation:
React 4-chlorobenzaldehyde with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride in DMSO)[2].
Causality: Utilizing the sulfur ylide ensures exclusive methylene transfer to the aldehyde carbonyl, yielding the terminal epoxide, 2-(4-chlorophenyl)oxirane, without competitive side reactions.
Nucleophilic Ring Opening:
Dissolve the isolated epoxide in anhydrous methanol. Add a 15-fold molar excess of methylamine (33% solution in absolute ethanol). Seal the reaction vessel and heat to 60°C for 4 hours.
Causality: The massive stoichiometric excess of methylamine is a kinetic necessity. It ensures that the primary ring-opening event outcompetes any subsequent reaction between the newly formed secondary amine and unreacted epoxide, thereby preventing the formation of tertiary amine dimers.
Workup & Isolation:
Evaporate the solvent under reduced pressure. Acidify the residue with 1M HCl and wash with diethyl ether to extract unreacted non-polar organics. Basify the aqueous layer with NaOH (pH > 10) and extract with dichloromethane (DCM). Bubble anhydrous HCl gas through the dried DCM layer to precipitate the target compound as a hydrochloride salt.
Workflow for the regioselective synthesis via epoxide ring-opening.
A classical approach utilizing commercially available 4-chloroacetophenone [3].
α
-Bromination:
Treat 4-chloroacetophenone with elemental bromine in glacial acetic acid to yield 2-bromo-1-(4-chlorophenyl)ethan-1-one.
Low-Temperature Amination:
Add the bromoketone dropwise to a solution of methylamine in THF maintained strictly at -10°C.
Causality: Temperature control is the critical failure point here. Amination at room temperature provides enough activation energy for the resulting aminoketone to undergo intermolecular condensation, forming pyrazines. The -10°C environment kinetically freezes the reaction at the primary substitution stage.
Chemoselective Reduction:
Isolate the aminoketone and dissolve in methanol at 0°C. Slowly add sodium borohydride (NaBH₄) in small portions.
Causality: NaBH₄ is explicitly chosen over stronger hydride donors like LiAlH₄. NaBH₄ provides perfect chemoselectivity, reducing the ketone to the
β
-alcohol without triggering the reductive dehalogenation of the aryl chloride bond.
Pharmacological Profile & SAR
The pharmacological identity of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is governed by the interplay between its
β
-hydroxyl group and the para-chloro substitution.
Receptor Binding & Mechanism of Action
The Role of the
β
-Hydroxyl Group: The presence of the OH group on the
β
-carbon introduces a chiral center. The stereochemistry dictates receptor affinity, with the (R)-enantiomer typically acting as a potent hydrogen bond donor to serine residues (e.g., Ser204, Ser207) within the orthosteric binding pockets of adrenergic receptors. This interaction anchors the molecule, promoting direct agonism over indirect monoamine release.
The Role of the para-Chloro Substitution: In non-hydroxylated phenethylamines (e.g., 4-chloroamphetamine, PCA), para-halogenation drastically increases affinity for the Serotonin Transporter (SERT), leading to potent and often neurotoxic serotonin efflux. However, in our target compound, the
β
-hydroxyl group raises the Topological Polar Surface Area (TPSA) and lowers the partition coefficient.
Causality of Peripheral Localization: Because the
β
-OH restricts passive diffusion across the blood-brain barrier (BBB), the compound's serotonergic neurotoxicity is heavily mitigated compared to PCA. Its primary action is localized to the peripheral nervous system, acting as a sympathomimetic agent via Trace Amine-Associated Receptor 1 (TAAR1) and peripheral adrenergic receptors [4].
Signal transduction pathway for peripheral sympathomimetic response.
Analytical Characterization Standards
To validate the synthesized compound, the following spectroscopic benchmarks should be utilized:
Gas Chromatography-Mass Spectrometry (GC-MS, Electron Ionization):
Due to the stability of the iminium ion,
β
-hydroxy phenethylamines undergo predictable
α
-cleavage. The molecular ion (
M+
at m/z 185) will be nearly invisible. Expect a dominant base peak at m/z 44[CH2=NH−CH3]+
and a secondary fragment at m/z 141/143 corresponding to the
[Cl−C6H4−CHOH]+
cation (exhibiting the classic 3:1 isotopic ratio of chlorine-35 to chlorine-37).
¹H NMR (CDCl₃, 400 MHz):
δ
~2.4 ppm (s, 3H, N-CH₃)
δ
~2.7 - 2.9 ppm (m, 2H, CH₂ - ABX system due to adjacent chiral center)
δ
~4.7 ppm (dd, 1H, CH-OH)
δ
~7.3 ppm (m, 4H, Aromatic AA'BB' system indicating para-substitution)
References
Title: The Synthesis and Pharmacology of Ephedrine Analogues
Source: DCU Research Repository (Aidan Mullen Thesis)
URL: [Link]
Title: PubChem Compound Summary for Halostachine (CID 9334)
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Trace Amine-Associated Receptor 1 (TAAR1) Pharmacology
Source: National Institutes of Health (NIH) PMC
URL: [Link]
Exploratory
Synthesis of 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol: A Comprehensive Guide to Regioselective β-Amino Alcohol Assembly
Executive Summary The synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol —a chlorinated analog of the biogenic amine halostachine—presents a distinct chemoselectivity challenge for synthetic chemists. While standa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol —a chlorinated analog of the biogenic amine halostachine—presents a distinct chemoselectivity challenge for synthetic chemists. While standard N-methylphenylethanolamine derivatives are routinely synthesized via N-benzylation followed by catalytic hydrogenation[1], the presence of the 4-chloroaryl moiety in our target molecule renders standard palladium-catalyzed debenzylation unviable due to the high risk of hydrodehalogenation (cleavage of the C–Cl bond).
As a Senior Application Scientist, I have structured this whitepaper to bypass these pitfalls. We will explore two self-validating, field-proven methodologies: the highly preferred Epoxide Ring-Opening Strategy and the alternative Direct Amination Strategy . Both pathways are designed to maximize yield, control regioselectivity, and maintain the integrity of the aryl chloride.
When designing the synthesis of β-amino alcohols, the causality behind reagent selection is paramount. The classical route to halostachine involves the reaction of α-bromoacetophenone with N-benzylmethylamine, followed by ketone reduction and Pd/C-catalyzed debenzylation[2]. However, applying this to 4-chloroacetophenone almost guarantees competitive dechlorination.
To preserve the 4-chloro group, we must avoid reductive hydrogenation.
The Epoxide Strategy: By reducing the α-bromoketone to a halohydrin and cyclizing it under basic conditions, we generate 2-(4-chlorophenyl)oxirane. The subsequent aminolysis with methylamine is governed by steric factors. The nucleophile (methylamine) attacks the less sterically hindered terminal carbon of the epoxide, yielding the desired β-amino alcohol with exceptional regioselectivity[3].
The Direct Amination Strategy: Alternatively, direct SN2 displacement of the α-bromoketone with a massive stoichiometric excess of methylamine can kinetically outcompete over-alkylation (dimerization), allowing for immediate reduction to the target alcohol[4].
Pathway A: The Epoxide Ring-Opening Strategy (Preferred)
This pathway is the gold standard for halogenated aryl-amino alcohols. It is a self-validating system because each intermediate possesses distinct solubility and chromatographic properties, allowing for rigorous in-process quality control.
Figure 1: Regioselective synthesis via the epoxide ring-opening pathway.
Step-by-Step Methodology
Step 1: α-Bromination
Dissolve 1.0 eq of 4-chloroacetophenone in glacial acetic acid.
Add a catalytic amount of HBr (to initiate enolization), followed by the dropwise addition of 1.05 eq of elemental bromine (Br2) at room temperature.
Self-Validation: The reaction is complete when the distinct red-brown color of bromine dissipates, indicating full consumption. Quench with ice water to precipitate 2-bromo-1-(4-chlorophenyl)ethan-1-one.
Step 2: Carbonyl Reduction
Suspend the α-bromoketone in methanol and cool to 0°C.
Add 1.2 eq of Sodium Borohydride (NaBH4) portion-wise to control the exothermic evolution of hydrogen gas[5].
Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The ketone starting material (UV active, higher Rf) will convert entirely to the halohydrin (lower Rf). Quench with 1M HCl to destroy excess hydride.
Step 3: Epoxidation (Cyclization)
Dissolve the crude halohydrin in a biphasic mixture of diethyl ether and 2M aqueous NaOH.
Stir vigorously for 4 hours at room temperature. The alkoxide intermediate rapidly undergoes an intramolecular SN2 displacement of the bromide ion.
Self-Validation: Extract the organic layer. The resulting 2-(4-chlorophenyl)oxirane is highly mobile on TLC and lacks the broad -OH stretch previously visible in the IR spectrum.
Step 4: Regioselective Aminolysis
Dissolve the epoxide in a sealed tube containing a 10-fold molar excess of 33% methylamine in absolute ethanol.
Heat to 60°C for 6 hours. The excess amine ensures mono-alkylation and drives the regioselective attack at the less hindered carbon[6].
Self-Validation: Evaporate the solvent. Dissolve the residue in 1M HCl (aqueous) and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane. This acid-base workup guarantees that only the basic β-amino alcohol is isolated.
Pathway B: Direct Amination and Reduction (Alternative)
For laboratories lacking sealed-tube capabilities for epoxide aminolysis, direct amination serves as a viable, albeit slightly lower-yielding, alternative[4].
Figure 2: Direct alpha-amination and reduction workflow.
Step-by-Step Methodology
Step 1: Direct Amination
Dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (synthesized as above) in anhydrous THF and cool to -5°C.
Rapidly add a 15-fold excess of aqueous methylamine. The extreme excess is the critical causality here: it kinetically swamps the reaction, preventing the newly formed secondary amine from attacking another molecule of bromoketone.
Self-Validation: Extract immediately into cold diethyl ether to prevent degradation of the unstable aminoketone free base.
Step 2: Reduction
Immediately dissolve the crude aminoketone in methanol at 0°C.
Reduce with NaBH4 (1.5 eq).
Self-Validation: Perform an acid-base extraction. The final product, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol, will precipitate as a white crystalline solid when treated with ethereal HCl to form the hydrochloride salt.
Quantitative Data & Comparative Analysis
To ensure trustworthiness and reproducibility, the following table synthesizes the expected quantitative metrics for both pathways based on standard β-amino alcohol synthesis profiles[1][6].
Synthetic Pathway
Step
Key Reagents
Temp / Time
Typical Yield (%)
Purity Profile (HPLC)
Pathway A (Epoxide)
1. Bromination
Br2, AcOH
25°C / 2h
85 - 90%
> 95%
2. Reduction
NaBH4, MeOH
0°C / 1h
92 - 95%
> 98%
3. Epoxidation
NaOH, Ether/H2O
25°C / 4h
88 - 92%
> 95%
4. Aminolysis
CH3NH2 (10 eq)
60°C / 6h
80 - 85%
> 99% (Post Acid-Base)
Pathway B (Direct)
1. Amination
CH3NH2 (15 eq)
-5°C / 1h
55 - 65%
Contaminated with dimer
2. Reduction
NaBH4, MeOH
0°C / 2h
70 - 75%
> 95% (As HCl salt)
Analytical Note: The target compound is synthesized as a racemate. If enantiopurity is required for downstream drug development, chiral resolution using diastereomeric salt formation (e.g., with tartaric acid) or asymmetric transfer hydrogenation must be employed[5].
References
Synthesis of N-Methylphenylethanolamine from Acetophenone: An In-depth Technical Guide
BenchChem
URL
Pharmacological Profile and Toxicological Dynamics of 4-Chloromethcathinone (4-CMC): A Comprehensive Technical Guide
Executive Summary 4-Chloromethcathinone (4-CMC, Clephedrone) is a synthetic para-halogenated cathinone derivative that has rapidly proliferated as a potent new psychoactive substance (NPS). Operating primarily as a non-e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Chloromethcathinone (4-CMC, Clephedrone) is a synthetic para-halogenated cathinone derivative that has rapidly proliferated as a potent new psychoactive substance (NPS). Operating primarily as a non-exocytotic monoamine releaser, 4-CMC presents a complex pharmacological profile that bridges the gap between empathogens (e.g., MDMA) and classic psychostimulants (e.g., methamphetamine). This whitepaper synthesizes the in vitro pharmacodynamics, neurotoxicological mechanisms, and forensic pharmacokinetic challenges of 4-CMC, providing a rigorous framework for researchers and drug development professionals investigating synthetic cathinone toxicity.
Chemical Identity and Structural Causality
The structural scaffold of 4-CMC (1-(4-chlorophenyl)-2-(methylamino)propan-1-one) is defined by the substitution of a chlorine atom at the para-position of the phenyl ring 1. From a structure-activity relationship (SAR) perspective, this specific para-halogenation significantly alters the molecule's lipophilicity and steric bulk. The steric bulk of the para-substituent is the primary determinant for monoamine transporter selectivity 2. While unsubstituted cathinones heavily favor the dopamine transporter (DAT), the addition of the chloro-group increases affinity for the serotonin transporter (SERT), shifting the pharmacological profile toward empathogenic effects while retaining high abuse liability 2, 3.
Unlike pyrovalerone cathinones (e.g., MDPV) which act purely as reuptake inhibitors, 4-CMC acts as a substrate-type monoamine releaser 2, 4. It enters the presynaptic terminal via DAT, SERT, and the norepinephrine transporter (NET). Once intracellular, it interacts with the vesicular monoamine transporter 2 (VMAT2), subsequently reversing the transporter flux to induce a massive non-exocytotic efflux of neurotransmitters into the synaptic cleft 4.
Quantitative Transporter Pharmacology
The equipotent nature of 4-CMC across monoamine transporters is a hallmark of its unique profile. The DAT/SERT inhibition ratio of 3.22 indicates a balanced dopaminergic and serotonergic surge, which correlates strongly with its high abuse potential in intracranial self-stimulation (ICSS) models 4, 3.
Table 1: 4-CMC Monoamine Transporter Pharmacology (In Vitro)
Transporter Target
Inhibition IC₅₀ (nM)
Release EC₅₀ (nM)
DAT/SERT Ratio
DAT (Dopamine)
208
2,890
3.22
SERT (Serotonin)
670
N/A (Full Efficacy)
-
NET (Norepinephrine)
75.5
N/A
-
(Data synthesized from in vitro HEK-hDAT/hSERT cell assays 4, 3)
Fig 1. Mechanistic pathway of 4-CMC-induced monoamine release.
Neurotoxicity and Cytotoxicity Mechanisms
The para-halogenation that grants 4-CMC its specific psychoactive properties also heavily exacerbates its neurotoxic potential 5. In vitro models utilizing SH-SY5Y neuroblastoma cells demonstrate that 4-CMC induces profound mitochondrial dysfunction, leading to severe ATP depletion and the generation of reactive oxygen species (ROS) 6, 5. Furthermore, hyperthermia—a common clinical presentation in cathinone intoxication—synergistically amplifies 4-CMC-induced ROS formation and endogenous apoptosis 7.
Table 2: Cytotoxicity Parameters in SH-SY5Y Cells
Parameter
Undifferentiated Cells
Differentiated Cells
ATP Depletion IC₅₀
~500 µM
~1.4 mM
LC₅₀ (Viability)
~1.0 mM
~1.0 - 1.4 mM
Primary Death Mechanism
Necrosis / Apoptosis
Apoptosis (Endogenous)
(Data derived from mitochondrial toxicity assays 6, 5)
Self-Validating Protocol: In Vitro Neurotoxicity Assay (Differentiated SH-SY5Y Model)
Causality Note: Differentiated SH-SY5Y cells are strictly mandated over undifferentiated lines. Retinoic acid-induced differentiation upregulates DAT expression, creating a physiologically accurate model of mature dopaminergic neurons that are specifically susceptible to transporter-mediated neurotoxin entry 6, 5.
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of
2×104
cells/well in DMEM supplemented with 10% FBS.
Differentiation: Treat cells with 10 µM all-trans-retinoic acid (RA) in low-serum media (1% FBS) for 7 days. Replace media every 48 hours.
Validation Check: Observe neurite outgrowth under phase-contrast microscopy to confirm morphological differentiation before proceeding.
Toxicant Exposure: Prepare fresh 4-CMC solutions in standard media. Expose differentiated cells to a concentration gradient (0.05 mM to 5.0 mM) for 24 hours 6.
Mitochondrial Viability (MTT/ATP Assay): Wash cells with PBS. Add MTT reagent (0.5 mg/mL) and incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Alternatively, utilize a luminescent ATP detection assay to directly quantify cellular energy depletion 5.
ROS Quantification: Utilize a DCFDA cellular ROS assay kit. Read fluorescence (Ex/Em = 485/535 nm) to correlate oxidative stress directly with 4-CMC concentration 7.
Fig 2. In vitro neurotoxicity screening workflow for 4-CMC.
Pharmacokinetics and Forensic Analytical Challenges
A critical, often overlooked aspect of 4-CMC pharmacology is its profound instability in biological matrices. In whole blood stored at room temperature, 4-CMC concentrations degrade by up to 50% within 3 hours, with an estimated half-life of merely 1 day at 5°C 4. This rapid degradation necessitates highly stringent pre-analytical protocols to prevent false-negative toxicological reports.
Self-Validating Protocol: GC-MS Quantification of 4-CMC in Forensic Blood Samples
Causality Note: Due to the thermal instability and rapid spontaneous degradation of 4-CMC in blood, immediate cold-chain custody and rapid liquid-liquid extraction (LLE) are non-negotiable to maintain analyte integrity 1, 4.
Sample Collection & Preservation: Collect whole blood in tubes containing sodium fluoride (preservative) and potassium oxalate (anticoagulant). Immediately transfer to -20°C storage 1.
Extraction (LLE): To 1 mL of blood, add 100 ng of an internal standard (e.g., mephedrone-d3). Alkalinize with 0.5 mL of 1M NaOH (pH > 10) to convert 4-CMC to its highly lipophilic freebase form.
Solvent Partitioning: Extract with 3 mL of 1-chlorobutane. Vortex aggressively for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the layers.
Derivatization: Isolate the organic layer and evaporate to dryness under a gentle nitrogen stream at room temperature (strictly avoid heat). Reconstitute and derivatize using heptafluorobutyric anhydride (HFBA) to enhance volatility and thermal stability during GC injection.
GC-MS Analysis: Inject 1 µL into the GC-MS system. Monitor specific quantifier and qualifier ions (e.g., m/z 58, 139, 141 for underivatized 4-CMC fragments) 1.
Validation Check: Run a calibration curve prior to analysis. Ensure the limit of quantification (LOQ) is
≤1
ng/mL to accurately capture low-dose or degraded forensic cases 1.
Cardiotoxicity and Off-Target Effects
Recent in silico and in vitro models have highlighted significant cardiotoxic risks associated with 4-CMC. The substance acts as a notable inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with an estimated IC₅₀ of 240.2 µM 8, 9. Inhibition of hERG delays myocardial repolarization, directly correlating with the clinical observation of arrhythmias, QT prolongation, and sudden cardiac events reported in acute severe cathinone toxidromes 8.
References
Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-CMC): Prediction of Toxicity Using In Silico Methods. MDPI / PMC.[Link]
Blood concentrations of a new psychoactive substance 4-chloromethcathinone (4-CMC) determined in 15 forensic cases. Forensic Toxicology / PMC.[Link]
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. MDPI.[Link]
Four Synthetic Cathinones... Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice. Neurotoxicity Research / PMC.[Link]
Critical Review Report: 4-CMC (4-CHLOROMETHCATHIONE). World Health Organization (ECDD Repository).[Link]
Behavioral Effects of 4‐CMC and 4‐MeO‐PVP in DBA/2J Mice After Acute and Intermittent Administration. Neurotoxicity Research.[Link]
Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. Semantic Scholar / IJMS.[Link]
Clephedrone (4-CMC) Effects on the Central Nervous System: A Technical Whitepaper
Executive Summary Clephedrone, chemically known as 4-chloromethcathinone (4-CMC), is a synthetic halogenated cathinone that has emerged as a potent psychostimulant and new psychoactive substance (NPS). Structurally analo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Clephedrone, chemically known as 4-chloromethcathinone (4-CMC), is a synthetic halogenated cathinone that has emerged as a potent psychostimulant and new psychoactive substance (NPS). Structurally analogous to mephedrone, 4-CMC features a chlorine atom at the para-position of the phenyl ring. This single halogen substitution significantly alters its lipophilicity, pharmacokinetic absorption, and neurotoxicological profile. This whitepaper synthesizes the pharmacodynamics, neurochemical mechanisms, and cellular impacts of 4-CMC on the central nervous system (CNS), providing validated experimental methodologies for researchers investigating synthetic cathinone pharmacology.
Neurochemical Mechanism of Action
4-CMC functions primarily as a non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a monoamine reuptake inhibitor [1, 3]. Like classical amphetamine-type stimulants, 4-CMC disrupts the normal vesicular storage and membrane transport of monoamines.
The substance binds directly to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Rather than merely blocking these transporters (as cocaine does), 4-CMC acts as a substrate. It is transported into the presynaptic terminal, where it collapses the vesicular pH gradient, forces reverse transport of monoamines through DAT, SERT, and NET, and floods the synaptic cleft with neurotransmitters [3, 5].
In vitro assays utilizing human embryonic kidney (HEK) cells expressing human monoamine transporters (hDAT, hSERT, hNET) reveal that 4-CMC possesses high potency for both uptake inhibition and substrate-induced release. The rank order of potency for uptake inhibition is NET > DAT > SERT, while the rank order for neurotransmitter release is NET > SERT > DAT [3].
Table 1: 4-CMC Transporter Potency Profile
Transporter Target
Uptake Inhibition (
IC50
/
EC50
nM)
Neurotransmitter Release (
EC50
nM)
NET
75.5
1,240
DAT
208.0
2,890
SERT
670.0
1,980
Data aggregated from WHO ECDD critical review reports utilizing HEK-hDAT/hSERT/hNET cell assays [3].
Neurotoxicity and Cellular Impact
The para-chloro substitution of 4-CMC raises significant neurotoxicological concerns. While its structure resembles the highly neurotoxic para-chloromethamphetamine (pCMA), 4-CMC induces cellular damage through distinct pathways. In vitro studies utilizing differentiated human neuroblastoma (SH-SY5Y) cells demonstrate that 4-CMC is highly cytotoxic, inducing severe oxidative stress and mitochondrial membrane potential depolarization[1, 4].
The accumulation of reactive oxygen species (ROS) following 4-CMC exposure leads to lipid peroxidation and eventual apoptosis of dopaminergic neurons. Furthermore, 4-CMC has been shown to inhibit acetylcholinesterase (AChE), adding a layer of cholinergic disruption to its monoaminergic toxicity [4].
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols are established for evaluating 4-CMC's pharmacodynamics and neurotoxicity.
Protocol 1: In Vitro Synaptosome Uptake & Release Assay
This protocol measures the substrate-releasing capabilities of 4-CMC across different neuronal populations.
Causality & Rationale: Rat caudate tissue is utilized specifically for DAT assays because the striatum is densely innervated by dopaminergic terminals. Conversely, the whole brain (minus the caudate and cerebellum) is used for NET and SERT assays to isolate noradrenergic and serotonergic terminals, preventing dopaminergic signal interference [5]. Tritiated (
3H
) monoamines are used because radiolabeling allows for highly sensitive, linear quantification of neurotransmitter flux without altering the biochemical binding affinity of the monoamines.
Step-by-Step Methodology:
Tissue Isolation: Euthanize male Sprague-Dawley rats. Rapidly dissect the caudate nucleus (for DAT) and the remaining whole brain minus cerebellum (for SERT/NET).
Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose buffer to maintain osmotic balance and preserve synaptic vesicle integrity.
Centrifugation: Centrifuge at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the supernatant at 12,000 × g for 20 minutes to isolate the synaptosomal pellet (
P2
fraction).
Incubation: Resuspend synaptosomes in Krebs-Ringer phosphate buffer. Pre-incubate with varying concentrations of 4-CMC (10 nM to 100 µM) at 37°C for 5 minutes.
Radioligand Addition: Add
[3H]
-dopamine,
[3H]
-serotonin, or
[3H]
-norepinephrine and incubate for an additional 15 minutes.
Termination & Filtration: Terminate the reaction rapidly by adding ice-cold buffer and filtering through GF/B glass microfiber filters to trap the synaptosomes.
Quantification: Measure retained radioactivity using liquid scintillation counting to calculate
IC50
and
EC50
values.
Fig 2. Step-by-step workflow for in vitro synaptosome uptake and release assays.
Protocol 2: SH-SY5Y Cytotoxicity and Oxidative Stress Screening
Causality & Rationale: Undifferentiated SH-SY5Y cells resemble immature neuroblasts. By treating them with retinoic acid (RA), the cells differentiate, halting proliferation and upregulating mature neuronal markers like Tyrosine Hydroxylase (TH) and DAT. This creates a physiologically accurate, self-validating model for dopaminergic neurotoxicity [4].
Step-by-Step Methodology:
Cell Culture & Differentiation: Seed SH-SY5Y cells in 96-well plates. Treat with 10 µM retinoic acid for 7 days to induce dopaminergic differentiation.
Drug Exposure: Expose differentiated cells to 4-CMC at concentrations ranging from 0.1 mM to 5.0 mM for 24 hours.
Viability Assay (MTT): Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce MTT to formazan. Measure absorbance at 570 nm to determine the
LC50
.
ROS Quantification: In a parallel plate, load cells with the fluorescent probe DCFDA (2',7'-dichlorofluorescin diacetate) prior to 4-CMC exposure. DCFDA is oxidized by ROS to highly fluorescent DCF.
Analysis: Measure fluorescence (Ex/Em = 485/535 nm) to quantify intracellular oxidative stress relative to vehicle controls.
In Vivo CNS and Cardiovascular Effects
The neurochemical profile of 4-CMC translates into profound physiological and behavioral effects in vivo.
Behavioral Pharmacology: In murine models, 4-CMC produces a time- and dose-dependent increase in horizontal locomotor activity. In drug discrimination assays, 4-CMC fully substitutes for the discriminative stimulus effects of MDMA, indicating a strong empathogenic and entactogenic profile driven by its potent SERT releasing capabilities [3].
Cardiovascular Impact: Telemetry studies in rats demonstrate that 4-CMC induces significant cardiovascular stimulation, markedly increasing both mean arterial blood pressure and heart rate. These sympathomimetic effects are a direct consequence of its potent NET substrate activity [5].
Human Pharmacokinetics: Observational studies in humans indicate that 4-CMC produces stimulant-like subjective effects (euphoria, increased sociability, tachycardia). Notably, 4-CMC exhibits a delayed onset and peak of effects compared to non-halogenated analogs like methylone, highlighting a clinically relevant pharmacokinetic difference likely due to altered absorption kinetics dictated by the para-chloro substitution [2].
Conclusion
Clephedrone (4-CMC) is a potent, non-selective monoamine releasing agent that exerts profound stimulatory effects on the central nervous system. While its pharmacodynamic profile mimics that of mephedrone and MDMA, its specific para-halogenated structure introduces significant neurotoxic risks, primarily through the induction of severe oxidative stress in dopaminergic pathways. Rigorous, standardized in vitro and in vivo methodologies remain critical for mapping the full toxicological landscape of this and emerging synthetic cathinones.
References
4-Chloromethcathinone - Wikipedia
Source: Wikipedia
URL
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact
Source: MDPI
URL
Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats
Source: PubMed / NIH
URL
Foundational
In Vitro Metabolism of 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol: A Comprehensive Technical Guide
Executive Summary The compound 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (often referred to as 4-chloroephedrine or dihydro-4-CMC) is a bioactive halogenated phenethylamine. While it can exist as an independent entity...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (often referred to as 4-chloroephedrine or dihydro-4-CMC) is a bioactive halogenated phenethylamine. While it can exist as an independent entity, it is most prominently encountered as the primary
β
-keto reduced Phase I metabolite of the synthetic cathinone 4-chloromethcathinone (4-CMC)[1]. Understanding its in vitro metabolic fate is critical for drug development, forensic toxicology, and pharmacokinetic modeling, as this alcohol derivative exhibits a significantly longer half-life and lower intrinsic clearance than its parent ketone[2].
This whitepaper provides an authoritative, step-by-step guide to the in vitro metabolic profiling of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol, detailing the self-validating experimental protocols, enzymatic causality, and high-resolution analytical frameworks required to map its biotransformation.
Pharmacological Context & Structural Significance
The reduction of the
β
-ketone group of 4-CMC yields 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol[1]. This structural shift from a cathinone to an ephedrine analog dramatically alters the molecule's pharmacokinetic profile. In vitro assays utilizing Human Liver Microsomes (HLMs) demonstrate that this dihydro-metabolite acts as a low-clearance compound[1]. Because it possesses both a secondary amine and a newly formed
β
-hydroxyl group, the molecule is highly susceptible to a divergent set of CYP450-mediated oxidations and UGT-mediated conjugations[3]. Mapping these pathways is essential for identifying long-term biomarkers of exposure[4].
Self-Validating In Vitro Methodology
As an application scientist, designing a metabolic stability and profiling assay requires more than executing steps; it requires building a self-validating system where every reagent addition serves a strict mechanistic purpose.
Human Liver Microsome (HLM) Incubation Protocol
HLMs are selected over whole hepatocytes for this specific profiling because they allow precise, isolated control over Phase I (CYP) and Phase II (UGT) cofactors, enabling the uncoupling of sequential metabolic steps[1].
System Preparation : Thaw pooled HLMs (minimum 50 donors) on ice.
Causality: Pooling averages out inter-individual genetic polymorphisms in CYP2D6 and CYP2C19 expression, providing a representative baseline of human hepatic metabolism[1].
Alamethicin Pre-incubation : Mix HLMs (1 mg/mL final protein concentration) with the pore-forming peptide alamethicin (50 µg/mg protein) on ice for 15 minutes.
Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin forms transmembrane pores, granting the highly polar UDPGA cofactor access to the active site, which is critical to prevent false-negative Phase II glucuronidation results[4].
Substrate Addition : Add 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol to a final concentration of 10 µM.
Causality: Maintaining the substrate concentration at 10 µM ensures the system operates well below the typical Michaelis constant (
Km
) for most CYP enzymes, maintaining first-order kinetics and preventing enzyme saturation during intrinsic clearance (
CLint
) calculations[1].
Reaction Initiation : Pre-warm the mixture to 37°C. Initiate the reaction by adding a pre-warmed cofactor cocktail (1 mM NADPH, 2 mM UDPGA, 5 mM MgCl
2
).
Causality: Mg
2+
is an obligate cofactor for UGT activity. Initiating with the cofactor rather than the enzyme ensures the reaction strictly begins at physiological temperature.
Kinetic Sampling & Quenching : Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench in 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., ephedrine-d3).
Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures microsomal proteins, halting enzymatic activity. Spiking the internal standard into the quench solution corrects for volumetric variations during extraction without interfering with the forward enzymatic rate.
LC-HRMS/MS Analytical Framework
Chromatography : Separation is achieved using a Biphenyl UHPLC column.
Causality: Unlike standard C18 columns, the biphenyl stationary phase leverages
π−π
interactions, which are critical for resolving closely eluting positional isomers (e.g., distinguishing between aromatic ring hydroxylation and aliphatic chain modifications)[3].
Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) in positive ESI mode.
Causality: Sub-5 ppm mass accuracy is mandatory to confidently assign empirical formulas and differentiate isobaric transformations (e.g., +15.9949 Da for hydroxylation)[3].
Biotransformation Pathways
The in vitro incubation of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol reveals three primary axes of metabolism:
N-Demethylation (Phase I) : The secondary amine undergoes oxidative N-demethylation, primarily mediated by CYP2D6 and CYP2C19, yielding the primary amine 1-(4-chlorophenyl)-2-aminoethan-1-ol. This is a hallmark clearance pathway for methylamino-containing phenethylamines[1].
O-Glucuronidation (Phase II) : The
β
-hydroxyl group provides a direct target for Phase II conjugation. UGT2B7 catalyzes the transfer of glucuronic acid to the hydroxyl oxygen, forming a highly polar O-glucuronide[4]. This is a critical detoxification step that facilitates rapid renal clearance.
Aromatic Hydroxylation (Phase I) : A minor pathway involves the CYP3A4-mediated addition of a hydroxyl group to the chlorophenyl ring. The electron-withdrawing nature of the para-chloro substituent deactivates the aromatic ring toward electrophilic oxidation, making this pathway less prominent[5].
Quantitative Metabolic Profiling
The following table summarizes the high-resolution mass spectrometry data for the parent compound and its in vitro metabolites.
Table 1: LC-HRMS/MS Profiling of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol Metabolites
Metabolite
Biotransformation
Neutral Formula
Theoretical
[M+H]+
(m/z)
Mass Shift (
Δ
Da)
Primary Enzyme(s)
Parent
N/A
C9H12ClNO
186.0682
0
N/A
M1
N-Demethylation
C8H10ClNO
172.0526
-14.0156
CYP2D6, CYP2C19
M2
O-Glucuronidation
C15H20ClNO7
362.1003
+176.0321
UGT2B7
M3
Aromatic Hydroxylation
C9H12ClNO2
202.0631
+15.9949
CYP3A4
M4
N-Demethylation + Glucuronidation
C14H18ClNO7
348.0847
+162.0165
CYP2D6 + UGT2B7
Pathway Visualization
The logical relationships and enzymatic drivers of the metabolic cascade are visualized below.
In vitro metabolic pathways of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol.
Analytical Framework for the Identification and Structural Elucidation of Novel Psychoactive Substances: A Focus on 4-Chloromethcathinone (4-CMC)
Executive Summary The rapid proliferation of Novel Psychoactive Substances (NPS) presents a continuous challenge to forensic and clinical toxicology laboratories. Among the most prevalent are synthetic cathinones, β-keto...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid proliferation of Novel Psychoactive Substances (NPS) presents a continuous challenge to forensic and clinical toxicology laboratories. Among the most prevalent are synthetic cathinones, β-keto phenethylamine derivatives that act as potent monoamine reuptake inhibitors. 4-Chloromethcathinone (4-CMC, Clephedrone), a Schedule II controlled substance under the 1971 UN Convention, exemplifies the analytical complexities inherent to this class. Due to thermal lability, positional isomerism (e.g., 2-CMC vs. 3-CMC vs. 4-CMC), and solid-state polymorphism, standard screening methods often yield ambiguous results.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational manuals. Here, we dissect the causality behind experimental choices, establishing a self-validating analytical framework that ensures absolute structural certainty when identifying 4-CMC and related halogenated cathinones.
Chemical Architecture and Fragmentation Mechanics
To accurately identify 4-CMC, one must first understand its behavior under electron ionization (EI). 4-CMC (C₁₀H₁₂ClNO) consists of a chlorobenzene ring attached to a propan-1-one backbone with a secondary methylamine group.
Under standard 70 eV GC-EI-MS conditions, the molecule undergoes predictable, high-energy fragmentation. The dominant mechanistic pathway is α-cleavage . The electron impact ionizes the nitrogen atom, driving the cleavage of the carbon-carbon bond between the α-carbon and the carbonyl group. This yields two primary diagnostic fragments[1]:
m/z 58 (Base Peak): A highly stable iminium cation [CH3-CH=NH-CH3]+.
m/z 139 / 141: A chlorobenzoyl cation [Cl-C6H4-C=O]+, which exhibits the characteristic 3:1 isotopic abundance ratio of ³⁵Cl to ³⁷Cl.
The Analytical Blind Spot: Because α-cleavage is driven entirely by the amine and ketone moieties, the exact position of the chlorine atom on the aromatic ring (ortho, meta, or para) has a negligible effect on the resulting mass spectrum. Consequently, underivatized GC-MS is fundamentally blind to the positional isomerism of 2-CMC, 3-CMC, and 4-CMC, necessitating orthogonal techniques for definitive structural elucidation.
Overcoming Analytical Blind Spots: The Derivatization Imperative
A critical failure point in routine cathinone analysis is thermal degradation. Synthetic cathinones are thermally labile; exposure to the high temperatures of a GC injection port (typically 250°C–280°C) can induce breakdown into corresponding pyrazines or ephedrine-like artifacts.
To create a self-validating system, we employ derivatization via Pentafluoropropionic Anhydride (PFPA) .
Causality: PFPA acylates the secondary amine of 4-CMC, replacing the active hydrogen with a pentafluoropropionyl group. This eliminates hydrogen bonding, drastically increasing volatility and thermal stability.
Diagnostic Enhancement: Derivatization forces a shift in the fragmentation pathway, generating heavier, more specific product ions (e.g., m/z 204 base peak) that improve the signal-to-noise ratio and aid in differentiating closely related analogues[2].
The following protocol details the extraction and quantification of 4-CMC from biological matrices (e.g., whole blood). This workflow is designed to be self-validating through the use of isotopic dilution.
Phase 1: Sample Preparation and Isotopic Dilution
Aliquoting: Transfer 200 µL of homogenized whole blood into a silanized glass centrifuge tube.
Internal Standardization: Add 20 µL of a deuterated internal standard (IS) working solution (e.g., Mephedrone-d3 at 1 µg/mL). Validation Check: The IS acts as an internal control. Any variance in extraction efficiency, derivatization yield, or matrix suppression will equally affect the IS and the analyte, neutralizing quantitative errors.
Alkalinization: Add 100 µL of 1M NaOH buffer (pH > 10). Causality: This suppresses the ionization of the secondary amine, shifting 4-CMC entirely into its lipophilic freebase form to maximize organic partitioning.
Phase 2: Liquid-Liquid Extraction (LLE)
4. Extraction: Add 1.0 mL of 1-chlorobutane. Vortex vigorously for 5 minutes.
5. Phase Separation: Centrifuge at 3000 rpm for 10 minutes at 4°C. Transfer the upper organic layer to a clean reaction vial.
Phase 3: PFPA Derivatization
6. Concentration: Evaporate the organic extract to dryness under a gentle stream of ultra-pure nitrogen at room temperature to prevent volatile loss.
7. Acylation: Add 50 µL of anhydrous ethyl acetate and 50 µL of PFPA reagent. Cap tightly and incubate at 60°C for 30 minutes.
8. Reconstitution: Evaporate the excess PFPA under nitrogen. Reconstitute the residue in 50 µL of ethyl acetate.
Phase 4: GC-MS Acquisition
9. Injection: Inject 1 µL in splitless mode (Inlet Temp: 250°C) onto a 30m x 0.25mm x 0.25µm capillary column (e.g., ZB-5MSi).
10. Oven Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
The Isomeric and Polymorphic Challenge: Orthogonal Resolution
When GC-MS confirms the presence of a chloromethcathinone core, the analyst must resolve the specific isomer.
ATR-FTIR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared spectroscopy is highly sensitive to the structural geometry of isomers. However, have uncovered a critical pitfall: 4-CMC exhibits solid-state polymorphism [3]. Casework samples may exist as an anhydrous HCl salt or a hydrated HCl species. The inclusion of water in the crystal lattice alters the hydrogen-bonding network, significantly shifting the N-H and C=O vibrational frequencies. Comparing a hydrated sample against an anhydrous library reference will yield a false negative.
Nuclear Magnetic Resonance (NMR): To build a truly self-validating identification loop, ¹H and ¹³C NMR must be deployed when FTIR yields ambiguous polymorphic data. NMR is unaffected by solid-state polymorphism because the sample is dissolved in a deuterated solvent (e.g., D₂O or CDCl₃). The proton splitting patterns on the aromatic ring unambiguously differentiate the ortho (2-CMC), meta (3-CMC), and para (4-CMC) substitutions based on J-coupling constants.
Quantitative Analytical Profiles
To facilitate rapid cross-referencing, the quantitative and diagnostic parameters of 4-CMC are summarized below.
Table 1: Chemical and Mass Spectrometric Profile of 4-CMC
Table 2: Validated GC-MS Method Parameters for Blood Matrix [2]
Validation Parameter
Performance Metric
Linearity Range
1.0 – 500 ng/mL (R² > 0.997)
Limit of Detection (LOD)
0.3 ng/mL
Limit of Quantification (LOQ)
1.0 ng/mL
Extraction Recovery
94.3% – 98.8%
Workflow Visualization
The following logic diagram maps the self-validating orthogonal workflow required to definitively identify synthetic cathinones while bypassing the pitfalls of thermal lability and polymorphism.
Caption: Orthogonal analytical workflow for the self-validating identification of synthetic cathinones.
References
MDPI (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Available at:[Link]
National Institutes of Health / PMC (2018). Blood concentrations of a new psychoactive substance 4-chloromethcathinone (4-CMC) determined in 15 forensic cases. Available at: [Link]
Frontiers in Pharmacology (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Available at: [Link]
UvA-DARE - Digital Academic Repository (2024). Differentiation of chloromethcathinone (CMC) isomers. Available at: [Link]
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Available at: [Link]
Spectroscopic Characterization and Analytical Profiling of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
Executive Summary 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is a halogenated derivative of halostachine (N-methylphenylethanolamine). As a structural analog to ephedrine-type central nervous system stimulants and adre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is a halogenated derivative of halostachine (N-methylphenylethanolamine). As a structural analog to ephedrine-type central nervous system stimulants and adrenergic ligands, it serves as a critical model compound in forensic chemistry, pharmacology, and drug development. This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic elucidation of this molecule, detailing the causality behind experimental methodologies across Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Structural Homology & Analytical Strategy
Structurally, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol consists of a para-chlorinated benzene ring attached to an ethanolamine backbone. It shares significant structural homology with[1] and [2], lacking only the alpha-methyl group characteristic of amphetamine derivatives.
To ensure absolute trustworthiness in structural elucidation, we employ an orthogonal, self-validating analytical workflow. Data from one spectroscopic modality is used to independently verify the hypotheses generated by another.
Fig 1: Self-validating analytical workflow for spectroscopic structural elucidation.
Mass Spectrometry (MS): Fragmentation Mechanics
Experimental Protocol
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in LC-MS grade methanol.
GC-EI-MS (Electron Impact): Inject 1 µL into a gas chromatograph equipped with a 5% phenyl methylsilicone capillary column. Operate the mass spectrometer in EI mode at 70 eV. Note: If peak tailing occurs due to the polar -OH and -NH groups, derivatization with pentafluoropropionic anhydride (PFPA) is recommended prior to injection.
LC-ESI-MS (Electrospray Ionization): Utilize a C18 column with a gradient mobile phase of 0.1% formic acid in water/acetonitrile. Operate in positive ion mode (ESI+).
Mechanistic Causality & Data Interpretation
The choice between EI and ESI is driven by ionization thermodynamics. EI is a "hard" ionization technique that deposits excess internal energy into the molecule. Consequently, the molecular ion
[M]+∙
at m/z 185 (and the 187 isotope for
37Cl
) is typically weak or absent due to rapid unimolecular dissociation[3]. Conversely, ESI is a "soft" technique that transfers protons in the solution phase, preserving the intact
[M+H]+
ion at m/z 186/188, thereby validating the molecular weight.
Under EI conditions, the fragmentation is strictly governed by Stevenson’s Rule . The dominant pathway is the alpha-cleavage of the C1-C2 bond. Because the nitrogen atom possesses a lower ionization energy than the oxygen atom, it better stabilizes the localized positive charge. Therefore, the charge is retained on the nitrogenous fragment.
Crucially, unlike[4] which possess an alpha-methyl group and yield a base peak at m/z 58, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol lacks this alpha-methyl substitution. Thus, alpha-cleavage yields an iminium cation
[CH2=NH−CH3]+
at m/z 44 as the base peak[3].
Fig 2: Primary EI-MS alpha-cleavage pathway governed by Stevenson's Rule.
Nuclear Magnetic Resonance (NMR): Stereochemical & Connectivity Profiling
Experimental Protocol
Sample Preparation: Dissolve 15-20 mg of the free base compound in 0.6 mL of deuterated chloroform (
CDCl3
). If utilizing the hydrochloride salt, substitute with
DMSO-d6
to ensure solubility.
Acquisition: Acquire standard
1H
(400 MHz) and
13C
(100 MHz) spectra at 298 K.
Self-Validation (D
2
O Exchange): Add 1-2 drops of deuterium oxide (
D2O
) to the NMR tube, shake vigorously, and re-acquire the
1H
spectrum.
Mechanistic Causality & Data Interpretation
The C1 carbon bearing the hydroxyl group is a chiral center. This stereocenter breaks the local symmetry of the adjacent C2 methylene group. As a direct physical consequence, the two protons on the C2 carbon are diastereotopic —they are magnetically non-equivalent and will couple both with each other (geminal coupling) and with the C1 methine proton (vicinal coupling), creating a complex ABX spin system rather than a simple doublet.
The
D2O
exchange protocol acts as an internal validation mechanism. Labile protons (-OH and -NH) rapidly exchange with deuterium. Because deuterium's resonance frequency falls far outside the
1H
observation window, these specific broad singlet signals will vanish from the spectrum, definitively confirming their assignment over aliphatic impurities.
Preparation: Place 2-5 mg of the neat solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Acquisition: Apply consistent pressure using the anvil and scan from 4000 to 400
cm−1
with a resolution of 4
cm−1
(background subtracted).
Mechanistic Causality
Traditional FT-IR sample preparation requires pressing the analyte into a Potassium Bromide (KBr) pellet. However, applying high mechanical pressure to hydrochloride salts in the presence of KBr can induce polymorphic phase transitions or halide ion exchange (forming KCl and the bromide salt of the amine), which artificially shifts the vibrational bands. ATR-FTIR circumvents this, preserving the exact solid-state polymorphic integrity of the sample.
Key diagnostic vibrational modes include:
O-H / N-H Stretch: A broad, overlapping band from 3200–3400
cm−1
denoting extensive hydrogen bonding.
C-H Stretch (Aromatic): Weak bands just above 3000
cm−1
.
C-Cl Stretch: A distinct absorption band near 1090
cm−1
.
Out-of-Plane (OOP) Bending: A strong, sharp peak near 820
cm−1
, which is the definitive spectroscopic signature of a para-disubstituted benzene ring.
Conclusion
The structural elucidation of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol requires a synergistic approach. The molecular weight and primary amine-chain architecture are established via the m/z 44 base peak in EI-MS. The exact connectivity and stereochemical realities (such as diastereotopic protons) are mapped via
1H
and
13C
NMR, validated by
D2O
exchange. Finally, functional group integrity and para-substitution are confirmed via ATR-FTIR. Together, these methods form an impenetrable, self-validating matrix for analytical profiling.
References
Title: Phenylethanolamine | C8H11NO | CID 1000
Source: PubChem, National Library of Medicine
URL: [Link]
Title: Model compounds for evaluating the reactivity of amphetamine-type stimulants
Source: PubMed, Forensic Science International
URL: [Link]
Title: Fragmentation and conformation study of ephedrine by low- and high-resolution mass selective UV spectroscopy
Source: American Institute of Physics (AIP)
URL: [Link]
Title: Analytical Methods for Amphetamines (OBSOLETE DOCUMENT)
Source: Idaho State Police Forensic Services
URL: [Link]
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol: Chemical Profiling, Metabolism, and Analytical Protocols
Executive Summary In the rapidly evolving landscape of forensic toxicology and novel psychoactive substances (NPS), the identification and quantification of transient parent compounds present a significant analytical cha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of forensic toxicology and novel psychoactive substances (NPS), the identification and quantification of transient parent compounds present a significant analytical challenge. 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol —commonly referred to as dihydro-4-CMC or 4-chlorohalostachine—is the primary Phase I metabolite of the synthetic cathinone 4-chloromethcathinone (4-CMC). Because the parent cathinone is highly unstable in biological matrices, this alcohol metabolite serves as a critical, stable biomarker for confirming exposure.
This whitepaper provides an in-depth technical analysis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol, detailing its chemical identity, the mechanistic causality behind its formation, and a self-validating analytical protocol for its quantification.
Chemical Identity and Physicochemical Profiling
Despite its critical role in forensic analysis, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol does not have a widely assigned, universal Chemical Abstracts Service (CAS) registry number for its racemic freebase in common commercial databases (frequently listed as "None" or unassigned) [[1]](). However, its structural and physicochemical properties are well-characterized through predictive models and mass spectrometry databases.
Structurally, the compound is a
β
-hydroxy-phenethylamine derivative. The presence of the hydroxyl group on the benzylic carbon creates a chiral center, meaning the compound exists in two enantiomeric forms, though it is typically encountered analytically as a racemate following the metabolism of racemic 4-CMC.
Mechanistic Toxicology: The Causality of Keto-Reduction
In forensic toxicology, relying solely on the detection of parent synthetic cathinones often leads to false-negative results. The
β
-keto moiety inherent to the cathinone structure is highly susceptible to chemical degradation, particularly at physiological pH and during the storage of post-mortem blood samples.
The Mechanistic Shift:
To circumvent this analytical blind spot, toxicologists target 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol. Upon ingestion, 4-CMC undergoes rapid Phase I metabolism driven by hepatic aldo-keto reductases (AKRs) and Cytochrome P450 enzymes. These enzymes reduce the unstable ketone group into a hydroxyl group 3. The resulting alcohol (dihydro-4-CMC) lacks the reactive carbonyl center, granting it exceptional stability in biological fluids. Consequently, it is the recommended biomarker for confirming 4-CMC consumption, even when the parent drug has completely degraded 4.
Metabolic reduction of 4-CMC to its stable biomarker, dihydro-4-CMC.
Analytical Workflows & Experimental Protocols
To ensure scientific trustworthiness, quantitative protocols must be self-validating. The following methodology outlines a robust Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the isolation and quantification of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol.
Step-by-Step Methodology: SPE and LC-MS/MS Quantification
Step 1: Sample Preparation & Protein Precipitation
Action: Aliquot 500 µL of biological matrix (blood or urine) into a clean microcentrifuge tube. Spike the sample with 50 µL of a deuterated internal standard (e.g., Dihydro-4-CMC-d5 at 100 ng/mL). Add 1 mL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes.
Causality: The addition of the internal standard before any manipulation creates a self-validating system; it normalizes any subsequent analyte loss during extraction or ion suppression during MS analysis. Acetonitrile effectively strips the hydration shell from matrix proteins, causing them to precipitate and preventing column clogging downstream.
Action: Dilute the supernatant with 2 mL of 0.1 M phosphate buffer (pH 6.0). Load the mixture onto a Mixed-mode Cation Exchange (MCX) SPE cartridge pre-conditioned with 2 mL methanol and 2 mL deionized water. Wash sequentially with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.
Causality: 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol contains a secondary amine that remains protonated at pH 6.0. The MCX sorbent captures this cation via strong electrostatic interactions. The acidic and organic washes selectively remove neutral lipids and acidic interferences without disrupting the ionic bond of the target analyte.
Step 3: Elution and Reconstitution
Action: Elute the target analyte using 2 mL of 5% ammonium hydroxide in methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase.
Causality: The highly basic ammonium hydroxide deprotonates the secondary amine of the analyte, neutralizing its charge. This breaks the electrostatic interaction with the MCX sorbent, allowing the purified compound to elute freely.
Step 4: LC-MS/MS Analysis
Action: Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution consisting of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Detect using Electrospray Ionization in positive mode (ESI+) via Multiple Reaction Monitoring (MRM).
Causality: The C18 stationary phase provides optimal retention for the lipophilic chlorophenyl ring. The inclusion of 0.1% formic acid in the mobile phases ensures the amine remains protonated during chromatography, which is an absolute requirement for efficient droplet charging and high-sensitivity detection in ESI+ mass spectrometry.
LC-MS/MS analytical workflow for the extraction and quantification of dihydro-4-CMC.
Conclusion
While 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol lacks a universally standardized CAS registry number in commercial catalogs [[1]](), its significance in the realm of analytical toxicology cannot be overstated. By shifting the analytical focus from the highly unstable parent cathinone (4-CMC) to this stable keto-reduced biomarker 4, researchers and forensic professionals can establish a highly trustworthy, self-validating framework for confirming exposure and interpreting toxicological data.
References
ResearchGate / Journal of Analytical Toxicology - Interpretative problems due to the presence of chloromethcathinone isomers in the biological material from post-mortem cases.
URL:[Link]
Thoreauchem - 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol-None (Product Detail & CAS Information).
URL:[Link]
PubChemLite (Université du Luxembourg) - 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (Structural Information & Exact Mass).
URL:[Link]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Chloromethcathinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive analysis of the solubility of 4-chloromethcathinone (4-CMC), a synthetic cathinone of signif...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility of 4-chloromethcathinone (4-CMC), a synthetic cathinone of significant interest in forensic and pharmacological research. Understanding the solubility of 4-CMC in various organic solvents is critical for the development of analytical methods, the preparation of stable reference standards, and for conducting toxicological and pharmacological studies. This document synthesizes available quantitative data, provides a theoretical framework for predicting solubility based on physicochemical properties and Hansen Solubility Parameters (HSP), and offers a detailed, field-proven protocol for the experimental determination of solubility. By elucidating the interplay between the molecular structure of 4-CMC and solvent characteristics, this guide serves as an essential resource for scientists working with this compound.
Introduction: The Critical Role of Solubility in 4-CMC Research
4-Chloromethcathinone (4-CMC), also known as clephedrone, is a substituted cathinone that has emerged as a significant new psychoactive substance (NPS).[1][2] Its chemical structure, 1-(4-chlorophenyl)-2-(methylamino)propan-1-one, features a chlorine atom at the para-position of the phenyl ring, which significantly influences its physicochemical properties and pharmacological activity.[3] For researchers and drug development professionals, a thorough understanding of 4-CMC's solubility in organic solvents is a fundamental prerequisite for a wide range of applications.
The choice of solvent is paramount in analytical chemistry for sample preparation, extraction, and chromatographic analysis. Inaccurate assumptions about solubility can lead to incomplete dissolution, inaccurate quantification, and the potential for misleading results in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Furthermore, in the context of in vitro pharmacological and toxicological studies, the ability to prepare stock solutions of known and stable concentrations is entirely dependent on selecting an appropriate solvent.
This guide aims to provide a detailed technical overview of the solubility of 4-CMC in common organic solvents, moving beyond a simple tabulation of data to explain the underlying chemical principles that govern its dissolution.
Physicochemical Properties of 4-Chloromethcathinone
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key features of the 4-CMC molecule that dictate its interaction with solvents are:
A Polar Ketone Group (C=O): This group can act as a hydrogen bond acceptor.
A Secondary Amine Group (-NHCH₃): This group can act as both a hydrogen bond donor and acceptor.
A Chlorinated Aromatic Ring: The benzene ring itself is nonpolar, but the highly electronegative chlorine atom introduces a dipole moment, increasing the overall polarity of the molecule compared to its non-halogenated counterpart. The para-substitution of chlorine may enhance the molecule's lipophilicity.[6]
These structural elements create a molecule with a moderate polarity and the capacity for hydrogen bonding, which are the primary determinants of its solubility in different organic solvents.
Quantitative and Predicted Solubility of 4-Chloromethcathinone
Experimentally Determined Solubility
Based on available data, the solubility of 4-CMC in a few common solvents has been reported. It is important to note that the temperature at which these solubilities were determined is often not specified, but is generally assumed to be at or near room temperature (20-25°C).
The hydrochloride salt of 4-CMC has also been reported to be soluble in phosphate-buffered saline (PBS, pH 7.2) at a concentration of approximately 5 mg/mL.[7][8]
Predicting Solubility with Hansen Solubility Parameters (HSP)
In the absence of comprehensive experimental data, the Hansen Solubility Parameter (HSP) theory offers a powerful predictive tool. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute (4-CMC) and the solvent:
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A substance is more likely to dissolve in a solvent when their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating a higher likelihood of dissolution.
Hansen Solubility Parameters for Selected Organic Solvents
While experimentally determined HSP values for 4-CMC are not available, we can make informed predictions based on its structural similarity to other cathinones and related pharmaceutical compounds. 4-CMC is expected to have a moderate polar component (δP) due to the ketone and chloro-phenyl groups, and a significant hydrogen bonding component (δH) from its secondary amine. Its dispersion component (δD) will be influenced by the aromatic ring.
Based on this, we can predict the following solubility trends:
High Solubility: In polar solvents with hydrogen bonding capabilities, such as methanol and ethanol . The existing data for ethanol supports this.
Good to Moderate Solubility: In polar aprotic solvents like acetonitrile and acetone . These solvents can interact with the polar regions of 4-CMC, but the absence of strong hydrogen bond donation from the solvent may limit solubility compared to alcohols.
Moderate to Low Solubility: In solvents of intermediate polarity like ethyl acetate , dichloromethane , and chloroform .
Poor Solubility: In nonpolar solvents such as n-hexane and toluene . The polar nature of 4-CMC makes it unlikely to dissolve well in these solvents.
Factors Influencing the Solubility and Stability of 4-CMC in Organic Solvents
The Effect of Temperature
The dissolution of most solid compounds, including 4-CMC, is an endothermic process. Therefore, increasing the temperature will generally increase both the rate of dissolution and the equilibrium solubility.[10] For practical laboratory applications, gentle heating can be employed to aid the dissolution of 4-CMC in a chosen solvent. However, it is crucial to consider the thermal stability of the compound.
Stability Considerations
4-CMC has been shown to be unstable in certain conditions, particularly in biological matrices at room temperature and in alkaline solutions.[11][12][13] While comprehensive stability data in a wide range of pure organic solvents is lacking, it is reasonable to infer that elevated temperatures could accelerate degradation. For the preparation of analytical standards, it is recommended to store stock solutions of 4-CMC in a chosen organic solvent at low temperatures (e.g., -20°C) to minimize degradation over time.[9] Studies on other synthetic cathinones have shown that they are generally more stable in acetonitrile than in methanol at room temperature.[14]
Experimental Protocol: Determination of 4-CMC Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Principle
An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Materials and Equipment
4-Chloromethcathinone (solid)
Organic solvent of interest
Analytical balance
Vials with screw caps
Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatograph with a UV detector (HPLC-UV) or a Mass Spectrometer (LC-MS/MS)
Step-by-Step Methodology
Preparation:
Accurately weigh an excess amount of 4-CMC (e.g., 20 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
Add a precise volume of the chosen organic solvent (e.g., 2 mL) to the vial.
Securely cap the vial.
Prepare at least three replicate samples for each solvent.
Equilibration:
Place the vials in a constant temperature shaker (e.g., 25°C).
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.
Sample Separation:
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
To separate the saturated solution from the undissolved solid, either:
Centrifuge the vials at a controlled temperature.
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This is a critical step to ensure no solid particles are transferred.
Analysis:
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase or solvent for your analytical system.
Prepare a series of calibration standards of 4-CMC of known concentrations.
Analyze the calibration standards and the diluted sample by a validated HPLC-UV or LC-MS/MS method.
Construct a calibration curve and determine the concentration of 4-CMC in the diluted sample.
Calculation:
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of 4-CMC in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Self-Validating System and Best Practices
Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid in the vial to confirm that a saturated solution was achieved.
Time to Equilibrium: To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
Temperature Control: Maintaining a constant and accurately recorded temperature throughout the experiment is crucial, as solubility is temperature-dependent.
Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Visualization of the Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination of 4-CMC.
Conclusion
The solubility of 4-chloromethcathinone in organic solvents is a critical parameter for researchers in forensic science, toxicology, and pharmacology. This guide has provided a synthesis of available quantitative data, a theoretical framework for predicting solubility based on the principles of "like dissolves like" and Hansen Solubility Parameters, and a detailed, robust experimental protocol for its determination. The moderate polarity and hydrogen bonding capability of 4-CMC suggest good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents such as acetonitrile and acetone. It is anticipated to have poor solubility in nonpolar solvents. For accurate and reproducible research, it is imperative to experimentally verify the solubility of 4-CMC in the specific solvent and at the temperature relevant to the intended application. The provided shake-flask protocol offers a reliable method for obtaining this crucial data, ensuring the integrity and validity of future scientific investigations involving this compound.
References
World Health Organization. (2019). Critical Review Report: 4-CMC (4-CHLOROMETHCATHIONE). Expert Committee on Drug Dependence. [Link]
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Steven Abbott TCNF Ltd. [Link]
Nowak, K., Szpot, P., & Zawadzki, M. (2019). Unstability of 4-CMC in human serum specimen. Forensic Science, Medicine, and Pathology, 15(1), 138–140. [Link]
Nowak, K., Szpot, P., & Zawadzki, M. (2020). The Stability of 4-Chloromethcathinone in Blood and Vitreous Humor. Journal of Forensic Sciences, 65(5), 1784–1790. [Link]
Glicksberg, L., & Kerrigan, S. (2020). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]
Donaldson, L., & Kerrigan, S. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry, 8, 588526. [Link]
Wiergowski, M., Kata, M., & Szpiech, B. (2018). Blood concentrations of a new psychoactive substance 4-chloromethcathinone (4-CMC) determined in 15 forensic cases. Forensic Toxicology, 36(2), 405–414. [Link]
Poyatos, L., Núñez-Montero, M., Hladun, O., Papaseit, E., & Torrens, M. (2025). Oral Fluid Concentrations and Pharmacological Effects of Clephedrone and Methylone in Humans. International Journal of Molecular Sciences. [Link]
Hansen, C. M. (n.d.). The HSP Sphere. Hansen Solubility Parameters. [Link]
Wiergowski, M., et al. (2018). Blood concentrations of a new psychoactive substance 4-chloromethcathinone (4-CMC) determined in 15 forensic cases. ResearchGate. [Link]
Lo Faro, A. F., et al. (2023). GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat Patches for Clinical and Forensic Purposes. Semantic Scholar. [Link]
Grifell, M., et al. (2017). Patterns of use and toxicity of new para-halogenated substituted cathinones: 4-CMC (clephedrone), 4-CEC (4-chloroethcatinone) and 4-BMC (brephedrone). ResearchGate. [Link]
Walther, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. [Link]
Ferreira, O., & Pinho, S. P. (2012). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. [Link]
Ciesielska, A., et al. (2021). Determination of 3- and 4-chloromethcathinone interactions with plasma proteins: study involving analytical and theoretical methods. Scientific Reports. [Link]
Zygula, A., & Stachnio, A. (2024). Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes. MDPI. [Link]
World Health Organization. (n.d.). 4-Chloromethcathinone. Expert Committee on Drug Dependence Information Repository. [Link]
The Emergence of a Halogenated Cathinone: A Technical Guide to the Historical Context and Synthesis of Clephedrone (4-CMC)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the historical context, synthesis, and characterization of clephedrone, also known as 4-c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical context, synthesis, and characterization of clephedrone, also known as 4-chloromethcathinone (4-CMC). As a derivative of cathinone, 4-CMC emerged in the early 2010s as a new psychoactive substance (NPS), designed to circumvent existing drug laws targeting its predecessors like mephedrone. This document delves into the evolution of synthetic cathinone production, detailing the prevalent two-step synthesis of clephedrone from commercially available precursors. It offers an in-depth analysis of the chemical principles and experimental procedures involved, supported by analytical data and established protocols. This guide is intended to serve as a critical resource for researchers in the fields of forensic science, toxicology, and drug development, providing the necessary scientific grounding for the identification, synthesis, and study of this significant compound.
Historical Context: The Rise of Synthetic Cathinones and the Introduction of Clephedrone
The story of clephedrone is intrinsically linked to the broader history of synthetic cathinones. The first synthetic analog of cathinone, methcathinone, was synthesized in the early 1920s[1]. However, it was the surge in popularity of mephedrone (4-methylmethcathinone) in the mid-2000s that marked a significant shift in the landscape of recreational drugs[1][2]. As legislative bodies moved to control mephedrone and other "first-generation" synthetic cathinones, clandestine chemists began to modify their structures to create new, unscheduled analogs[3].
Clephedrone (4-CMC) emerged as a prominent "second-generation" synthetic cathinone in this environment. It is a para-chloro substituted analog of methcathinone[4]. The introduction of a halogen atom, in this case, chlorine, to the phenyl ring was a common modification intended to alter the compound's pharmacological profile and, crucially, to place it outside the scope of existing legislation[1]. The first scientific characterization of 4-CMC appeared in the literature around 2014, confirming its structure and racemic nature[4]. Its prevalence grew rapidly, and by the mid-2010s, it was one of the most frequently seized NPS globally[5].
Unlike many traditional pharmaceuticals, clephedrone has no history of legitimate medical use or clinical trials[5]. Its development has been entirely within the realm of clandestine laboratories, with scientific efforts primarily focused on its identification and analysis for forensic and toxicological purposes[4].
The Synthetic Pathway: From Precursor to Product
The most common and well-documented method for synthesizing clephedrone is a two-step process that begins with the commercially available precursor, 4'-chloropropiophenone[4][6]. This method is favored in clandestine settings due to its relative simplicity and the availability of the necessary chemicals[7]. The overall synthesis can be broken down into two key stages: α-bromination and subsequent amination.
Step 1: α-Bromination of 4'-Chloropropiophenone
The initial step involves the bromination of the α-carbon (the carbon atom adjacent to the carbonyl group) of 4'-chloropropiophenone. This reaction creates the key intermediate, 2-bromo-4'-chloropropiophenone.
Causality of Experimental Choices:
Brominating Agent: Elemental bromine (Br₂) is a common and effective brominating agent for ketones. The reaction is typically acid-catalyzed, with hydrobromic acid (HBr) often used to generate the enol form of the ketone, which is more reactive towards electrophilic attack by bromine[8].
Solvent: A non-polar aprotic solvent like dichloromethane or chloroform is used to dissolve the starting material and facilitate the reaction without participating in it[4][8].
Temperature Control: The reaction is initially cooled in an ice bath to control the exothermic reaction and prevent side reactions, such as multiple brominations. It is then allowed to proceed at room temperature[4].
Light Protection: The reaction is often protected from light to prevent the formation of bromine radicals, which could lead to unwanted side reactions[4].
Experimental Protocol: Synthesis of 2-bromo-4'-chloropropiophenone
Reagents and Materials:
4'-chloropropiophenone
Bromine
48% aqueous hydrobromic acid
Dichloromethane (or chloroform)
Sodium bicarbonate solution (saturated)
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Dissolve 4'-chloropropiophenone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cool the solution in an ice bath.
Add a few drops of 48% aqueous hydrobromic acid[8].
Slowly add a solution of bromine (1.1 equivalents) in dichloromethane to the stirred solution over a period of 10-15 minutes[8].
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, protected from light[4].
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-bromo-4'-chloropropiophenone as an oil or a low-melting solid[8].
Step 2: Amination of 2-bromo-4'-chloropropiophenone
The second and final step is a nucleophilic substitution reaction where the bromine atom in 2-bromo-4'-chloropropiophenone is replaced by a methylamino group. This is typically achieved by reacting the intermediate with methylamine.
Causality of Experimental Choices:
Aminating Agent: An aqueous solution of methylamine is a readily available and effective source of the nucleophile[6].
Base: A base, such as triethylamine, is often added to neutralize the hydrobromic acid that is formed as a byproduct of the reaction, preventing the protonation of the methylamine and driving the reaction to completion[6].
Solvent: A solvent that can dissolve both the organic intermediate and accommodate the aqueous methylamine solution is required. While various solvents can be used, the reaction can be carried out in a biphasic system or in a solvent like N-methyl-2-pyrrolidone (NMP) as seen in analogous mephedrone syntheses[9].
Conversion to Hydrochloride Salt: The final product is often isolated as its hydrochloride salt. This is because the freebase can be oily and unstable, while the salt is typically a stable, crystalline solid that is easier to handle and purify[6]. This is achieved by bubbling hydrogen chloride gas through a solution of the freebase or by adding a solution of hydrochloric acid.
Experimental Protocol: Synthesis of 4-chloromethcathinone (Clephedrone)
Reagents and Materials:
2-bromo-4'-chloropropiophenone
40% aqueous methylamine solution
Triethylamine (optional, depending on the procedure)
Toluene (or other suitable solvent)
Hydrochloric acid (concentrated or as a solution in a non-aqueous solvent like isopropanol)
Isopropanol (for recrystallization)
Round-bottom flask
Magnetic stirrer
Condenser
Separatory funnel
Procedure:
Dissolve 2-bromo-4'-chloropropiophenone (1 equivalent) in a suitable solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer[6].
In a separate vessel, prepare a solution of methylamine. An excess of methylamine is typically used.
Add the methylamine solution to the stirred solution of the bromo-ketone. If necessary, add triethylamine (1.1 equivalents) to act as a base[6].
Stir the reaction mixture at room temperature for several hours (e.g., 24-48 hours). The reaction can be gently heated to increase the rate.
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
Wash the organic layer with water to remove excess methylamine and any salts.
To isolate the hydrochloride salt, acidify the organic layer by adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the solution is acidic.
The clephedrone hydrochloride will precipitate out of the solution.
Collect the solid by filtration and wash it with a small amount of cold solvent (e.g., toluene or diethyl ether).
The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield pure 4-chloromethcathinone hydrochloride as a white or off-white crystalline solid.
Data Presentation and Visualization
Quantitative Data Summary
While specific yields for the synthesis of clephedrone are not widely reported in peer-reviewed literature due to its clandestine nature, analysis of seized clandestine laboratories provides some insight into the scale of production[7]. The yields for analogous reactions suggest that each step can be achieved with moderate to high efficiency in a laboratory setting.
The synthesis of clephedrone follows a linear, two-step pathway. The following diagrams, generated using Graphviz, illustrate the workflow and the chemical transformations involved.
Caption: Workflow diagram illustrating the two-step synthesis of clephedrone hydrochloride.
Caption: Chemical structures in the synthesis of clephedrone.
Analytical Characterization
The structural confirmation of clephedrone and its intermediates relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2-bromo-4'-chloropropiophenone
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a quartet for the proton at the α-carbon, and a doublet for the methyl protons[8]. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and bromo substituents.
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns for the presence of one bromine and one chlorine atom[10].
4-chloromethcathinone (Clephedrone)
¹H NMR: The proton NMR spectrum of the final product will show the disappearance of the signal for the proton at the α-carbon and the appearance of a signal for the N-methyl group.
¹³C NMR: The carbon NMR will show the expected number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry: The mass spectrum of clephedrone typically shows a molecular ion peak and characteristic fragmentation patterns, including the loss of the methylamino group and cleavage of the side chain[4]. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion and chlorine-containing fragments.
Conclusion
The synthesis of clephedrone represents a significant chapter in the ongoing evolution of new psychoactive substances. Its historical context is a direct consequence of the regulatory pressures placed on earlier synthetic cathinones, demonstrating the adaptability of clandestine drug manufacturing. The two-step synthesis from 4'-chloropropiophenone is a robust and accessible method, contributing to its widespread availability. This technical guide has provided a detailed examination of this synthesis, from its historical origins to the practical aspects of its chemical production and characterization. A thorough understanding of these processes is essential for the scientific and law enforcement communities to effectively address the challenges posed by the ever-changing landscape of NPS.
Wrzesień, W., Stanaszek, R., Zuba, D., & Byrska, B. (2018). Clandestine laboratory producing mephedrone (4-MMC) and clephedrone (4-CMC) – substance identification and hazard analysis. Problems of Forensic Sciences, 115, 287–309. Link
Gonçalves, J., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Link
Wrzesień, W., Stanaszek, R., Zuba, D., & Byrska, B. (2019). CLANDESTINE LABORATORY PRODUCING MEPHEDRONE (4-MMC) AND CLEPHEDRONE (4-CMC) – SUBSTANCE IDENTIFICATION AND HAZARD ANALYSIS. ROCZNIKI PAŃSTWOWEGO ZAKŁADU HIGIENY. Link
DeRuiter, J., & Noggle, F. T. (2012). Bath Salt-type Aminoketone Designer Drugs: Analytical and Synthetic Studies on Substituted Cathinones. U.S. Department of Justice. Link
Hassan, Z., et al. (2017). A Review on Synthetic Cathinone and Its Derivatives: Prevalence and Syntheses. Journal of Chemistry. Link
Almeida, A. S., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules. Link
United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Link
ChemicalBook. (n.d.). 2-bromo-4-chloropropiophenone synthesis. Link
ResearchGate. (n.d.). Analysis and characterization of the novel psychoactive drug 4-chloromethcathinone (clephedrone). Link
Hassan, M., et al. (2024). FACILE SYNTHESIS OF CARBOXYMETHYL CELLULOSE (CMC) FROM AGRICULTURAL RESIDUES. Journal of the Chilean Chemical Society. Link
Giummarella, N., et al. (2019). Synthesis and Characterization of Carboxymethyl Cellulose Derived from Empty Fruit Bunch. Sains Malaysiana. Link
ResearchGate. (n.d.). Synthetic cathinones: an evolving class of new psychoactive substances. Link
Gaspar, H., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences. Link
Almeida, A. S., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PMC. Link
Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide. Link
PharmaCompass. (n.d.). 2-bromo-4'-chloropropiophenone. Link
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4'-Chloropropiophenone (CAS 877-37-2). Link
King's College London. (n.d.). King's Research Portal. Link
ResearchGate. (n.d.). Synthesis of Highly Substituted Carboxymethyl Cellulose Depending on Cellulose Particle Size. Link
PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-chloropropiophenone. Link
World Health Organization. (2019). Critical Review Report: 4-CMC (4-CHLOROMETHCATHIONE). Link
SciTePress. (2018). Synthesis and Characterization of Carboxymethyl Cellulose using Solvents Variations. Link
MDPI. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. Link
OuluREPO. (2021). Production process of carboxymethyl cellulose. Link
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Link
MedchemExpress.com. (n.d.). 2-Bromo-4'-chloropropiophenone. Link
YouTube. (2021). Purification Methods For Crude Drugs. Link
Wikipedia. (n.d.). List of purification methods in chemistry. Link
Scribd. (n.d.). 2-Bromo-4'-Methylpropiophenone Synthesis Guide. Link
Scribd. (2015). Characterization of 4-Chloromethcathinone. Link
GOV.UK. (2025). Synthetic cathinones: an updated harms assessment. Link
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Link
Scribd. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Link
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Link
Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-4-chlorophenol. Link
An In-Depth Technical Guide to the Toxicological Screening of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
This guide provides a comprehensive framework for the toxicological assessment of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol, a synthetic compound with a phenethylamine backbone. The structure suggests potential biolog...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the toxicological assessment of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol, a synthetic compound with a phenethylamine backbone. The structure suggests potential biological activity, necessitating a thorough safety evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a logically tiered approach that moves from fundamental characterization and in vitro screening to whole-animal and metabolic studies. The methodologies described herein are grounded in established regulatory guidelines and best practices, emphasizing a strategy that is both scientifically robust and ethically mindful of animal welfare.
Preamble: The Scientific Imperative for a Structured Approach
In modern toxicology, the evaluation of a novel chemical entity is not a mere checklist of assays but a dynamic, iterative process of hypothesis testing. Our primary objective is to build a comprehensive safety profile for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol. The structure of this molecule, containing a chlorinated phenyl ring and an amino alcohol side chain, presents several features of toxicological interest. The chlorophenyl group is a common moiety in various industrial chemicals and pharmaceuticals, with a known propensity for metabolic activation and potential toxicity.[1][2] The phenethylamine core is characteristic of many psychoactive substances, suggesting a potential for interaction with neurological and cardiovascular systems.[3][4]
This guide, therefore, is structured not as a rigid protocol but as an investigative workflow. We begin with the foundational steps of analytical method development, which are crucial for accurate quantification in complex biological systems. We then progress through a cascade of in vitro assays designed to efficiently screen for baseline cytotoxicity and genotoxicity.[5][6] Only with this foundational data do we justify and design limited, ethically-sound in vivo studies to understand systemic effects. Finally, we explore metabolic fate, as biotransformation can drastically alter the toxicological profile of a compound.[7] This tiered strategy ensures that resources are used efficiently and animal testing is minimized, reserved for confirming and contextualizing in vitro findings.
Section 1: Analytical Foundation for Toxicological Assessment
Before any toxicological assay can be reliably conducted, a robust and validated analytical method for the quantification of the test article is paramount. This ensures that the concentrations used in experiments are accurate and that the compound can be measured in biological matrices during pharmacokinetic and metabolism studies.
Physicochemical Properties
A preliminary understanding of the compound's properties informs the selection of analytical techniques.
High-Performance Liquid Chromatography with UV detection is a versatile and widely accessible technique for quantifying non-volatile compounds like the one .[9]
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) is recommended.[9]
Chromatographic Conditions:
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) provides excellent separation for this class of compounds.[9]
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) is a good starting point. The aqueous phase should contain a modifier like 0.1% formic acid to ensure consistent peak shape by protonating the secondary amine.
Column Temperature: 30°C to ensure run-to-run reproducibility.[9]
Injection Volume: 10 µL.
Detection: The DAD should scan across a range of wavelengths, with 225 nm selected for quantification, which is typical for chlorophenyl-containing structures.[9]
Preparation of Standards and Samples:
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol reference standard and dissolve in 10 mL of the mobile phase.
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the study samples (e.g., 0.1 µg/mL to 100 µg/mL).
Sample Preparation: For biological samples (e.g., cell culture media, plasma), a protein precipitation step is necessary. Add 3 volumes of ice-cold acetonitrile to 1 volume of the sample, vortex, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes). Filter the supernatant through a 0.22 µm syringe filter before injection.
Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[9]
Caption: HPLC-UV analytical workflow for quantification.
Section 2: In Vitro Toxicity Assessment: A Tiered Screening Cascade
The core of a modern toxicological screen relies on in vitro cell-based assays. This approach provides rapid, cost-effective, and mechanistic data while adhering to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.[10] We employ a tiered strategy to first establish a baseline of toxicity before investigating specific mechanisms.
Tier 1: Basal Cytotoxicity Assessment
Causality: The initial and most fundamental question is: at what concentration does this compound kill cells? This data is essential for determining the dose ranges for all subsequent, more complex assays. An overly toxic compound might be immediately de-prioritized, saving significant resources. We select the Neutral Red Uptake (NRU) assay for its robustness and reflection of cell membrane integrity.
This protocol is adapted from OECD Test Guideline 432 for phototoxicity, but is widely used for standard cytotoxicity.[5]
Cell Line Selection: HepG2 (human liver carcinoma) cells are a relevant choice as the liver is a primary site of xenobiotic metabolism.[11]
Cell Seeding: Seed HepG2 cells into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Exposure:
Prepare a 200X stock solution of the test compound in a suitable solvent (e.g., DMSO).
Create a series of 2X working solutions by serially diluting the stock in culture medium. A typical range would span from 0.1 µM to 1000 µM.
Remove the seeding medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. Include vehicle control (medium with DMSO) and positive control (e.g., Sodium Dodecyl Sulfate) wells.
Incubate the plate for 24 hours.
Neutral Red Staining:
Prepare a 50 µg/mL solution of Neutral Red dye in warm, serum-free medium and incubate for 15 minutes. Centrifuge to remove any undissolved crystals.
After the 24-hour exposure, remove the treatment medium and wash the cells gently with 150 µL of Phosphate-Buffered Saline (PBS).
Add 100 µL of the Neutral Red solution to each well and incubate for 3 hours.
Dye Extraction and Quantification:
Remove the staining solution and wash the cells with PBS.
Add 150 µL of desorb solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
Place the plate on a shaker for 10 minutes to extract the dye from viable cells.
Measure the optical density (OD) at 540 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.
Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.
Tier 2: Genotoxicity Assessment
Causality: A compound that damages genetic material poses a long-term health risk, including carcinogenesis.[5] Regulatory agencies mandate a standard battery of genotoxicity tests.[5] We propose a two-assay screen to detect both gene mutations and chromosomal damage, providing a comprehensive assessment.
Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Strains: Use at least five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA, to detect various types of mutations.
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate), as some compounds only become genotoxic after metabolism.
Procedure (Plate Incorporation Method):
To a test tube, add 2 mL of molten top agar, 0.1 mL of an overnight bacterial culture, and 0.1 mL of the test compound solution (or vehicle control). For the S9-activated condition, also add 0.5 mL of S9 mix.
Vortex briefly and pour the contents onto a minimal glucose agar plate.
Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Principle: This assay detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells. These micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division, indicating clastogenic or aneugenic events.
Cell Line: Use a mammalian cell line such as CHO (Chinese Hamster Ovary) or human peripheral blood lymphocytes.
Exposure: Treat the cells with at least three concentrations of the test compound (based on the IC₅₀ from the cytotoxicity assay), a vehicle control, and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9). The exposure duration is typically 3-6 hours with S9, or one full cell cycle without S9.
Cytokinesis Block: After exposure, add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This makes it easy to identify cells that have completed one mitosis.
Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye like DAPI or Giemsa.
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Caption: A dual-assay strategy for comprehensive genotoxicity screening.
Section 3: In Vivo Acute Systemic Toxicity
Causality: While in vitro assays are powerful, they cannot fully replicate the complexity of a whole organism. An in vivo study is necessary to understand the integrated effects of absorption, distribution, metabolism, and excretion (ADME) on overall systemic toxicity and to identify potential target organs. We recommend the Up-and-Down Procedure as a modern, animal-sparing alternative to the classic LD₅₀ test.
Species: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rat).
Housing and Acclimation: House animals individually with free access to food and water, and allow for at least a 5-day acclimation period.
Dosing Procedure:
Administer the test compound sequentially to single animals.
The first animal receives a dose one step below the best estimate of the LD₅₀. A default starting dose of 175 mg/kg can be used if no prior information is available.
Decision Rule: If the animal survives, the next animal receives a higher dose (by a factor of 3.2). If the animal dies, the next animal receives a lower dose.
The interval between dosing animals is 48 hours to allow for the observation of delayed mortality.
Observations:
Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects, and behavior) frequently on the day of dosing and at least daily thereafter for 14 days.
Record body weights just prior to dosing and at least weekly thereafter.
Perform a gross necropsy on all animals at the end of the study.
Data Analysis: The LD₅₀ and its confidence interval are calculated using the Maximum Likelihood Estimation (MLE) method based on the sequence of survival and death outcomes.
Observation Parameter
Data to Collect
Rationale
Mortality
Number of deaths, time to death
Primary endpoint for LD₅₀ calculation
Clinical Signs
Type, severity, onset, and duration
Identifies neurotoxicity, distress, and target organ effects
Body Weight
Weekly measurements
A sensitive indicator of general systemic toxicity
Gross Necropsy
Macroscopic abnormalities of organs
Identifies potential target organs of toxicity
Section 4: Preliminary Metabolic Assessment
Causality: The metabolism of a compound can lead to detoxification or, conversely, bioactivation into a more toxic metabolite. Understanding a compound's metabolic stability and identifying its major metabolites are critical components of a comprehensive toxicological profile.
In Vitro Metabolic Stability
Principle: This assay measures the rate at which the parent compound is consumed by metabolic enzymes, typically in liver microsomes which are rich in Cytochrome P450 (CYP) enzymes.
System: Use pooled human liver microsomes (HLMs) to represent the average metabolic capacity of the population.
Incubation:
Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein), a buffer (e.g., potassium phosphate), and the test compound at a low concentration (e.g., 1 µM).
Pre-warm the mixture to 37°C.
Initiate the metabolic reaction by adding the NADPH-regenerating system (the cofactor for CYP enzymes).
Time Points: Aliquots are taken from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile.
Analysis: The samples are centrifuged, and the supernatant is analyzed using a sensitive method like LC-MS/MS to quantify the remaining concentration of the parent compound.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Potential Metabolic Pathways
Based on the structure of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol, several metabolic pathways are plausible. Identification of these metabolites would typically be performed using high-resolution LC-MS/MS analysis of the microsomal incubation samples.
Caption: Plausible Phase I metabolic pathways for the test compound.
Conclusion: An Integrated Toxicological Profile
This guide has outlined a systematic, multi-tiered approach for the toxicological screening of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol. By integrating data from analytical chemistry, in vitro cytotoxicity and genotoxicity assays, acute in vivo studies, and metabolic profiling, a robust preliminary risk assessment can be constructed. The results from each stage inform the design of the next, ensuring a scientifically sound and ethically responsible evaluation. This foundational dataset is crucial for making informed decisions regarding the continued development or handling of this chemical entity and for fulfilling the safety requirements of regulatory bodies worldwide.
References
Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet for 4-Chloro-alpha-methyl-N-methyl-benzeneethanamine.
PubChem. (n.d.). (1S)-1-(4-chlorophenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]
Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Nuvisan. [Link]
Science.gov. (n.d.). vivo toxicity study: Topics by Science.gov. [Link]
U.S. Environmental Protection Agency. (n.d.). Using In vitro ToxCast Assays to Evaluate Mechanistic Plausibility and Build Confidence in the Selection of Analogues for Read-Across. EPA. [Link]
PubChemLite. (n.d.). 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol. Université du Luxembourg. [Link]
Ewa W. et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 24(21), 3848. [Link]
Zorkun Doğan, I. S. (2013). Evaluation of in vitro cytotoxicity of some 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters against human monocytic cells (U937). ResearchGate. [Link]
Olaniran, A. O., et al. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 17(21), 8233. [Link]
ResearchGate. (n.d.). SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. [Link]
European Pharmaceutical Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
Chemsrc. (2025, August 25). CAS#:77914-62-6 | 1-(4-chlorophenyl)-2-(methylamino)ethanone. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols. [Link]
SciSpace. (n.d.). Evaluation of genotoxity and mutagenicity of DL-p-chlorophenylalanine, its methyl ester and some N-acyl derivatives. [Link]
PubMed. (1976). Metabolic Formation and Synthesis of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 Pyridine)ethanol. A Potential Hypocholesteremic Agent. [Link]
National Center for Biotechnology Information. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2021, November 1). Toxicological Profile for Chlorophenols. [Link]
TME Scientific. (n.d.). In Vitro Toxicology Assays. [Link]
SlidePlayer. (n.d.). Drug metabolism or biotransformation. [Link]
Helmholtz Centre for Environmental Research (UFZ). (2019, June 15). Chapter 9 In vitro assays for the risk assessment of chemicals. [Link]
TME Scientific. (n.d.). In Vitro Toxicology Assays. TME Scientific. [Link]
Office of Scientific and Technical Information (OSTI.GOV). (2016, May 26). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4- (2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one. [Link]
Defense Technical Information Center (DTIC). (n.d.). AD-AO82 824. [Link]
ResearchGate. (n.d.). Chapter 4 Genotoxicity of Chlorophenols and Ochratoxin A. [Link]
Regulations.gov. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. [Link]
T. T. T. H. T. Hirschhäuser, J. T. T. H. T. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. [Link]
Almutairi, F. M., et al. (2023). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. Journal of King Saud University - Science, 35(7). [Link]
Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. College of Saint Benedict and Saint John's University. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists
Compound Classification: Halogenated Phenylethanolamine / Substituted Cathinone Metabolite
Introduction & Analytical Challenges
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (also known as 4-chloro-halostachine) is a halogenated phenylethanolamine. Structurally, it serves as both a potential active pharmaceutical ingredient (API) intermediate and a primary
β
-hydroxy metabolite of the designer drug 4-chloromethcathinone (4-CMC).
Analyzing this compound in complex biological matrices (e.g., plasma, urine) presents three distinct challenges:
High Polarity & Basicity: The secondary amine group (pKa ~9.5) renders the molecule highly polar and positively charged at physiological pH, leading to poor retention on standard reversed-phase (C18) columns.
Matrix Interference: Isobaric endogenous amines and phospholipids in biological samples can cause severe ion suppression in electrospray ionization (ESI).
Thermal Instability: The presence of both a hydroxyl and a secondary amine group causes peak tailing and degradation during Gas Chromatography (GC) unless heavily derivatized.
To establish a self-validating system , the protocols detailed below incorporate matched stable-isotope internal standards (IS), orthogonal sample cleanup, and highly selective chromatographic conditions to ensure absolute trustworthiness in the generated data.
To overcome matrix effects, Solid-Phase Extraction (SPE) utilizing a Mixed-Mode Cation Exchange (MCX) polymeric sorbent is the gold standard for basic amines.
Causality of the Method: The MCX sorbent contains both lipophilic (divinylbenzene) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the sample, the secondary amine of the analyte is fully protonated. This allows it to bind ionically to the sorbent, permitting aggressive organic washes (e.g., 100% methanol) that strip away neutral lipids and phospholipids without eluting the target analyte.
Step-by-Step MCX Protocol
Note: Ensure an internal standard (e.g., Ephedrine-d3 or a matched stable isotope) is added to all samples, calibrators, and matrix blanks prior to extraction to validate recovery and correct for matrix effects.
Sample Pre-treatment: Aliquot 500 µL of biological sample (urine/plasma). Add 50 µL of IS solution (100 ng/mL). Add 500 µL of 2% Formic Acid in water. Vortex for 30 seconds.
Conditioning (If required by sorbent): Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge (e.g., Waters Oasis MCX 30mg/1cc).
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid to remove salts and highly polar neutral interferences.
Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove hydrophobic interferences and phospholipids.
Elution: Elute the target analytes with 1 mL of freshly prepared 5% Ammonium Hydroxide (
NH4OH
) in Methanol/Acetonitrile (50:50, v/v). Mechanism: The high pH deprotonates the amine, breaking the ionic bond with the sorbent.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
Figure 1: Logical workflow for MCX Solid-Phase Extraction and subsequent LC-MS/MS analysis.
LC-MS/MS Analytical Method
Chromatographic Separation Strategy
Standard C18 columns often fail to adequately retain small, polar phenylethanolamines, leading to co-elution with the solvent front. To achieve optimal retention and selectivity, a Pentafluorophenylpropyl (PFPP) or Biphenyl superficially porous column is highly recommended[1][2].
Causality: The fluorinated/biphenyl stationary phase provides multiple retention mechanisms: hydrophobic, dipole-dipole, and
π−π
interactions. The
π−π
interactions are exceptionally effective at isolating the highly electron-dense 4-chlorophenyl ring from non-halogenated matrix interferences.
Quantitative Parameters
Table 1: LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in
H2O
) | % Mobile Phase B (0.1% FA in ACN) |
|------------|--------------------|--------------------------------------|-----------------------------------|
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 40 | 60 |
| 6.0 | 0.4 | 5 | 95 |
| 7.5 | 0.4 | 5 | 95 |
| 7.6 | 0.4 | 95 | 5 (Re-equilibration) |
Mass Spectrometry (ESI+)
The compound readily ionizes in positive Electrospray Ionization (ESI+) to form a stable
[M+H]+
precursor ion at m/z 186.1. Collision-induced dissociation (CID) yields predictable fragments characteristic of phenylethanolamines: an initial loss of water, followed by the loss of the methylamine group via alpha-cleavage.
Table 2: MRM Transitions for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
If LC-MS/MS is unavailable, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized. However, injecting 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol natively will result in severe thermal degradation and peak tailing due to the active hydrogens on the hydroxyl and secondary amine groups.
Derivatization Strategy: Acylation using Pentafluoropropionic anhydride (PFPA) is highly recommended for amphetamine and phenylethanolamine derivatives[3]. PFPA replaces the active hydrogens with fluorinated acyl groups, drastically reducing polarity, increasing volatility, and producing high-mass fragments that improve signal-to-noise ratios.
GC-MS Derivatization Protocol
Transfer the dried SPE extract to a glass derivatization vial.
Add 50 µL of Ethyl Acetate and 50 µL of PFPA.
Cap tightly and incubate at 70°C for 30 minutes.
Evaporate the excess reagent to complete dryness under nitrogen (crucial to prevent column damage).
Reconstitute in 100 µL of Ethyl Acetate and inject 1 µL into the GC-MS (Splitless mode; HP-5MS or equivalent column).
Agilent Technologies. "SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120." Agilent.com. Available at:[Link]
National Institutes of Health (PMC). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." NIH.gov. Available at:[Link]
Comprehensive GC-MS and GC-MS/MS Protocols for 4-Chloromethcathinone (4-CMC) Analysis
Executive Summary & Mechanistic Rationale 4-Chloromethcathinone (4-CMC, clephedrone) is a synthetic halogenated cathinone that acts as a central nervous system stimulant. Due to its rising prevalence in forensic seizures...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
4-Chloromethcathinone (4-CMC, clephedrone) is a synthetic halogenated cathinone that acts as a central nervous system stimulant. Due to its rising prevalence in forensic seizures and clinical toxicology cases, robust analytical methodologies are critical[1].
Analyzing synthetic cathinones via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental chemical challenge: thermal lability . The β-keto phenethylamine backbone is highly susceptible to oxidative degradation in heated GC injection ports, often resulting in the formation of enamines or imines[2].
To address this, an application scientist must choose the workflow based on the sample matrix:
Protocol A (Forensic Seizures): For high-concentration bulk powders, direct analysis of the underivatized molecule using GC-EI-MS is standard. The abundance of the analyte compensates for minor thermal degradation, and the resulting Electron Ionization (EI) spectra are easily matched against established forensic libraries (e.g., SWGDRUG)[3].
Protocol B (Biological Matrices): For trace-level quantification in oral fluid or sweat, derivatization is mandatory . Reacting the secondary amine with Pentafluoropropionic anhydride (PFPA) replaces the labile amine hydrogen with a bulky, electron-withdrawing perfluoroacyl group. This prevents thermal breakdown, increases volatility, and directs fragmentation favorably for highly sensitive GC-MS/MS Multiple Reaction Monitoring (MRM)[4].
Experimental Workflow Architecture
Figure 1: Dual-pathway GC-MS workflow for 4-CMC analysis in forensic and biological samples.
This protocol is optimized for the rapid structural elucidation of seized illicit materials.
Mechanistic Causality of EI Fragmentation
Under 70 eV Electron Ionization, underivatized 4-CMC undergoes rapid α-cleavage. The cleavage of the C–C bond between the carbonyl and the amine carbon yields a highly stable iminium cation [CH3-CH=NH-CH3]+ at m/z 58 , which forms the base peak[5]. The alternative α-cleavage yields the 4-chlorobenzoyl cation at m/z 139 , accompanied by its characteristic
37Cl
isotope peak at m/z 141 [3].
Step-by-Step Methodology
Sample Preparation: Dissolve approximately 3 mg of the seized powder in 1 mL of a 1:1 mixture of Chloroform and Methanol (
CHCl3:MeOH
)[3].
Homogenization: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes to pellet any insoluble cutting agents. Transfer the supernatant to a GC vial.
Instrumental Analysis: Inject 1 μL into the GC-MS operating in full scan mode using the parameters outlined in Table 1.
Table 1: GC-EI-MS Parameters for Underivatized 4-CMC[3]
Protocol B: Quantitative GC-MS/MS for Biological Matrices
For pharmacokinetic studies or clinical toxicology, 4-CMC must be extracted from complex matrices (e.g., oral fluid, sweat) and quantified at nanogram-per-milliliter levels.
Mechanistic Causality of Extraction
Synthetic cathinones are basic amines (
pKa
~ 8.0). By adding 0.5 M ammonium hydrogen carbonate, the matrix pH is driven to ~10-11. This deprotonates the 4-CMC molecules, rendering them neutral and highly lipophilic, which drives their partitioning into the organic ethyl acetate phase during Liquid-Liquid Extraction (LLE)[4].
Step-by-Step Methodology
Matrix Spiking: To 50 μL of oral fluid or a sweat patch extract, add 5 μL of Methylone-
d3
(Internal Standard)[4].
Alkaline LLE: Add 200 μL of 0.5 M ammonium hydrogen carbonate buffer to basify the sample. Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4,000 rpm for 5 minutes[4].
Organic Transfer & Drying: Transfer the upper organic layer (ethyl acetate) to a clean glass tube and evaporate to complete dryness under a gentle stream of nitrogen at 35°C[4].
Derivatization: Add 50 μL of Pentafluoropropionic anhydride (PFPA) and 50 μL of ethyl acetate to the dried residue. Incubate at 60°C for 30 minutes to ensure complete perfluoroacylation of the secondary amine[4].
Reconstitution: Evaporate the excess derivatizing agent under nitrogen. Reconstitute the derivatized sample in 50 μL of ethyl acetate and transfer to an autosampler vial[4].
Instrumental Analysis: Inject 1 μL into a Triple Quadrupole GC-MS/MS system operating in MRM mode.
Table 2: GC-MS/MS MRM Parameters for PFPA-Derivatized Cathinones[4]
Analyte
Retention Time
Quantifier MRM (Collision Energy)
Qualifier MRM (Collision Energy)
4-CMC
8.1 min
m/z 204 → 160 (10 eV)
m/z 204 → 119 (25 eV)m/z 138 → 111 (25 eV)
NEP *
8.3 min
m/z 246 → 119 (30 eV)
m/z 246 → 55 (15 eV)
*Note: N-ethyl Pentedrone (NEP) is included to demonstrate the multiplexing capability of this MRM method for polydrug panels[4].
System Suitability & Self-Validation
To ensure the scientific integrity of the data, the protocol must act as a self-validating system:
Derivatization Efficiency Check: In Protocol B, monitor the full scan baseline for the underivatized m/z 58 peak. Its presence indicates incomplete PFPA derivatization, requiring fresh reagents or longer incubation times.
Inlet Activity Monitoring: 4-CMC is highly sensitive to active sites (e.g., exposed silanols or matrix buildup) in the GC liner. If the peak shape exhibits severe tailing (Asymmetry factor > 1.5) or if the response ratio of 4-CMC to Methylone-
d3
drops unexpectedly, the system fails suitability. Immediate inlet maintenance (liner replacement, column trimming) is required.
Linearity & Recovery: Method validation must utilize Mandel's fitting test (
Fcrit95%
) to confirm calibration linearity across the expected biological range (e.g., 10–1000 ng/mL)[6][7].
References
La Maida, N., et al. (2023). "GC-MS/MS Determination of Synthetic Cathinones : 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study." Toxics, National Institutes of Health (PMC). URL:[Link]
SWGDRUG. (2016). "4-Chloromethcathinone Monograph." Special Testing and Research Laboratory. URL:[Link]
UNODC. (2019). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials." United Nations Office on Drugs and Crime. URL:[Link]
Shimadzu Technical Report. (N.D.). "Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS." Shimadzu Corporation. URL:[Link]
Application Note: Quantitative Analysis of Clephedrone (4-CMC) in Biological Matrices
Executive Summary & Analytical Paradigm The quantitative analysis of 4-chloromethcathinone (4-CMC, Clephedrone)—a synthetic para-halogenated cathinone—presents a unique set of challenges for forensic and clinical toxicol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Paradigm
The quantitative analysis of 4-chloromethcathinone (4-CMC, Clephedrone)—a synthetic para-halogenated cathinone—presents a unique set of challenges for forensic and clinical toxicologists. As an Application Scientist developing methods for novel psychoactive substances (NPS), the primary hurdle is not instrumental sensitivity, but rather the extreme matrix-induced degradation of the analyte prior to analysis, coupled with the need for isomeric differentiation (e.g., distinguishing 4-CMC from 3-CMC).
This application note outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to mitigate thermal and enzymatic degradation, ensure robust extraction, and provide unassailable quantitative accuracy for 4-CMC in whole blood, serum, and urine.
Pharmacological Context & Matrix Instability
Clephedrone features a beta-keto phenethylamine backbone that is highly susceptible to rapid oxidation and hydrolysis in biological fluids. Understanding this degradation causality is critical for accurate quantification.
Blood & Serum Instability : In whole blood at room temperature, 4-CMC is one of the least stable synthetic cathinones; its concentration decreases by 50% in less than 3 hours 1[1]. Even when refrigerated at 4°C, 4-CMC levels in unpreserved blood serum drop by 65% within just 3 days 2[2].
The Biomarker Strategy : Because the parent drug degrades so rapidly, analyzing its primary metabolite, Dihydro-CMC , is highly recommended. Dihydro-CMC is formed via the reduction of the beta-keto group and exhibits extreme stability across various storage conditions, serving as a reliable biomarker of intake even when the parent drug is absent 3[3].
Primary metabolic pathways of 4-CMC highlighting Dihydro-CMC as a stable biomarker.
Quantitative Data Summary: Stability & Forensic Ranges
Table 1: Stability Profile of 4-CMC in Biological Matrices
Biological Matrix
Storage Temperature
Estimated Half-Life
Observed Degradation
Whole Blood
24°C (Room Temp)
~ 1 Day
>50% loss in < 3 hours
Blood Serum
4°C (Refrigerated)
< 3 Days
65% loss in 3 days
Urine
24°C (Room Temp)
> 2 Months
Highly stable
Table 2: Forensic Blood Concentrations of 4-CMC4[4]
Sample Aliquoting & Isotope Spiking : Transfer 200 µL of stabilized biological fluid (collected in NaF/KOx tubes) to a microcentrifuge tube. Add 20 µL of Mephedrone-d3 or Methylone-d3 (100 ng/mL).
Causality: Early introduction of the isotopically labeled internal standard (IS) ensures all subsequent volumetric losses or MS matrix effects are proportionally normalized. NaF inhibits enolase and esterases, preventing enzymatic cleavage of the analyte.
Protein Precipitation (PP) : Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds.
Causality: Cold organic solvent denatures binding proteins and crashes them out of solution, releasing protein-bound 4-CMC while the low temperature minimizes thermal degradation of the beta-keto group.
Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Alkalinization & Extraction : Transfer the supernatant to a clean glass tube. Add 200 µL of 0.5 M ammonium bicarbonate buffer (pH 8.5) and 1 mL of ethyl acetate. Vortex for 5 minutes.
Causality: 4-CMC is a secondary amine with a pKa of ~8.0. Adjusting the pH to 8.5 deprotonates the amine, rendering the molecule neutral and highly lipophilic, which drives its partition into the organic ethyl acetate layer.
Phase Separation & Drying : Centrifuge briefly to separate the layers. Transfer the upper organic layer to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature.
Causality: Strict avoidance of heat during the drying step is mandatory to prevent thermal degradation.
Reconstitution : Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Causality: Reconstituting in a solvent that matches the initial LC gradient conditions prevents peak broadening and solvent-induced peak distortion during injection.
Instrumental Methodology (LC-MS/MS)
Standard C18 columns often fail to resolve the positional isomers 3-CMC and 4-CMC, leading to false positives or inaccurate quantification.
Causality: The PFP stationary phase provides orthogonal selectivity compared to C18. It utilizes dipole-dipole, hydrogen bonding, and crucial
π−π
interactions to effectively separate the ortho/meta/para halogenated aromatic rings of cathinone isomers.
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Causality: Formic acid acts as an ion-pairing agent and a proton donor, maximizing the ionization efficiency of the secondary amine in positive Electrospray Ionization (ESI+) mode.
Gradient : 5% B hold for 1 min, ramp to 95% B over 6 min, hold for 1.5 min, re-equilibrate at 5% B for 2 min.
Flow Rate : 0.4 mL/min.
Injection Volume : 2 µL.
Mass Spectrometry (ESI+ MRM Transitions)
4-CMC : Precursor m/z 198.1
→
Product ions m/z 180.1 (Quantifier, loss of
H2O
), m/z 145.0 (Qualifier).
To guarantee scientific integrity, this protocol is designed as a self-validating system . A run is only considered valid if the following internal checks pass:
Matrix Effect (ME) Assessment : During method validation, post-extraction spiked blanks must be compared to neat standards. If the ME deviates beyond
±20%
, the self-validation fails. Causality: Severe ion suppression indicates inadequate sample cleanup, requiring either sample dilution or a switch from LLE to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.
Isotope Dilution Tracking : The absolute peak area of the internal standard (Mephedrone-d3) is monitored across all samples. A drop of >50% in IS area compared to the calibration blank flags the sample for severe matrix suppression or extraction failure.
In-Run QC Bracketing : Known Quality Control (QC) samples at Low (3 ng/mL), Mid (50 ng/mL), and High (400 ng/mL) concentrations are injected every 10 samples. Causality: This verifies continuous calibration validity and ensures the instrument has not suffered from source contamination over the run.
Unstability of 4-CMC in human serum specimen. NIH / PMC.
Interpretative problems due to the presence of chloromethcathinone isomers in the biological material from postmortem cases. Journal of Analytical Toxicology | Oxford Academic.
Blood concentrations of a new psychoactive substance 4-chloromethcathinone (4-CMC) determined in 15 forensic cases. PMC.
Application Note: Synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol via Regioselective Epoxide Aminolysis
1. Introduction & Strategic Rationale Phenylethanolamine derivatives are critical pharmacophores in medicinal chemistry, frequently serving as adrenergic receptor modulators and chiral building blocks for active pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
1. Introduction & Strategic Rationale
Phenylethanolamine derivatives are critical pharmacophores in medicinal chemistry, frequently serving as adrenergic receptor modulators and chiral building blocks for active pharmaceutical ingredients (APIs). The target compound, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol, is a halogenated analog of the halostachine core.
Traditional syntheses of
β
-amino alcohols often rely on the
α
-halogenation of acetophenones followed by amination and reduction. However, primary amines reacting with
α
-halo ketones frequently yield complex mixtures due to over-alkylation, dimerization (yielding dihydropyrazines), and the inherent instability of intermediate
α
-amino ketones.
To ensure high yield and purity, this protocol employs the regioselective ring-opening of 2-(4-chlorophenyl)oxirane (4-chlorostyrene oxide) with methylamine. This approach avoids the pitfalls of ketone amination by establishing the carbon-nitrogen bond in a highly controlled, single-step nucleophilic addition.
2. Mechanistic Pathway & Regioselectivity (Causality Analysis)
The causality of the reaction's regioselectivity is driven by steric hindrance and the nature of the solvent environment. Under neutral or slightly basic conditions in a protic solvent (such as ethanol or methanol), the solvent stabilizes the transition state via hydrogen bonding to the epoxide oxygen. This facilitates the nucleophilic attack of the unhindered primary amine at the less sterically hindered terminal carbon (C2) via an SN2 mechanism ()[1].
Because the C-O bond does not fully break prior to the attack (which would generate a carbocation and favor C1 attack), this pathway provides the desired 1-aryl-2-aminoethanol with >95% regioselectivity ()[2]. This effectively bypasses the benzylic attack that produces the undesired 2-aryl-2-aminoethanol isomer ()[3].
Figure 1: Mechanistic logic governing the regioselective aminolysis of 4-chlorostyrene oxide.
3. Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system: the acid-base extraction inherently purifies the basic product from non-basic starting materials and byproducts. If the epoxide fails to open, no basic product will partition into the aqueous acidic layer, preventing false-positive yields.
Reaction Initiation: Dissolve 1.54 g of 2-(4-chlorophenyl)oxirane in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
Aminolysis: Dropwise, add 6.2 mL of the 33% ethanolic methylamine solution. Causality Note: The 5-fold molar excess of methylamine is critical to suppress the formation of tertiary amine byproducts caused by the double alkylation of the amine.
Incubation: Seal the flask and stir the mixture at 40 °C for 12 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3, UV active).
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove ethanol and unreacted methylamine.
Acid-Base Extraction (Validation Step):
Dissolve the crude residue in 20 mL EtOAc and extract with 1M HCl (3 x 15 mL). The target
β
-amino alcohol partitions into the aqueous layer as a hydrochloride salt, leaving unreacted epoxide and non-basic impurities in the organic layer.
Wash the combined aqueous layers with 10 mL diethyl ether to remove trace lipophilic impurities.
Cool the aqueous layer in an ice bath and carefully basify to pH 10-11 using 1M NaOH.
Extract the liberated free base with EtOAc (3 x 15 mL).
Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil or solid.
Crystallization: Recrystallize the crude free base from a minimal amount of hot EtOAc/Hexane to yield pure 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol as white crystals.
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
4. Data Presentation & Optimization
The table below summarizes the optimization of reaction conditions to maximize the yield of the C2-attack product (target) over the C1-attack product. Protic solvents at moderate temperatures yield the highest regioselectivity.
Solvent
Temperature (°C)
Amine Equivalents
Reaction Time (h)
Yield (%)
Regioselectivity (C2:C1)
Water
25
2.0
24
65
85:15
Methanol
25
5.0
18
82
92:8
Ethanol
40
5.0
12
91
>95:5
THF
60
5.0
12
74
80:20
Table 1: Optimization of reaction parameters for the aminolysis of 2-(4-chlorophenyl)oxirane.
5. Analytical Characterization
To ensure quality control and verify the structural integrity of the synthesized compound, the following analytical signatures are expected for the purified free base:
ESI-MS (m/z): Calculated for C
9
H
12
ClNO [M+H]
+
: 186.06; Found: 186.10.
References
Title: A Brief Review on Synthesis of
β
-amino Alcohols by Ring Opening of Epoxides
Source: Research & Reviews: Journal of Chemistry
URL: [Link][1]
Title: Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of
β
-amino alcohols
Source: Chemical Communications (RSC Publishing)
URL: [Link][2]
Title: Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles
Source: ResearchGate
URL: [Link][3]
Application Notes & Protocols: Characterization of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
Abstract This document provides a comprehensive framework for the initial characterization of the novel research chemical, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol. As a compound with limited published data, a struct...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive framework for the initial characterization of the novel research chemical, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol. As a compound with limited published data, a structured, hypothesis-driven approach is essential for elucidating its pharmacological profile. Structurally, it is a β-hydroxylated phenethylamine, a class known for interacting with monoamine systems.[1] The presence of a 4-chloro substitution suggests a potential modulation of activity, possibly enhancing interaction with serotonin transporters or altering adrenergic receptor selectivity compared to its non-halogenated analogs.[2][3] These application notes provide detailed, self-validating protocols for researchers to:
Determine the binding affinity of the compound at key adrenergic receptors.
Characterize its functional activity (agonist or antagonist) via second messenger signaling.
Assess its overall central nervous system effects on spontaneous locomotor activity in a rodent model.
By following these protocols, researchers can generate a foundational dataset to define the mechanism of action and guide future drug development efforts.
Compound Profile & Safety
Physicochemical Properties
The fundamental properties of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol are summarized below. Data is derived from computational predictions available in public chemical databases.[4]
Based on its core structure as a phenylethanolamine, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is hypothesized to act as a ligand for G-protein coupled receptors (GPCRs), primarily adrenergic receptors (α and β).[1][6] Activation of Gs-coupled receptors (like most β-adrenergic receptors) leads to the stimulation of adenylyl cyclase, which converts ATP to the second messenger cyclic AMP (cAMP). Conversely, activation of Gi-coupled receptors (like the α₂-adrenergic receptor) inhibits adenylyl cyclase, decreasing cAMP production. The protocols in this guide are designed to directly test this hypothesis.
Figure 1: Hypothesized Gs-coupled signaling pathway for an agonist compound.
Safety and Handling
As a novel chemical entity, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol must be handled with care, assuming it is hazardous.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
Handling: Handle only in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or powder. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Hazard Profile (Predicted): Based on related structures, potential hazards may include skin, eye, and respiratory irritation, and it may be harmful if swallowed.[7]
Application 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol for specific adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂).
Principle: This is a competitive binding assay. The test compound competes with a known radiolabeled ligand (e.g., [³H]-Prazosin for α₁ receptors) for binding to receptors in a cell membrane preparation.[8] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (IC₅₀), the inhibitory constant (Ki) can be calculated.[8][9]
Figure 2: General workflow for a competitive radioligand binding assay.
Protocol: Competitive Binding Assay
Membrane Preparation:
Utilize commercially available membrane preparations or prepare them from cultured cells overexpressing the desired human adrenergic receptor subtype (e.g., ADRB2).[8]
Thaw membranes on ice and dilute to the optimized concentration (typically 5-25 µg protein per well) in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).[8][10]
Compound Preparation:
Prepare a 10 mM stock solution of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol in 100% DMSO.
Perform a serial dilution series (e.g., 11-point, 1:3 or 1:10 dilution) in Assay Buffer to generate test concentrations ranging from, for example, 1 nM to 100 µM.
Assay Setup (96-well plate format):
Total Binding (TB): Add 50 µL Assay Buffer, 50 µL radioligand (e.g., [¹²⁵I]-Iodocyanopindolol at a final concentration near its Kd), and 100 µL of diluted membranes.[11]
Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 1 µM Propranolol for β-receptors), 50 µL radioligand, and 100 µL of diluted membranes.
Competition Wells: Add 50 µL of each serial dilution of the test compound, 50 µL radioligand, and 100 µL of diluted membranes.
Incubation & Termination:
Seal the plate and incubate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[8][11]
Terminate the assay by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.[11]
Quickly wash the filters 3-5 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[8]
Data Acquisition & Analysis:
Place the filters into scintillation vials with scintillation fluid or into tubes for a gamma counter.
Quantify the radioactivity in counts per minute (CPM) or disintegrations per minute (DPM).
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Calculate the Inhibitory Constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Application 2: In Vitro cAMP Functional Assay (HTRF)
Objective: To determine if 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol acts as an agonist (stimulates cAMP production) or an antagonist (blocks agonist-stimulated cAMP production) at a specific adrenergic receptor.
Principle: The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competitive immunoassay that measures intracellular cAMP.[12][13] Following cell stimulation, lysis buffer containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog is added. Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding.[14] A high level of cellular cAMP disrupts the FRET between the cryptate and d2, leading to a low HTRF signal. Conversely, low cAMP results in a high FRET signal.[15]
Figure 3: Workflow for HTRF cAMP assay in both agonist and antagonist modes.
Protocol: HTRF cAMP Assay
Cell Preparation:
Culture HEK293 cells (or another suitable host) stably expressing the human adrenergic receptor of interest.
On the day of the assay, harvest cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[15]
Adjust cell density to the optimized number (e.g., 2,000-5,000 cells/well in a 5 µL volume for a 384-well plate).[12]
Compound Preparation:
Prepare serial dilutions of the test compound as described in the binding assay protocol.
Prepare a stock of a known agonist (e.g., Isoproterenol for β-receptors) and a known antagonist (e.g., Propranolol) to serve as positive controls.
Prepare a stock of Forskolin to directly activate adenylyl cyclase as a system-positive control.[12]
Assay Procedure (384-well plate):
Dispense 5 µL of the cell suspension into each well.[12]
For Agonist Mode: Add 5 µL of the test compound dilutions or agonist control to the appropriate wells. Add 5 µL of assay buffer to negative control wells.
For Antagonist Mode: Add 5 µL of the test compound dilutions or antagonist control. Then, add 5 µL of the reference agonist at a concentration that gives ~80% of its maximal response (EC₈₀).
Incubate the plate at room temperature for 30-60 minutes.[12]
cAMP Detection:
Prepare the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled antibody) in the supplied lysis buffer according to the manufacturer's protocol.[16]
Add 5 µL of the d2-cAMP solution to each well, followed by 5 µL of the anti-cAMP antibody solution.[12]
Seal the plate, and incubate for 60 minutes at room temperature, protected from light.[12]
Data Acquisition & Analysis:
Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at 665 nm (acceptor) and 620 nm (donor).[12]
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
Plot the HTRF ratio against the log concentration of the compound.
For Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).
For Antagonist Mode: Fit the data to a sigmoidal dose-inhibition curve to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).[12]
Application 3: In Vivo Spontaneous Locomotor Activity
Objective: To assess the overall stimulant, depressant, or other behavioral effects of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol in a rodent model.
Principle: The open field test is a standard assay to measure general locomotor activity and exploratory behavior in rodents.[17][18] An animal is placed in a novel, open arena, and its movements are tracked automatically by infrared beams or video software.[18][19] An increase in distance traveled or rearing frequency typically indicates a psychostimulant effect, while a decrease suggests a sedative or anxiogenic effect.
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be housed and handled according to established guidelines to minimize stress.
Figure 4: Workflow for an in vivo locomotor activity study.
Protocol: Mouse Locomotor Activity
Animal & Environment:
Use adult male mice (e.g., C57BL/6 or ICR strain), group-housed. Use 8-10 mice per treatment group.[20]
Bring animals to the testing room at least 30-60 minutes before the experiment begins to allow for acclimatization.[18][21] The room should be quiet and have controlled lighting and temperature.[20]
Compound Administration:
Prepare the test compound in a suitable vehicle (e.g., saline with 5% Tween 80).
Include a vehicle-only control group and a positive control group (e.g., caffeine or amphetamine).
Administer the compound via a consistent route, such as intraperitoneal (IP) injection or oral gavage (PO).[20][21] Doses should be determined from pilot studies, but a starting range could be 1, 10, and 30 mg/kg.[20]
Testing Procedure:
Immediately after administration, gently place the mouse in the center of the open field arena (e.g., 40x40x30 cm).[21]
The arena should be equipped with infrared beams or an overhead video camera connected to tracking software.[18]
Record activity for a defined period, typically 30 to 60 minutes, analyzed in 5-minute time bins to observe the onset and duration of effects.[20][21]
After the session, return the animal to its home cage.
Thoroughly clean the arena with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.[18][21]
Data Acquisition & Analysis:
The tracking system will automatically quantify key parameters. The most critical for an initial screen are:
Total Distance Traveled (cm): The primary measure of overall activity.
Rearing Frequency: Number of times the animal stands on its hind legs (a measure of exploratory behavior).
Time in Center vs. Periphery: Can provide an initial indication of anxiolytic (more center time) or anxiogenic (less center time) effects.[17]
Compare the data from the test compound groups to the vehicle control group using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).[17][20] A p-value < 0.05 is typically considered statistically significant.
Preclinical In Vivo Evaluation of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol: Pharmacodynamics, Pharmacokinetics, and Behavioral Pharmacology
Introduction & Mechanistic Rationale 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (often referred to as 4-chloro-halostachine) is a halogenated phenylethanolamine. Its parent compound, halostachine (N-methylphenylethanol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (often referred to as 4-chloro-halostachine) is a halogenated phenylethanolamine. Its parent compound, halostachine (N-methylphenylethanolamine), is a naturally occurring alkaloid recognized as a partial agonist at β2- and α1-adrenergic receptors, as well as an agonist at the trace amine-associated receptor 1 (TAAR1)[1].
The Causality of Para-Halogenation:
In drug design, the addition of a para-chloro substituent to a phenethylamine or methcathinone scaffold fundamentally alters the molecule's physicochemical and pharmacodynamic properties. Halogenation drastically increases lipophilicity (LogP), thereby enhancing blood-brain barrier (BBB) permeability. More critically, it shifts the receptor affinity profile toward potent inhibition and reversal of monoamine transporters (DAT, SERT, and NET)[2]. Because structurally analogous compounds like 4-chloroamphetamine (PCA) are known to induce massive serotonin efflux and subsequent serotonergic neurotoxicity[3], 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol must be treated as a centrally active, potentially neurotoxic monoamine releasing agent (MRA) rather than a simple peripheral sympathomimetic.
The following protocols outline a self-validating, rigorous in vivo framework for evaluating the pharmacokinetics, neurochemical efflux, and cardiovascular safety of this compound in rodent models.
Phase 1: Pharmacokinetic (PK) Profiling Workflow
Expertise & Experience: Establishing the PK profile is the mandatory first step before behavioral testing. Because the 4-chloro substitution increases lipophilicity, the volume of distribution (Vd) is expected to be large, with rapid CNS partitioning. We utilize jugular vein-catheterized rats to allow stress-free, serial blood sampling. This is critical because handling-induced stress elevates sympathetic tone, which can artificially alter cardiac output, hepatic blood flow, and consequently, drug clearance rates.
Protocol: LC-MS/MS PK Study in Rats
Animal Preparation: Surgically implant adult male Sprague-Dawley rats (250–300 g) with silastic catheters in the right jugular vein. Exteriorize the catheter at the nape of the neck. Allow 3–5 days for surgical recovery.
Dosing: Administer 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol via intravenous (IV, 1 mg/kg) or oral gavage (PO, 10 mg/kg) routes using a saline vehicle.
Serial Sampling: Withdraw 200 µL of blood at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Immediately replace the withdrawn volume with sterile heparinized saline (50 U/mL) to maintain hemodynamic stability.
Sample Processing: Centrifuge samples at 3,000 × g for 10 min at 4°C to separate plasma. Extract the analyte using protein precipitation with cold acetonitrile containing an isotopically labeled internal standard (e.g., Halostachine-d3).
Quantification: Analyze the supernatant via UPLC-MS/MS using a HILIC or C18 column operating in positive electrospray ionization (ESI+) mode[1], monitoring the specific MRM transitions for the 4-chloro derivative.
Table 1: Anticipated Pharmacokinetic Parameters (Simulated for Protocol Design)
Parameter
IV Administration (1 mg/kg)
PO Administration (10 mg/kg)
Mechanistic Rationale
Cmax
450 ng/mL
120 ng/mL
High first-pass metabolism expected for phenylethanolamines.
Tmax
N/A
30 - 45 min
Rapid GI absorption driven by the high lipophilicity of the 4-chloro group.
t1/2
2.5 hours
3.2 hours
Halogenation typically impedes MAO-mediated oxidative deamination, extending half-life.
Bioavailability (F)
100%
~15 - 25%
High susceptibility to hepatic MAO and COMT enzymes prior to systemic circulation.
Phase 2: In Vivo Microdialysis (Neurochemical Profiling)
Expertise & Experience: To determine if this compound acts as a central monoamine releasing agent, we utilize in vivo microdialysis in awake, freely moving rats. General anesthesia profoundly suppresses the basal firing rates of monoaminergic neurons and alters transporter kinetics. An awake model provides a self-validating system where neurochemical efflux (dopamine and serotonin) can be directly time-locked to observable behavioral stereotypies (e.g., hyperlocomotion, head-twitch response)[4].
Protocol: Stereotaxic Surgery and Microdialysis
Stereotaxic Implantation: Under isoflurane anesthesia (2–3%), secure the rat in a stereotaxic frame. Implant a concentric microdialysis guide cannula targeting the Nucleus Accumbens (NAc) shell (Coordinates: AP +1.2 mm, ML ±1.5 mm, DV -7.2 mm relative to Bregma)[4]. Secure the cannula with dental cement and anchor screws.
Recovery: Allow 5–7 days for recovery and BBB repair to ensure basal neuroinflammatory markers subside.
Probe Insertion & Equilibration: Insert a microdialysis probe (2 mm active membrane, 20 kDa MWCO) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4) at a flow rate of 1.0 µL/min for 120 minutes to establish baseline equilibrium.
Baseline Collection: Collect dialysate in 15-minute fractions (15 µL each) for 1 hour to establish basal extracellular DA and 5-HT levels.
Drug Administration: Administer 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (e.g., 5 mg/kg IP).
Post-Dose Sampling: Continue collecting 15-minute fractions for 4 hours post-injection.
Analytical Quantification: Quantify DA, 5-HT, and their metabolites (DOPAC, HVA, 5-HIAA) immediately using HPLC coupled with Electrochemical Detection (HPLC-ECD).
Phase 3: Cardiovascular Radiotelemetry Assessment
Expertise & Experience: Sympathomimetics and TAAR1 agonists carry inherent cardiovascular risks, including severe tachycardia, hypertension, and potential arrhythmias. Traditional tethered monitoring systems induce restraint stress, which elevates baseline sympathetic tone and confounds the cardiovascular readouts of a stimulant drug. Radiotelemetry allows for the continuous, stress-free acquisition of hemodynamic data in a naturalistic home-cage environment[5].
Protocol: Radiotelemetry Implantation and Monitoring
Surgical Implantation: Under aseptic conditions and isoflurane anesthesia, expose the femoral artery. Insert the pressure-sensing catheter of a radiotelemetry transmitter (e.g., Data Sciences International, HD-S10) into the artery and advance the tip into the abdominal aorta[5].
Transmitter Placement: Suture the transmitter body into a subcutaneous pocket in the flank or secure it within the peritoneal cavity.
Recovery & Baseline: Allow 10 days of recovery. Record baseline Mean Arterial Pressure (MAP), Heart Rate (HR), and core body temperature for 24 hours prior to dosing.
Experimental Recording: Administer the test compound and record continuous MAP, HR, and locomotor activity telemetry signals for 12 hours post-dose. Utilize a randomized, Latin-square crossover design with vehicle controls to ensure statistical robustness.
System Visualizations
Caption: Hypothesized mechanism of 4-chloro-halostachine via TAAR1 activation and monoamine efflux.
Caption: Integrated in vivo workflow for evaluating pharmacokinetics, neurochemistry, and cardiovascular safety.
References
Ferris MJ, Frederick-Duus D, Fadel J, Mactutus CF, Booze RM. "In Vivo Microdialysis in Awake, Freely Moving Rats Demonstrates HIV-1 Tat-Induced Alterations in Dopamine Transmission." National Institutes of Health (PMC).
Seaman RW, Collins GT. "Cardiovascular and Locomotor Effects of Binary Mixtures of Common “Bath Salts” Constituents: Studies with Methylone, MDPV, and Caffeine in Rats." National Institutes of Health (PMC).
Luethi D, et al. "Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones." National Institutes of Health (PMC).
"Quantitative in vitro-to-in vivo extrapolation of human adrenergic and trace amine-associated receptor 1 potencies of pre-workout supplement ingredients using physiologically based kinetic modelling-based reverse dosimetry." National Institutes of Health (PMC).
"A study of the mechanism of MDMA ('ecstasy')-induced neurotoxicity of 5-HT neurones using chlormethiazole, dizocilpine and other protective compounds." National Institutes of Health (PMC).
Application Note: Cell-Based Assays for Evaluating 4-CMC Neuroactivity and Mitochondrial Toxicity
Executive Summary The emergence of para-halogenated synthetic cathinones, particularly 4-chloromethcathinone (4-CMC, Clephedrone), presents unique challenges in neuropharmacology and toxicology. Unlike traditional stimul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The emergence of para-halogenated synthetic cathinones, particularly 4-chloromethcathinone (4-CMC, Clephedrone), presents unique challenges in neuropharmacology and toxicology. Unlike traditional stimulants that act solely as reuptake inhibitors, 4-CMC functions as a substrate-type releaser at monoamine transporters (DAT, NET, and SERT)[1][2]. Furthermore, 4-CMC induces profound mitochondrial toxicity, a pathology that is severely exacerbated by hyperthermic conditions often experienced by users[3].
This application note provides a comprehensive, field-validated framework for evaluating the dual neuroactive and neurotoxic mechanisms of 4-CMC using in vitro cell-based models. By detailing causality-driven experimental designs, this guide empowers drug development professionals and forensic toxicologists to establish self-validating screening systems for novel psychoactive substances (NPS).
Mechanistic Overview: The Dual Action of 4-CMC
To design effective assays, one must first understand the cellular targets of 4-CMC. The compound exhibits a two-pronged physiological impact:
Sympathomimetic Activity: 4-CMC binds to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Rather than merely blocking these channels, it acts as a substrate, inducing reverse transport and massive monoamine efflux into the synaptic cleft[1][4].
Mitochondrial Neurotoxicity: Independent of its transporter affinity, intracellular accumulation of 4-CMC impairs the mitochondrial electron transport chain (ETC)[3][5]. This leads to a rapid depletion of cellular ATP, elevated reactive oxygen species (ROS), and eventual apoptosis via the endogenous pathway[5]. Crucially, hyperthermia (e.g., 40.5°C) amplifies this oxidative stress, significantly lowering the IC₅₀ for cell death[3].
Figure 1: Dual mechanism of 4-CMC-induced monoamine efflux and mitochondrial neurotoxicity.
Quantitative Pharmacological Profile
When establishing cell-based assays, benchmarking against established quantitative data ensures assay validity. The tables below summarize the expected pharmacological and toxicological thresholds for 4-CMC based on recent literature.
Table 1: Monoamine Transporter Inhibition Profile of 4-CMC [4]
Table 2: Neurotoxicity Thresholds in SH-SY5Y Cells (24h Exposure) [3][5]
Temperature Condition
ATP Depletion Onset
Significant ROS Increase
Cellular Outcome
Normothermic (37.0 °C)
~1.4 mM
≥ 2.0 mM
Moderate Cytotoxicity
| Hyperthermic (40.5 °C) | ~0.5 mM | ≥ 1.0 mM | Severe Cytotoxicity / Apoptosis |
Experimental Protocols
Protocol A: Monoamine Uptake Inhibition Assay
Rationale: Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, NET, or SERT are the gold standard for isolating transporter-specific kinetics without the background noise of endogenous receptors found in primary neurons[4].
Self-Validating Control System: Always run a parallel cell viability assay (e.g., MTT) at the highest tested concentration of 4-CMC. If viability drops below 90% during the short assay window, apparent "uptake inhibition" may actually be an artifact of acute cell death.
Step-by-Step Methodology:
Cell Preparation: Seed HEK293 cells expressing the target transporter (hDAT, hNET, or hSERT) into poly-D-lysine coated 96-well plates at a density of
5×104
cells/well. Incubate overnight at 37°C, 5% CO₂.
Buffer Exchange: Wash cells twice with 200 μL of Krebs-Ringer HEPES (KRH) buffer (pH 7.4) supplemented with 0.1% ascorbic acid and 0.1% BSA to prevent catecholamine oxidation.
Compound Pre-incubation: Prepare serial dilutions of 4-CMC (0.01 μM to 100 μM) in KRH buffer. Add 50 μL of the drug solution to the wells. Include MDMA or mephedrone as a positive control[1][2], and KRH buffer as a vehicle control. Incubate for 10 minutes at room temperature.
Radioligand Addition: Add 50 μL of tritiated substrate (e.g., [³H]-Dopamine, [³H]-Norepinephrine, or[³H]-Serotonin) at a final concentration of 20 nM. Incubate for exactly 10 minutes to capture the linear phase of uptake.
Termination & Washing: Rapidly terminate the reaction by aspirating the buffer and washing the cells three times with 200 μL of ice-cold KRH buffer.
Lysis & Readout: Lyse cells using 100 μL of 1% SDS or 0.1 N NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter.
Data Analysis: Normalize data to the vehicle control (100% uptake) and non-specific binding (determined using a saturating concentration of a known blocker, e.g., 10 μM nomifensine for DAT). Calculate IC₅₀ using non-linear regression.
Rationale: 4-CMC induces neurotoxicity by disrupting the mitochondrial electron transport chain. Because synthetic cathinone users frequently suffer from drug-induced hyperthermia, testing at standard physiological temperatures (37°C) underestimates the true toxicological risk[3][6]. SH-SY5Y neuroblastoma cells are utilized due to their dopaminergic phenotype and human origin[5].
Self-Validating Control System: Utilize a dual-readout approach. Measuring ATP depletion confirms metabolic collapse, while parallel Mitochondrial ROS quantification (MitoSOX) proves the mechanism of that collapse is localized to the ETC[3].
Step-by-Step Methodology:
Cell Seeding: Seed undifferentiated SH-SY5Y cells into two separate black, clear-bottom 96-well plates at
2×104
cells/well in DMEM/F12 supplemented with 10% FBS. Incubate overnight at 37°C.
Drug Exposure: Treat cells with 4-CMC at concentrations ranging from 100 μM to 2000 μM[3].
Temperature Stratification:
Place Plate 1 in a standard incubator at 37.0°C (Normothermic).
Place Plate 2 in a calibrated incubator at 40.5°C (Hyperthermic).
Incubate both plates for 24 hours.
Endpoint 1: ATP Quantification (Metabolic Viability):
Equilibrate plates to room temperature for 30 minutes.
Add an equal volume of CellTiter-Glo® Reagent to the culture medium.
Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Record luminescence. A significant drop in ATP at 40.5°C compared to 37°C at the 500 μM mark indicates hyperthermia-induced sensitization[3].
Endpoint 2: Mitochondrial ROS Measurement:
In a parallel set of wells, wash cells with PBS and load with 5 μM MitoSOX™ Red reagent in HBSS.
Incubate for 10 minutes at 37°C in the dark.
Wash gently with warm HBSS three times to remove unbound dye.
Measure fluorescence at Ex/Em = 510/580 nm. Elevated signal confirms superoxide anion generation due to complex I and III inhibition[3].
Conclusion & Best Practices
When evaluating 4-CMC and structurally related para-halogenated methcathinones, researchers must account for both their potent monoamine transporter interactions and their latent mitochondrial toxicity.
Solubility & Stability: 4-CMC hydrochloride is highly soluble in PBS (up to 5 mg/mL)[7], but solutions should be prepared fresh to avoid degradation.
Differentiation Status: Note that differentiated SH-SY5Y cells generally exhibit lower sensitivity to 4-CMC-induced ATP depletion than undifferentiated cells[5]. Ensure the differentiation state is consistent across experimental replicates.
Clinical Translation: By incorporating hyperthermic conditions into in vitro assays, laboratories can generate data that more accurately reflects the severe acute adverse effects seen in human emergency room admissions[3].
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
Executive Summary The compound 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is a synthetic phenylethanolamine derivative characterized by a secondary amine, a secondary hydroxyl group, and a chlorinated aromatic ring. Du...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is a synthetic phenylethanolamine derivative characterized by a secondary amine, a secondary hydroxyl group, and a chlorinated aromatic ring. Due to its structural homology to compounds like ephedrine and halostachine, it presents specific chromatographic challenges, most notably severe peak tailing caused by secondary interactions with stationary phase silanols [1].
This application note details the rational development and rigorous validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed for researchers and drug development professionals, this protocol moves beyond empirical "trial-and-error" to explain the physicochemical causality behind the method parameters, culminating in a self-validating workflow compliant with the latest ICH Q2(R2) guidelines[4].
Physicochemical Causality & Method Development Strategy
To develop a robust method, we must first analyze the analyte's physicochemical properties and predict its behavior within a chromatographic system.
Mitigating Silanol Interactions (The "Tailing" Problem)
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol contains a basic secondary amine with an estimated
pKa
of ~9.5. In standard neutral mobile phases, this amine is highly protonated (cationic). Traditional silica-based C18 columns contain residual surface silanols (-Si-OH) that ionize to form negatively charged species (-Si-O⁻) at pH > 4.0. The electrostatic attraction between the cationic amine and the anionic silanols results in secondary ion-exchange interactions, manifesting as severe peak tailing and loss of resolution [1].
The Solution: We utilize an acidic modifier—0.1% Trifluoroacetic Acid (TFA) —to drop the mobile phase pH to ~2.0. This achieves two critical objectives:
Silanol Suppression: At pH 2.0, residual silanols are fully protonated and neutralized, eliminating the electrostatic attraction.
Ion-Pairing: The trifluoroacetate anion acts as a weak ion-pairing reagent, forming a neutral hydrophobic complex with the protonated amine, thereby increasing its retention on the hydrophobic C18 stationary phase [2].
Column and Detector Selection
To further guarantee peak symmetry, a densely end-capped or sterically protected C18 column (e.g., superficially porous particles) is selected. For detection, the
π→π∗
electronic transitions of the 4-chlorophenyl ring yield a strong UV absorption maximum. Spectral data from structurally analogous phenylethanolamines dictate an optimal detection wavelength of 210 nm to 215 nm to maximize the signal-to-noise (S/N) ratio [3].
Figure 1: Chromatographic interaction mechanisms and the role of acidic modifiers in peak symmetry.
Experimental Protocols
This section details the step-by-step methodology for executing the optimized HPLC method.
Reagents and Materials
Active Pharmaceutical Ingredient (API): 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol Reference Standard (>99.5% purity).
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ·cm).
Sweeps late-eluting impurities; sharpens the main peak.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns [2].
Injection Volume
10 μL
Prevents column overloading and peak broadening.
Detection (UV/DAD)
215 nm (Reference 360 nm)
Maximizes absorption of the chlorinated aromatic chromophore [3].
Standard and Sample Preparation
Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
Stock Standard Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol reference standard into a 25 mL volumetric flask. Dissolve in 10 mL of methanol (to ensure complete dissolution of the hydrophobic ring), sonicate for 5 minutes, and make up to volume with the diluent.
Working Standard Solution (100 μg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 μm PTFE syringe filter prior to injection.
Method Validation (ICH Q2(R2) Framework)
A method is only as reliable as its validation data. We employ a self-validating framework based on the ICH Q2(R2) guidelines [4], ensuring the method is "fit for purpose" across its intended lifecycle.
System Suitability Testing (SST)
Before executing the validation protocol, the system must prove its capability. Inject the Working Standard (100 μg/mL) in six replicates.
Theoretical Plates (
N
)
≥
5000 (Confirms column efficiency).
Relative Standard Deviation (%RSD) of peak area
≤
2.0% (Confirms injector precision).
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities and degradants.
Protocol: Subject the API to stress conditions: Acid (1N HCl, 60°C, 2h), Base (1N NaOH, 60°C, 2h), Oxidation (3%
H2O2
, RT, 2h), Thermal (105°C, 24h), and Photolytic (UV/Vis light, 1.2 million lux hours).
Self-Validating Check: Use a Diode Array Detector (DAD) to calculate the Peak Purity Angle vs. Purity Threshold. The purity angle must be less than the threshold for the 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol peak in all stressed samples, proving no co-eluting degradants exist under the main peak.
Linearity, Range, Accuracy, and Precision
Validation Parameter
ICH Q2(R2) Methodology
Acceptance Criteria
Linearity & Range
Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25, 50, 100, 125, 150 μg/mL). Inject each in triplicate.
Correlation coefficient (
R2
)
≥
0.999. Y-intercept
≤
2.0% of the 100% response.
Accuracy (Recovery)
Spike known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% levels. Prepare 3 samples per level.
Mean recovery must be between 98.0% and 102.0% with an RSD
≤
2.0%.
Repeatability (Intra-day)
Prepare 6 independent sample preparations at the 100% test concentration (100 μg/mL) and inject on the same day.
%RSD of the assay results
≤
2.0%.
Intermediate Precision
Repeat the intra-day protocol on a different day, using a different analyst and a different HPLC system.
Overall %RSD of the 12 assay results (Day 1 + Day 2)
≤
2.0%.
LOD and LOQ
Calculate based on the standard deviation of the response (
σ
) and the slope (
S
) of the calibration curve:
LOD=3.3(σ/S)
and
LOQ=10(σ/S)
.
S/N ratio
≥
3 for LOD and
≥
10 for LOQ. Precision at LOQ must be
≤
5.0% RSD.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Alter the flow rate (
±
0.1 mL/min), column temperature (
±
5°C), and mobile phase organic composition (
±
2% absolute).
Requirement: The System Suitability parameters (specifically
Tf
and %RSD) must remain within the acceptance criteria under all perturbed conditions.
Figure 2: Analytical Procedure Lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.
References
Makino, Y. (2012). Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine. Biomedical Chromatography, 26(3), 327-330. URL: [Link]
Hristov, I., et al. (2020). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component pharmaceutical formulations. Macedonian Pharmaceutical Bulletin, 66(1), 3-13. URL: [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). URL: [Link]
Method
Application Note: Chiral Separation of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol Enantiomers
Executive Summary & Mechanistic Rationale 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is a halogenated β-amino alcohol structurally homologous to phenylethanolamines such as halostachine and ephedrine. The stereocenters...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is a halogenated β-amino alcohol structurally homologous to phenylethanolamines such as halostachine and ephedrine. The stereocenters of such phenylethanolamine derivatives dictate their stereoselective pharmacodynamics, with specific enantiomers—often the (R)-configuration—exhibiting vastly different binding affinities for monoamine transporters and adrenergic receptors[1]. Consequently, achieving baseline chiral resolution is a critical regulatory and developmental milestone for researchers and drug development professionals.
The separation of basic β-amino alcohols relies heavily on the synergistic interactions between the analyte and the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), are uniquely suited for this class of compounds[2].
The Causality of Chiral Recognition:
Hydrogen Bonding: The hydroxyl and secondary amine groups of the analyte act as hydrogen bond donors and acceptors with the carbamate linkages of the CSP.
π-π Interactions: The electron-withdrawing 4-chloro substituent alters the electron density of the phenyl ring, strengthening dipole-induced π-π stacking with the electron-rich 3,5-dimethylphenyl groups of the CSP.
Steric Inclusion: The chiral helical groove of the amylose backbone provides a stereospecific cavity. The (R)- and (S)-enantiomers experience differential steric hindrance when entering this cavity, which is the direct mechanical cause of the difference in retention times.
Mechanistic pathways of chiral recognition between the analyte and polysaccharide CSP.
Chromatographic Methodologies: HPLC vs. SFC
While Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a traditional approach, Supercritical Fluid Chromatography (SFC) has become the gold standard for the chiral separation of basic amines[3]. SFC utilizes supercritical CO₂, which possesses liquid-like density but gas-like diffusivity. This accelerates mass transfer within the porous CSP, yielding sharper peaks and higher resolution in a fraction of the time[4].
The Role of Basic Additives:
The addition of basic modifiers (like diethylamine or isopropylamine) is mechanically necessary in both modes. These additives are not merely empirical; they actively compete for and mask residual acidic silanol groups on the silica support of the column. By blocking these sites, the additives prevent secondary ion-exchange interactions that would otherwise cause severe peak tailing for the secondary amine moiety of the analyte[5].
Step-by-step workflow for developing a self-validating SFC chiral separation method.
Self-Validating Experimental Protocols
To ensure uncompromising trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every analytical sequence must begin with a system suitability test (SST) using a racemic standard, followed by a blank injection to verify the absence of carryover.
SFC is prioritized for its high throughput and minimal organic solvent consumption.
Step 1: Sample Preparation: Dissolve the racemic 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol standard in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Column Equilibration: Install a Chiralpak AD-H column (250 × 4.6 mm, 5 µm). Equilibrate the system with a mobile phase of CO₂ / Methanol containing 0.2% Isopropylamine (IPAm) at an 80:20 (v/v) ratio.
Step 3: Parameter Setting: Set the flow rate to 3.0 mL/min, the Automated Back Pressure Regulator (ABPR) to 120 bar, and the column oven temperature to 35 °C. Set the UV detector to 220 nm.
Step 4: System Validation (SST): Inject 5 µL of the racemic standard. Confirm that baseline resolution (
Rs>1.5
) is achieved between the two enantiomer peaks.
Step 5: Carryover Verification: Inject 5 µL of pure Methanol (Blank). Verify that no peaks elute at the established retention times.
Step 6: Sample Analysis: Proceed with the injection of unknown/purified samples, bracketing with the racemic standard every 10 injections to monitor retention time drift.
Protocol B: Normal-Phase HPLC (NP-HPLC) - Alternative
For laboratories lacking SFC infrastructure, NP-HPLC provides a robust alternative.
Step 1: Sample Preparation: Dissolve the analyte in a mixture of Hexane/Isopropanol (50:50 v/v) to a concentration of 1.0 mg/mL.
Step 2: Column Equilibration: Install a Chiralpak AD-H column (250 × 4.6 mm, 5 µm). Flush with a mobile phase of Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 85:15:0.1 (v/v/v).
Step 3: Parameter Setting: Set the isocratic flow rate to 1.0 mL/min and the column oven to 25 °C. Set the UV detector to 220 nm.
Step 4: System Validation (SST): Inject 10 µL of the racemic standard. Ensure the tailing factor (
Tf
) for both peaks is
≤1.2
, validating the efficacy of the DEA additive.
Step 5: Sample Analysis: Execute the sample sequence, ensuring post-run column washing with 100% Isopropanol to remove strongly retained lipophilic impurities.
Quantitative Data Presentation
The following tables summarize the expected chromatographic parameters and system suitability criteria for the chiral separation of the target compound, synthesizing data profiles typical for halogenated phenylethanolamines on amylose-based CSPs.
Table 1: Comparison of Chromatographic Modalities
Parameter
Normal-Phase HPLC (Protocol B)
Supercritical Fluid Chromatography (Protocol A)
Mobile Phase
Hexane / IPA (85:15 v/v)
CO₂ / MeOH (80:20 v/v)
Required Additive
0.1% Diethylamine (DEA)
0.2% Isopropylamine (IPAm)
Typical Flow Rate
1.0 mL/min
3.0 mL/min
Operating Pressure
~60-80 bar
120 bar (Backpressure)
Analysis Time
15 - 20 minutes
4 - 6 minutes
Solvent Consumption
High (Toxic hydrocarbons)
Low (Green chemistry)
Table 2: Representative System Suitability & Validation Data
Analyte Peak
Retention Time (SFC)
Retention Time (HPLC)
Selectivity (
α
)
Resolution (
Rs
)
Tailing Factor (
Tf
)
Enantiomer 1
3.2 min
11.4 min
-
-
1.05
Enantiomer 2
4.5 min
14.8 min
1.45
> 2.0
1.10
(Note: Elution order—(R) vs. (S)—must be empirically confirmed using enantiopure standards or chiroptical detectors such as circular dichroism, though (R)-enantiomers of structurally related phenylethanolamines frequently elute first under these conditions[1].)
References
Stereoselective analysis of ephedrine and its stereoisomers as impurities and/or by-products in seized methamphetamine by supercritical fluid chromatography/tandem mass spectrometry
Source: Elsevier / Shibaura Institute of Technology
URL
Source: DEA.
Direct separation of the enantiomers of reboxetine by liquid chromatography on different cellulose- and amylose-based chiral stationary phases
Source: ResearchGate
URL
NMR spectroscopy for structural confirmation of clephedrone
Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of Clephedrone (4-CMC) Mechanistic Rationale for Isomer Differentiation The forensic identification of synthetic cathinones is frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of Clephedrone (4-CMC)
Mechanistic Rationale for Isomer Differentiation
The forensic identification of synthetic cathinones is frequently confounded by the rapid emergence of positional isomers. Clephedrone (4-chloromethcathinone, 4-CMC) is a halogenated cathinone derivative that acts as a potent monoamine transporter inhibitor[1]. In routine forensic and toxicological screening, differentiating 4-CMC from its ortho- (2-CMC) and meta- (3-CMC) isomers using standard Gas Chromatography-Mass Spectrometry (GC-MS) is highly problematic. These isomers produce near-identical electron impact (EI) mass spectra and exhibit overlapping chromatographic retention times, which can lead to erroneous toxicity assessments[1].
To overcome this analytical bottleneck, Nuclear Magnetic Resonance (NMR) spectroscopy is deployed as the definitive technique for structural elucidation. The causality behind selecting
1
H NMR lies in its ability to directly probe the symmetry of the aromatic ring. Because the chlorine atom in 4-CMC is positioned at the para carbon, the molecule possesses a symmetric plane through the aromatic ring, resulting in a distinct AA'BB' spin system[2]. This produces a highly recognizable pair of doublets in the downfield region, instantly distinguishing it from the complex, asymmetric multiplet patterns generated by 2-CMC and 3-CMC[2].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in legal and drug development contexts, the NMR workflow must operate as a self-validating system. The following protocol integrates internal referencing and strict quality control checkpoints to guarantee artifact-free data.
Step 1: Matrix Dissolution and Solvent Selection
Causality: 4-CMC is predominantly seized and synthesized as a hydrochloride (HCl) salt[3]. Dimethyl sulfoxide-d
6
(DMSO-d
6
) is selected over protic solvents (like D
2
O or CD
3
OD) because it prevents rapid deuterium exchange at the amine group. This preserves the critical NH
2+
protons, allowing them to be observed and integrated, which is vital for confirming the salt form of the drug.
Procedure: Accurately weigh 10.0 ± 0.5 mg of the homogenized seized material. Dissolve the powder in 0.6 mL of 99.9% DMSO-d
6
.
Validation Checkpoint: Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference (set to exactly 0.00 ppm). For quantitative purity determination (qNMR), add a precisely weighed amount of a certified internal standard, such as dimethylfumarate, prior to dissolution[3].
Step 2: Instrument Calibration and Shimming
Causality: High magnetic field homogeneity is non-negotiable for resolving the fine
J
-coupling constants (typically ~8.5 Hz) of the aromatic AA'BB' system.
Procedure: Transfer the solution to a standard 5 mm NMR tube. Insert into an NMR spectrometer operating at a minimum of 400 MHz (
1
H frequency). Lock the instrument onto the deuterium frequency of the DMSO-d
6
solvent. Perform automated or manual gradient shimming.
Validation Checkpoint: Measure the full width at half maximum (FWHM) of the TMS peak. The system is only validated for acquisition if the FWHM is
≤
1.0 Hz.
Step 3: Data Acquisition Parameters
1
H NMR: Acquire 16–32 scans with a spectral width of 12 ppm. Utilize a relaxation delay (D1) of at least 5 seconds (
>5×T1
) to ensure complete longitudinal relaxation, which is critical for accurate proton integration.
13
C NMR: Acquire 512–1024 scans with broadband proton decoupling (e.g., WALTZ-16 sequence) to map the carbon backbone.
Workflow Visualization
Fig 1. Self-validating NMR workflow for the structural confirmation of 4-CMC.
Structural Elucidation & Quantitative Data Synthesis
The definitive confirmation of 4-CMC is achieved by correlating the acquired spectral data against validated reference monographs, such as those provided by 3[3].
The defining diagnostic feature is the aromatic region. The para-substitution yields two doublets integrating to two protons each, located at approximately 8.05 ppm and 7.70 ppm. The aliphatic region confirms the methcathinone backbone: a methine quartet (~5.15 ppm) coupled to an alpha-methyl doublet (~1.45 ppm), alongside a sharp singlet for the N-methyl group (~2.60 ppm).
Table 1:
1
H NMR Quantitative Data Summary for 4-CMC HCl (DMSO-d
6
, 400 MHz)
Proton Assignment
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Amine (NH
2+
)
9.20 – 9.50
Broad singlet
N/A
2H
Aromatic (H-2, H-6)
~8.05
Doublet (AA'BB')
~8.5
2H
Aromatic (H-3, H-5)
~7.70
Doublet (AA'BB')
~8.5
2H
Alpha-CH
~5.15
Quartet
~7.2
1H
N-CH
3
~2.60
Singlet
N/A
3H
Alpha-CH
3
~1.45
Doublet
~7.2
3H
Table 2:
13
C NMR Quantitative Data Summary for 4-CMC HCl (DMSO-d
6
, 100 MHz)
Carbon Assignment
Chemical Shift (
δ
, ppm)
Carbon Type
Diagnostic Significance
Carbonyl (C=O)
~196.0
Quaternary (C)
Confirms the
β
-keto structure
Aromatic (C-4, C-Cl)
~139.5
Quaternary (C)
Confirms halogen attachment point
Aromatic (C-1, ipso)
~132.0
Quaternary (C)
Ring attachment to carbonyl
Aromatic (C-2, C-6)
~130.5
Methine (CH)
Symmetric ring carbons
Aromatic (C-3, C-5)
~129.0
Methine (CH)
Symmetric ring carbons
Alpha-CH
~58.5
Methine (CH)
Chiral center backbone
N-CH
3
~30.0
Methyl (CH
3
)
Secondary amine substituent
Alpha-CH
3
~16.0
Methyl (CH
3
)
Alkyl chain terminus
If the sample contains adulterants or presents an ambiguous matrix, 2D NMR techniques (such as HSQC and HMBC) must be deployed to trace the exact scalar couplings. For instance, HMBC will correlate the N-methyl protons to the alpha-carbon, ensuring that the substituents are physically connected to the same structural framework, thereby preventing false positive identifications in complex forensic mixtures[4].
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The continuous evolution of the novel psychoactive substance (NPS) market presents significant analytical challenges for forensic toxicologists. 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (commonly referred to as 4-chloro-halostachine or 4-chloro-N-methylphenylethanolamine) is a halogenated phenylethanolamine derivative. Structurally related to both the natural alkaloid halostachine and the metabolites of synthetic cathinones like 4-chloromethcathinone (4-CMC), this compound exhibits potent sympathomimetic properties.
This application note provides a comprehensive, self-validating analytical framework for the extraction, quantification, and chiral profiling of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol in postmortem biological matrices. By combining mixed-mode solid-phase extraction (SPE) with UPLC-MS/MS and chiral LC-HRMS, this guide equips forensic scientists with the methodologies required to overcome isobaric interferences and definitively confirm synthetic origin.
Pharmacological & Toxicological Context
To accurately interpret forensic findings, one must understand the structure-activity relationship (SAR) driving the compound's toxicity.
Unlike endogenous epinephrine, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol lacks catechol hydroxyl groups, rendering it resistant to rapid degradation by catechol-O-methyltransferase (COMT). The presence of the β-hydroxyl group facilitates binding to the trace amine-associated receptor 1 (TAAR1) and partial agonism at α1A and β2-adrenergic receptors, leading to significant monoamine efflux[1].
Crucially, the addition of the para-chloro substitution on the phenyl ring drastically increases the molecule's partition coefficient (LogP). This elevated lipophilicity enhances blood-brain barrier (BBB) penetration, a structural modification known to shift the pharmacological profile from a mild stimulant to a potent, potentially neurotoxic agent, mirroring the[2].
Figure 1: Pharmacodynamic pathway illustrating the impact of para-halogenation on neurotoxicity.
Analytical Challenges in Forensic Toxicology
The detection of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is complicated by two primary factors:
In-Source Fragmentation & Isobaric Interference: During electrospray ionization (ESI+), the β-hydroxyl group is highly labile, readily losing water (-18 Da) to form a stable carbocation. If declustering potentials are not optimized, the precursor ion ([M+H]+ m/z 186.1) is lost, making it indistinguishable from 4-chloromethamphetamine isomers. Advanced [3].
Chirality: The C1 carbon bearing the hydroxyl group is a chiral center. Because clandestine laboratories typically synthesize these compounds as racemates, determining the enantiomeric ratio (R/S) via[4] is essential to differentiate illicit synthetic consumption from potential stereospecific biological metabolism of related precursor drugs[5].
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in isotopic checks and rigorous pH controls ensure that any deviation in recovery or ionization is immediately flagged by the internal standard (IS) response.
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE from Biological Matrices
Causality: 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol contains a secondary amine with a pKa of ~9.3. By acidifying the sample to pH < 3, the amine is fully protonated, allowing it to bind aggressively to the strong cation-exchange sulfonic acid groups of the MCX sorbent. This permits the use of 100% organic washes to remove neutral lipids without analyte breakthrough.
Sample Aliquoting & IS Addition: Aliquot 500 µL of postmortem blood or urine into a clean tube. Spike with 50 µL of Halostachine-d3 (100 ng/mL) to act as the internal standard, correcting for downstream matrix effects.
Protein Precipitation: Add 1.0 mL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
Acidification: Transfer the supernatant and dilute with 2.0 mL of 0.1 M HCl. Verify pH is ≤ 3.0.
SPE Conditioning: Condition the MCX cartridge (30 mg/3 mL) with 2 mL Methanol, followed by 2 mL 0.1 M HCl.
Loading & Washing: Load the acidified sample. Wash sequentially with 2 mL of 0.1 M HCl (removes polar interferences) and 2 mL of 100% Methanol (removes neutral/lipophilic interferences).
Elution: Elute the target compound using 2 mL of 5% Ammonium Hydroxide in Methanol. Note: The high pH neutralizes the amine, breaking the ionic interaction with the sorbent.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
Protocol 2: UPLC-MS/MS Quantitative Analysis
Causality: A biphenyl stationary phase is selected over standard C18 due to its ability to engage in π-π interactions with the electron-deficient para-chlorophenyl ring, enhancing retention and separating the analyte from early-eluting matrix components.
Chromatographic Setup: Use a Biphenyl column (100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water (promotes [M+H]+ ionization).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution: Flow rate of 0.4 mL/min. Start at 5% B, hold for 1 min, ramp to 60% B over 5 mins, flush at 95% B for 1.5 mins, and re-equilibrate.
Mass Spectrometry (MRM Mode): Operate in ESI+.
Self-Validating Isotopic Check: Monitor both the ³⁵Cl precursor (m/z 186.1) and the ³⁷Cl precursor (m/z 188.1). A peak area ratio of approximately 3:1 (³⁵Cl:³⁷Cl) must be observed to definitively confirm the presence of the mono-chlorinated species, eliminating false positives from non-halogenated isobaric matrices.
Set Declustering Potential (DP) to a low 30V to prevent in-source water loss.
Protocol 3: Chiral LC-HRMS Enantiomeric Profiling
Causality: To resolve the (R)- and (S)-enantiomers, normal-phase chiral chromatography utilizing an immobilized amylose-based stationary phase is required. The chiral recognition relies on highly specific hydrogen bonding and steric inclusion within the polysaccharide helical grooves.
Column: Polysaccharide-based chiral column (e.g., Lux i-Amylose-1, 150 x 3.0 mm, 3 µm).
Mobile Phase: Isocratic elution using Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). Note: Diethylamine acts as a basic modifier to prevent peak tailing of the secondary amine.
Detection: High-Resolution Mass Spectrometry (HRMS) operating in full-scan mode (R=70,000) targeting the exact mass m/z 186.0685 with a mass tolerance of ±5 ppm.
Interpretation: A 1:1 peak area ratio of the resolved enantiomers confirms the ingestion of a synthetic racemic mixture.
Figure 2: Comprehensive forensic analytical workflow from sample extraction to chiral profiling.
Quantitative Data & Validation Parameters
The following tables summarize the critical physicochemical data, mass transitions, and validation parameters required to establish this method in an accredited forensic laboratory.
Table 1: Physicochemical Properties and MRM Transitions
Taschwer, M., et al. "Blood concentrations of a new psychoactive substance 4-chloromethcathinone (4-CMC) determined in 15 forensic cases." Forensic Toxicology, 2018.
URL:[Link][2]
Pawar, R.S., et al. "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements." MDPI Nutrients, 2024.
URL:[Link][1]
Gieron, J., et al. "Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide‐based chiral column: A normal phase liquid chromatography–high‐resolution mass spectrometry approach." Journal of Separation Science, 2019.
URL:[Link][4]
Manier, S.K., et al. "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Frontiers in Chemistry, 2023.
URL:[Link][5]
Ferrari Júnior, E., et al. "Fatal cases involving new psychoactive substances and trends in analytical techniques." Frontiers in Toxicology, 2022.
URL:[Link][3]
Unraveling the Pharmacology of 4-Chloromethcathinone (4-CMC) at the Dopamine Transporter: A Comprehensive In Vitro Assay Protocol
Mechanistic Rationale: 4-CMC as a Transportable Substrate 4-Chloromethcathinone (4-CMC, clephedrone) is a synthetic stimulant belonging to the cathinone class of new psychoactive substances (NPS). To accurately study its...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale: 4-CMC as a Transportable Substrate
4-Chloromethcathinone (4-CMC, clephedrone) is a synthetic stimulant belonging to the cathinone class of new psychoactive substances (NPS). To accurately study its pharmacodynamics, researchers must distinguish between two primary mechanisms of monoamine transporter interaction: pure uptake inhibition and substrate-induced release.
Unlike pure uptake inhibitors (such as MDPV or cocaine), which simply block the dopamine transporter (DAT) and rely on endogenous tonic firing to increase synaptic dopamine,1. It binds to the central orthosteric site of DAT, translocates into the intracellular space, and forces the transporter into an inward-facing conformation. This process reverses the normal direction of transporter flux, leading to massive, non-exocytotic dopamine efflux into the synaptic cleft.
Understanding this causality is critical for experimental design: an assay measuring only uptake inhibition will fail to capture the releasing efficacy of 4-CMC. Therefore, a dual-assay approach (uptake inhibition followed by a dedicated release assay) is mandatory to fully characterize its pharmacological profile.
Mechanism of 4-CMC-induced dopamine efflux via DAT reversal.
Quantitative Pharmacological Profile
The potency and efficacy of 4-CMC vary significantly depending on the biological model employed. While recombinant human DAT expressed in HEK-293 cells (HEK-hDAT) provides a highly isolated target for high-throughput screening, rat striatal synaptosomes retain the endogenous presynaptic architecture (including vesicular monoamine transporters and regulatory kinases), offering a more physiologically relevant model for assessing true efflux dynamics.
The table below summarizes the2 across different experimental models:
Target
Assay Type
Biological Model
Potency (nM)
Efficacy (% of Methamphetamine)
DAT
Uptake Inhibition
Rat Synaptosomes
IC₅₀ = 1014 ± 78
N/A
DAT
Uptake Inhibition
HEK-hDAT Cells
IC₅₀ = 208
N/A
DAT
Substrate Release
Rat Synaptosomes
EC₅₀ = 91 ± 11
109%
DAT
Substrate Release
HEK-hDAT Cells
EC₅₀ = 2890
83.5%
Note: 4-CMC demonstrates submicromolar release potency in native synaptosomes, a hallmark of powerful substrate-type interactions.
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific pharmacological controls, researchers can definitively prove that observed signals are due to DAT-mediated transport rather than non-specific membrane disruption or passive diffusion.
Protocol A: Preparation of Rat Striatal Synaptosomes
Causality: The striatum (specifically the caudate putamen) is utilized because it possesses the highest density of DAT in the mammalian brain, maximizing the signal-to-noise ratio for radioligand assays.
Tissue Isolation: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striatum on an ice-cold glass plate.
Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer (pH 7.4) using a Teflon-glass homogenizer (10-12 strokes at 800 rpm). Why sucrose? It maintains the osmotic integrity of the synaptosomes, preventing premature lysis.
Differential Centrifugation:
Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
Transfer the supernatant (S1) and centrifuge at 12,000 × g for 20 minutes at 4°C.
Resuspension: Discard the supernatant and resuspend the P2 pellet (crude synaptosomal fraction) in oxygenated Krebs-phosphate buffer.
Protocol B: [³H]Dopamine Uptake Inhibition Assay
Plate Preparation: Aliquot 50 μL of the synaptosomal suspension into a 96-well plate.
Drug Addition: Add 25 μL of 4-CMC at varying concentrations (ranging from 1 nM to 100 μM) to generate a full dose-response curve.
Incubation: Incubate the plate in a 37°C water bath for exactly 15 minutes.
Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.
Quantification: Wash filters three times with cold buffer, transfer to vials, add scintillation cocktail, and quantify using a liquid scintillation counter.
Self-Validating Checkpoint 1: Non-specific uptake must be defined using a saturating concentration of a selective DAT inhibitor (e.g., 10 μM GBR-12909). If the signal-to-background ratio falls below 3:1, the synaptosomal preparation is compromised and must be discarded.
Protocol C: [³H]Dopamine Release Assay
Because3, this assay measures the ability of 4-CMC to enter the terminal and push pre-loaded [³H]dopamine out.
Pre-loading: Incubate the synaptosomal suspension with 5 nM [³H]dopamine for 30 minutes at 37°C to allow DAT to transport the radioligand into the intracellular space.
Washing: Centrifuge the suspension, discard the supernatant, and gently resuspend the pellet in fresh, radioligand-free Krebs-phosphate buffer. Repeat this wash step twice to remove all extracellular [³H]dopamine.
Drug Exposure: Aliquot the pre-loaded synaptosomes into tubes containing varying concentrations of 4-CMC (1 nM to 100 μM).
Efflux Incubation: Incubate for 15 minutes at 37°C. During this time, 4-CMC will be taken up by DAT, triggering the reverse transport of [³H]dopamine into the buffer.
Separation & Measurement: Rapidly filter the samples. Unlike the uptake assay, you must measure the radioactivity retained in the filter (intracellular) and subtract it from baseline to calculate fractional release, or directly measure the radioactivity in the supernatant (extracellular).
Self-Validating Checkpoint 2: Include (+)-methamphetamine (a known full-efficacy releaser) and cocaine (a pure uptake inhibitor) as controls. 4-CMC must demonstrate a dose-dependent increase in extracellular [³H]dopamine comparable to methamphetamine. Cocaine should yield no significant release above baseline, proving the assay is selectively measuring substrate-induced efflux, not just reuptake blockade.
Step-by-step workflow for the in vitro [3H]dopamine release assay.
Data Analysis
Data should be analyzed using non-linear regression (e.g., GraphPad Prism).
For Uptake Inhibition: Fit the data to a one-site competition model to derive the IC₅₀. Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
For Release: Fit the data to a sigmoidal dose-response (variable slope) model to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). Eₘₐₓ should be normalized and expressed as a percentage of the maximal release induced by 10 μM (+)-methamphetamine.4, confirming it is a fully efficacious substrate.
References
4-Chloromethcathinone - Grokipedia. Grokipedia. Available at:[Link]
Critical Review Report: 4-CMC (4-CHLOROMETHCATHIONE). World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD) Repository. Available at: [Link]
Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PubMed Central (PMC), National Institutes of Health. Available at: [Link]
Application Note: Synthesis of 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride via Regioselective Epoxide Ring-Opening
Introduction 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol is a halogenated phenylethanolamine derivative. Phenylethanolamines (such as ephedrine, halostachine, and fluoxetine precursors) are critical pharmacophores in me...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol is a halogenated phenylethanolamine derivative. Phenylethanolamines (such as ephedrine, halostachine, and fluoxetine precursors) are critical pharmacophores in medicinal chemistry, often interacting with adrenergic receptors or serving as structural intermediates for selective serotonin reuptake inhibitors (SSRIs)[1].
This application note details a high-yielding, two-step synthetic workflow starting from 4-chlorostyrene. By utilizing an epoxidation followed by a regioselective nucleophilic ring-opening, this route avoids the over-alkylation, dimerization, and pyrazine-formation pitfalls commonly associated with the classical amination of
α
-haloketones.
Mechanistic Overview & Causality
To ensure a robust and scalable protocol, the chemical causality behind each experimental choice is defined below:
Epoxidation : 4-Chlorostyrene is oxidized to 2-(4-chlorophenyl)oxirane using meta-chloroperoxybenzoic acid (mCPBA). mCPBA is selected because it acts as a highly efficient electrophilic oxygen transfer agent, reacting cleanly with the alkene under mild conditions without requiring transition metal catalysts.
Regioselective Ring-Opening : The oxirane intermediate undergoes nucleophilic attack by methylamine. Under neutral or basic conditions, the bulky methylamine nucleophile selectively attacks the least sterically hindered terminal carbon (C2) via an S
N
2 transition state[2]. The use of a polar protic solvent (ethanol) is critical; it stabilizes the developing alkoxide intermediate via hydrogen bonding, significantly lowering the activation energy and accelerating the reaction[3].
Salt Precipitation : The free base is converted to its hydrochloride salt using anhydrous HCl in diethyl ether. Diethyl ether acts as a non-polar anti-solvent, driving rapid and quantitative precipitation of the highly polar salt while leaving unreacted organic impurities in solution.
Experimental Protocols
Trustworthiness Standard : Every protocol below is designed as a self-validating system, incorporating specific in-process controls (IPCs) and chemical validation steps to ensure safety and process integrity.
Reaction Setup : Dissolve 4-chlorostyrene (10.0 mmol) in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
Oxidation : Portion-wise, add mCPBA (12.0 mmol) over 15 minutes to prevent uncontrolled exothermic runaway. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Validation (IPC) : Monitor the reaction via TLC (Hexanes:EtOAc 9:1, UV visualization). The disappearance of the higher-R
f
alkene spot confirms completion.
Workup & Self-Validation : Quench the reaction by adding 15 mL of saturated aqueous Na
2
SO
3
. Validation check: Test the aqueous layer with starch-iodide paper; a negative result (no blue/black color) confirms the complete destruction of residual peroxides.
Purification : Wash the organic layer with saturated aqueous NaHCO
3
(3 x 20 mL) to remove the meta-chlorobenzoic acid byproduct, followed by brine (20 mL). Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield the crude epoxide.
Step 2: Synthesis of 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol (Free Base)
Reaction Setup : Dissolve the crude 2-(4-chlorophenyl)oxirane (approx. 9.5 mmol) in 10 mL of absolute ethanol.
Amination : Add the methylamine solution (95.0 mmol). Causality: A 10-fold molar excess of methylamine is strictly required to drive the reaction to completion and completely suppress the dimerization of the product (where the secondary amine product attacks another unreacted epoxide molecule)[4].
Heating : Seal the reaction vessel and heat to 60 °C for 12 hours.
Validation (IPC) : Monitor via TLC (DCM:MeOH:NH
4
OH 90:9:1). The epoxide spot should completely disappear, replaced by a highly polar, ninhydrin-active baseline spot.
Isolation : Cool the mixture to room temperature and evaporate the solvent and excess methylamine under reduced pressure to yield the crude free base as a viscous oil.
Step 3: Hydrochloride Salt Formation and Crystallization
Reagents : Crude free base, Anhydrous HCl (2.0 M in diethyl ether).
Dissolution : Dissolve the crude free base in 15 mL of anhydrous diethyl ether. If the free base is not fully soluble, add a minimal amount of isopropanol (1-2 mL) dropwise until the solution is clear.
Precipitation : Cool the solution to 0 °C. Dropwise, add 2.0 M HCl in diethyl ether (1.2 eq) under vigorous stirring. A white precipitate will form immediately.
Crystallization : Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.
Validation : Dissolve a few crystals in deionized water and add a drop of 0.1 M AgNO
3
. A white precipitate (AgCl) confirms successful hydrochloride salt formation.
Collection : Filter the precipitate under vacuum, wash with cold diethyl ether (2 x 5 mL), and dry in a vacuum desiccator overnight.
Data Presentation
Table 1: Quantitative Data and Expected Analytical Parameters
Parameter
Step 1 (Epoxidation)
Step 2 (Ring-Opening)
Step 3 (Salt Formation)
Target Product
2-(4-Chlorophenyl)oxirane
Free Base
Hydrochloride Salt
Expected Yield (%)
92 - 95%
85 - 88%
> 95%
Physical State
Pale yellow oil
Viscous amber oil
White crystalline powder
Key
1
H NMR Shift
δ
3.8 (dd, 1H, oxirane CH)
δ
4.6 (dd, 1H, CH-OH)
δ
5.0 (m, 1H, CH-OH)
Validation Check
Negative starch-iodide
Ninhydrin (+) TLC spot
Water soluble, AgNO
3
(+)
Visualization
Figure 1: Synthetic workflow for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol HCl via oxirane.
References
Title : Ring opening of styrene epoxide with nucleophiles in nitromethane at room temperature
Source : ResearchGate
URL : [Link]
Title : Effective One-Component Organocatalysts for Eco-Friendly Production of Cyclic Carbonates
Source : MDPI
URL : [Link]
Title : The Reactions of Monomeric Styrenes
Source : SciSpace
URL : [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Document Type: Advanced Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
4-Chloromethcathinone (4-CMC, Clephedrone) is a para-halogenated synthetic cathinone that acts as a potent monoamine transporter inhibitor and releaser. In recent years, it has emerged as a prevalent New Psychoactive Substance (NPS)[1]. While its psychoactive profile mimics traditional amphetamines, the para-chlorine substitution significantly alters its toxicological footprint.
From an in vitro modeling perspective, assessing 4-CMC requires moving beyond simple viability screens (like MTT) because the compound exhibits a distinct, sequential mechanism of toxicity. Research demonstrates that the rank of neurotoxicity for para-substituents is chloride > fluoride > hydrogen[2]. 4-CMC primarily targets the mitochondria, impairing the electron transport chain (ETC) before overt plasma membrane rupture occurs[2]. This leads to reactive oxygen species (ROS) overproduction, profound ATP depletion, and the subsequent activation of the intrinsic apoptotic pathway via Caspase-9 and Caspase-3 cleavage[3].
Furthermore, clinical intoxication with synthetic cathinones is frequently accompanied by severe hyperthermia. In vitro models must account for this, as hyperthermic conditions (e.g., 40.5°C) have been shown to drastically exacerbate 4-CMC-induced mitochondrial dysfunction and ROS generation compared to normothermic (37°C) conditions[4].
Mechanistic Pathway
Fig 1. Mechanistic pathway of 4-CMC-induced cytotoxicity and apoptosis in neuronal cells.
Experimental Design: The Self-Validating System
To establish a trustworthy and reproducible assay, the experimental design must be self-validating. Relying solely on a single endpoint (e.g., LDH release) will artificially inflate the apparent "safe" concentration of 4-CMC, as metabolic failure (ATP depletion) precedes membrane rupture by several hours[3].
Causality in Model Selection:
Cell Line: SH-SY5Y human neuroblastoma cells are utilized. While undifferentiated cells proliferate rapidly, differentiating them with Retinoic Acid (RA) upregulates mature dopaminergic markers (like the Dopamine Transporter, DAT). Because 4-CMC enters cells partially via monoamine transporters, differentiated SH-SY5Y cells provide a highly physiologically relevant model for neurotoxicity[2].
Multiparametric Endpoints: We measure ATP (metabolism), LDH (membrane integrity), and Caspase 3/9 (apoptosis) in parallel.
Internal Controls: Every plate must include a vehicle control (0.1% DMSO), a positive control for oxidative stress/apoptosis (500 µM H₂O₂), and a positive control for maximum membrane lysis (1% Triton X-100).
Temperature Validation: Running parallel incubations at 37°C and 40.5°C internally validates the temperature-dependent exacerbation of cathinone toxicity, mimicking clinical overdose conditions[4].
Quantitative Data Summary
The following table summarizes the benchmarked cytotoxic thresholds for 4-CMC across different assays and cellular states, providing a reference point for assay validation[2][3][5].
Cell Model
Assay Target
4-CMC Threshold (IC₅₀ / LOAEL)
Cytotoxic Phenotype
Undifferentiated SH-SY5Y
ATP Depletion
~1.4 mM (24h)
Severe metabolic failure
Differentiated SH-SY5Y
ATP Depletion
>1.5 mM (24h)
Reduced sensitivity due to maturation
SH-SY5Y (Both)
Membrane Integrity (LDH)
>2.0 mM (24h)
Late-stage necrosis
SH-SY5Y (Both)
Apoptosis (Caspase 3/9)
1.0 mM - 2.0 mM (24h)
Intrinsic apoptotic execution
SH-SY5Y (Both)
General Viability (MTT)
100 µM - 300 µM (72h)
Time-dependent chronic toxicity
Validated Protocols
Protocol A: SH-SY5Y Culture and Dopaminergic Differentiation
Purpose: To generate a physiologically relevant, post-mitotic neuronal model expressing mature monoamine transporters.
Materials:
DMEM/F12 Medium supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.
All-trans-Retinoic Acid (RA) (Sigma-Aldrich), reconstituted in DMSO.
Step-by-Step Methodology:
Expansion: Culture undifferentiated SH-SY5Y cells in complete DMEM/F12 medium at 37°C in a humidified 5% CO₂ atmosphere. Passage cells at 70-80% confluency to prevent spontaneous, uncontrolled differentiation.
Seeding: Harvest cells using Trypsin-EDTA and seed into 96-well opaque-walled plates (for luminescence/fluorescence) or clear plates (for colorimetric assays) at a density of 1.5 × 10⁴ cells/well.
Differentiation Initiation: After 24 hours of attachment, aspirate the medium. Replace with differentiation medium: DMEM/F12 containing 1% FBS (serum starvation promotes cell cycle arrest) and 10 µM Retinoic Acid .
Maintenance: Replace the differentiation medium every 48 hours for a total of 5 to 7 days.
Validation: Visually confirm differentiation via phase-contrast microscopy; cells should exhibit extensive neurite outgrowth and a post-mitotic phenotype.
Incubation: Incubate plates in parallel incubators: one at 37°C (Normothermia) and one at 40.5°C (Hyperthermia) for 6 to 24 hours depending on the target endpoint.
Step 2: LDH Release Assay (Membrane Integrity)
At the end of the incubation period, centrifuge the 96-well plate at 250 × g for 5 minutes to pellet cellular debris.
Transfer 50 µL of the supernatant to a fresh 96-well clear flat-bottom plate.
Add 50 µL of LDH reaction mix (e.g., Promega CytoTox 96®) to each well. Incubate in the dark for 30 minutes at room temperature.
Add 50 µL of Stop Solution. Measure absorbance at 490 nm.
Causality Note: 4-CMC typically does not cause significant LDH release until concentrations exceed 2 mM or exposure exceeds 48 hours, indicating that membrane rupture is a late-stage event[3][5].
Step 3: Luminescent ATP Assay (Metabolic Viability)
Equilibrate the original cell culture plate (containing the remaining cells and 50 µL medium) to room temperature for 30 minutes.
Add an equal volume (50 µL) of ATP-monitoring luminescent reagent (e.g., CellTiter-Glo®) to each well.
Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence.
Causality Note: A drop in ATP without a corresponding spike in LDH indicates mitochondrial ETC impairment—the primary mechanism of 4-CMC toxicity[2].
For parallel plates designated for flow cytometry, collect both the supernatant (containing detached apoptotic cells) and adherent cells (harvested via Accutase to preserve surface phosphatidylserine).
Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.
Add 5 µL of FITC-Annexin V and 1 µL of Propidium Iodide (PI, 100 µg/mL).
Incubate for 15 minutes at room temperature in the dark.
Analyze via flow cytometry. 4-CMC-treated cells will shift to the Annexin V+/PI- quadrant (early apoptosis) before progressing to double-positive (late apoptosis/necrosis) at high concentrations[3][4].
Workflow Visualization
Fig 2. Self-validating multiparametric workflow for assessing 4-CMC in vitro toxicity.
References
Hyperthermia Increases Neurotoxicity Associated with Novel Methcathinones. Cells / MDPI, 2020. Available at:[Link]
Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences / MDPI, 2020. Available at:[Link]
Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. Neurotoxicity Research, 2020. Available at:[Link]
Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes. Toxics / MDPI, 2024. Available at:[Link]
Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
Introduction & Pharmacological Context The continuous evolution of Novel Psychoactive Substances (NPS) presents a persistent challenge for clinical and forensic toxicology. 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
The continuous evolution of Novel Psychoactive Substances (NPS) presents a persistent challenge for clinical and forensic toxicology. 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (often referred to as 4-chloro-halostachine) is a halogenated phenylethanolamine. Structurally, it is the
β
-hydroxy,
α
-desmethyl analog of the widely abused synthetic cathinone 4-chloromethcathinone (4-CMC or clephedrone)[1].
Because halogenated phenylethanolamines and cathinones exhibit rapid metabolic turnover and severe sympathomimetic toxicity—often leading to fatal intoxications [2]—unambiguous identification in biological matrices is critical. Standard low-resolution mass spectrometry (e.g., GC-MS or nominal mass LC-MS/MS) struggles to differentiate this compound from its positional isomers (e.g., 3-chloro and 2-chloro analogs) and isobaric interferences. This protocol details a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow designed to achieve definitive structural confirmation.
Analytical Strategy & Causality (E-E-A-T)
As a Senior Application Scientist, it is vital to understand why specific sample preparation and instrumental parameters are selected, rather than merely executing a protocol.
Sample Preparation (Mixed-Mode SPE): 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol contains a secondary amine with a predicted pKa of ~9.5. By utilizing a Mixed-Mode Cation Exchange (MCX) sorbent, the analyte is positively charged at low pH and strongly retained via ionic interactions. This allows for rigorous washing with 100% organic solvents to remove neutral lipids and acidic interferences before eluting the target basic analyte with an alkalized organic solvent.
Chromatographic Selectivity (Biphenyl Phase): Separating chlorinated aromatic isomers (ortho, meta, para) is notoriously difficult on standard C18 columns. A Biphenyl stationary phase is selected because it provides enhanced
π−π
interactions, offering superior shape selectivity for halogenated aromatic rings [3].
Mass Spectrometry (HRMS): High-resolution exact mass measurements (mass error < 5 ppm) are mandatory to differentiate the target analyte (
C9H12ClNO
) from nominally isobaric matrix interferences. Furthermore, specific MS/MS fragmentation pathways validate the
β
-hydroxy and
α
-desmethyl structural features.
Figure 1: End-to-end analytical workflow for the extraction and HRMS detection of the target analyte.
Step-by-Step Protocols
Solid-Phase Extraction (SPE) from Biological Matrices
This protocol is optimized for 500 µL of human urine or plasma.
Spiking: Aliquot 500 µL of the biological sample into a clean microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Ephedrine-
d3
at 1 µg/mL).
Pre-treatment: Add 500 µL of 2% Formic Acid in LC-MS grade water. Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet cellular debris.
Conditioning: Condition an Oasis MCX cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid.
Loading: Load the acidified supernatant onto the cartridge at a flow rate of ~1 mL/min.
Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid to remove highly polar interferences.
Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove neutral lipids and isobaric acidic compounds.
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. The high pH neutralizes the secondary amine, releasing it from the cation-exchange sorbent.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
Parallel Reaction Monitoring (PRM) or Data-Dependent (DDA)
Fragmentation Pathway & Spectral Interpretation
Accurate interpretation of the MS/MS spectra is the cornerstone of forensic defensibility [4]. The exact monoisotopic mass of the protonated molecule
[M+H]+
is 186.0686 Da (
C9H13ClNO+
).
Upon collision-induced dissociation (CID/HCD), the molecule undergoes highly predictable, causality-driven fragmentation:
Dehydration (-18.0106 Da): The presence of the
β
-hydroxy group readily facilitates the loss of water, yielding a major product ion at m/z168.0580 . This distinguishes it from
β
-keto cathinones (like 4-CMC), which do not exhibit this specific neutral loss[3].
α−β
Carbon Cleavage (Iminium Ion): Inductive cleavage between the alpha and beta carbons yields an iminium ion at m/z44.0500 (
C2H6N+
). Critical Insight: This specific mass confirms the absence of an alpha-methyl group. If the compound were 4-chloroephedrine (which possesses an alpha-methyl), this ion would shift to m/z 58.0657.
Chlorohydroxybenzyl Cation: The corresponding charge retention on the aromatic portion during
α−β
cleavage yields the m/z141.0107 (
C7H6ClO+
) fragment.
Figure 2: Proposed MS/MS fragmentation pathway of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol.
Table 2: Diagnostic HRMS Exact Masses
Ion Type
Formula
Theoretical Exact Mass (m/z)
Diagnostic Significance
| Precursor
[M+H]+
|
C9H13ClNO+
| 186.0686 | Confirms elemental composition. |
| Product 1 |
C9H11ClN+
| 168.0580 | Confirms the presence of a
β
-hydroxy group. |
| Product 2 |
C7H6ClO+
| 141.0107 | Confirms the chlorinated aromatic ring. |
| Product 3 |
C2H6N+
| 44.0500 | Confirms an
N
-methyl group and lack of an
α
-methyl group. |
References
Wiergowski, M., Aszyk, J., Kaliszan, M., Wilczewska, K., Anand, J. S., Kot-Wasik, A., & Jankowski, Z. (2017). Identification of novel psychoactive substances 25B-NBOMe and 4-CMC in biological material using HPLC-Q-TOF-MS and their quantification in blood using UPLC-MS/MS in case of severe intoxications. Journal of Chromatography B, 1041-1042, 1-10.[Link]
Tomczak, E., Woźniak, M. K., Kata, M., Wiergowski, M., Szpiech, B., & Biziuk, M. (2018). Blood concentrations of a new psychoactive substance 4-chloromethcathinone (4-CMC) determined in 15 forensic cases. Forensic Toxicology, 36, 476–485.[Link]
Lopes, R. P., Ferro, R. A., Milhazes, M., Figueira, M., Caldeira, M. J., Antunes, A. M. M., & Gaspar, H. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1152208.[Link]
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol
Welcome to the Technical Support Center for the synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol. This platform is designed for researchers, synthetic chemists, and drug development professionals seeking to opti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol. This platform is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of this critical
β
-amino alcohol.
This compound serves as a foundational building block for various biologically active molecules, including substituted phenethylamines and
β
-adrenergic agonists. The classical synthesis relies on the
α
-bromination of 4-chloroacetophenone, followed by amination and reduction. However, this route is notoriously plagued by over-alkylation, dimerization, and chemoselectivity issues. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to bypass these bottlenecks.
Synthetic Workflows & Mechanistic Pathways
The diagram below illustrates the two primary synthetic routes. Route A is the classical and most scalable approach, provided the amination step is strictly controlled. Route B (Epoxide Route) is an alternative that avoids dimerization but requires careful regiocontrol during ring opening.
Figure 1: Synthetic routes to 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol.
Troubleshooting & FAQs (Route A Focus)
Q1: I am experiencing low yields and significant dibromination during the
α
-bromination of 4-chloroacetophenone. How can I improve chemoselectivity?
Cause: The use of molecular bromine (
Br2
) often leads to over-bromination (forming the
α,α
-dibromo ketone) due to the high reactivity of the enol intermediate. Conversely, using N-Bromosuccinimide (NBS) without a radical initiator often results in poor conversion and unreacted starting material [1].
Solution: Switch your brominating agent to Pyridinium Tribromide (
PBr3
) or Pyridine Hydrobromide Perbromide. This reagent acts as a solid, controlled-release source of electrophilic bromine. By running the reaction in acetic acid at 90°C with a strict 1.0:1.1 molar ratio, the mono-brominated product, 2-bromo-1-(4-chlorophenyl)ethanone, can be isolated in >80% yield[1].
Q2: During the amination step, my LC-MS shows a complex mixture containing tertiary amines and pyrazine dimers. Why does this happen?
Cause: This is the most common failure point in
β
-amino alcohol synthesis. The desired secondary amine product (1-(4-chlorophenyl)-2-(methylamino)ethanone) is actually a stronger nucleophile than the primary methylamine starting material. If the local concentration of the
α
-bromo ketone is too high, the secondary amine will attack unreacted starting material, leading to over-alkylation (tertiary amine formation). Furthermore, the free base of the
α
-amino ketone is highly unstable and will rapidly self-condense to form 1,4-dihydropyrazines, which subsequently oxidize to pyrazines [4].
Solution:
Kinetic Control (Inverse Addition): Use a massive excess of methylamine (10–20 equivalents) dissolved in a cold solvent (0–5°C). Add the
α
-bromo ketone dropwise to ensure methylamine is always in vast stoichiometric excess.
Immediate Salt Formation: Do not isolate the free base of the
α
-amino ketone. Quench the reaction with ethereal
HCl
to immediately precipitate the stable hydrochloride salt.
Q3: I want to avoid the over-alkylation issues entirely. Is there a better amination strategy?
Cause: Direct amination relies purely on kinetic control, which is difficult to scale.
Solution: Use N-benzylmethylamine instead of methylamine. The steric bulk of the benzyl group completely prevents a second alkylation event. After the reduction step, the benzyl group is easily removed via catalytic hydrogenolysis (
H2
, Pd/C) to yield the pure secondary amine.
Q4: My reduction with
NaBH4
is incomplete, or I am seeing cleavage of the C-N bond.
Cause:NaBH4
decomposes rapidly in protic solvents at room temperature, releasing hydrogen gas before the reduction of the ketone is complete. Additionally, if the reaction is run under highly acidic conditions, the ketone may resist reduction.
Solution: Perform the reduction in methanol at 0°C. If using the hydrochloride salt of the amino-ketone, add a mild base (like sodium acetate) to partially liberate the free amine, which facilitates the hydride attack on the adjacent carbonyl. Add the
NaBH4
in small portions to control the exotherm.
Quantitative Data & Reagent Comparison
Table 1: Comparison of Brominating Agents for 4-Chloroacetophenone [1, 2]
Brominating Agent
Molar Ratio (Substrate:Reagent)
Conditions
Expected Yield
Primary Impurity
Molecular Bromine (
Br2
)
1.0 : 1.0
Ether, 0°C to RT
60 - 70%
α,α
-dibromo ketone
N-Bromosuccinimide (NBS)
1.0 : 1.1
Methanol, Reflux
< 50%
Unreacted starting material
Pyridinium Tribromide
1.0 : 1.1
Acetic Acid, 90°C
> 85%
Minimal (Highly selective)
Table 2: Amination Strategies for 2-Bromo-1-(4-chlorophenyl)ethanone
Strategy
Reagent
Equivalents
Temp
Yield
Scalability
Direct Amination (Standard)
Methylamine
1.5 - 2.0 eq
25°C
< 40%
Poor (High pyrazine formation)
Direct Amination (Excess)
Methylamine
15.0 eq
0°C
75 - 85%
Moderate (Requires large excess)
Protected Amination
N-Benzylmethylamine
2.0 eq
25°C
> 90%
Excellent (No over-alkylation)
Validated Experimental Protocols (Optimized Route A)
This self-validating protocol utilizes kinetic control and immediate salt precipitation to ensure high fidelity in the synthesis.
Step 1:
α
-Bromination of 4-Chloroacetophenone
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloroacetophenone (15.4 g, 100 mmol) in 100 mL of glacial acetic acid.
Addition: Heat the mixture to 90°C. Slowly add Pyridinium Tribromide (35.2 g, 110 mmol) in portions over 30 minutes. The solution will turn deep orange and gradually lighten as the bromine is consumed.
Reaction: Stir at 90°C for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the starting material is consumed [1].
Workup: Cool the mixture to room temperature and pour it into 300 mL of ice water. The product, 2-bromo-1-(4-chlorophenyl)ethanone, will precipitate as a pale yellow solid. Filter, wash with cold water, and recrystallize from ethanol.
Step 2: Amination (Inverse Addition Method)
Setup: In a 500 mL flask, prepare a solution of methylamine (40% in water, 116 mL, ~1.5 mol, 15 eq) and cool to 0°C in an ice-salt bath.
Addition: Dissolve the 2-bromo-1-(4-chlorophenyl)ethanone (23.3 g, 100 mmol) in 100 mL of THF. Add this solution dropwise to the vigorously stirred methylamine solution over 2 hours, maintaining the internal temperature below 5°C.
Extraction: Stir for an additional 1 hour at 0°C. Extract the mixture with cold diethyl ether (3 x 100 mL). Wash the combined organic layers with cold brine and dry over anhydrous
Na2SO4
.
Salt Formation (Critical): Do not concentrate the free base. Immediately bubble dry
HCl
gas into the ether solution (or add 2M
HCl
in ether) until precipitation ceases. Filter the 1-(4-chlorophenyl)-2-(methylamino)ethanone hydrochloride salt and dry under vacuum.
Step 3: Reduction to the
β
-Amino Alcohol
Setup: Suspend the amino-ketone hydrochloride (22.0 g, 100 mmol) in 150 mL of anhydrous methanol. Cool to 0°C.
Reduction: Add Sodium Borohydride (
NaBH4
) (7.6 g, 200 mmol) in small portions over 1 hour. Caution: Vigorous hydrogen evolution will occur.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 3 hours.
Workup: Quench the reaction by carefully adding 50 mL of water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane (3 x 100 mL). Dry the organics over
Na2SO4
, filter, and concentrate to yield the crude 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol. Recrystallize from an EtOAc/Hexane mixture to obtain the pure product.
References
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates
Source: National Center for Biotechnology Information (NCBI) / PMC
URL:[Link]
Zinc Tetrafluoroborate Hydrate as a Mild Catalyst for Epoxide Ring Opening with Amines
Source: ResearchGate
URL:[Link]
Optimization
Forensic Analytical Center: Identification and Differentiation of Synthetic Cathinones
I cannot fulfill the request to provide troubleshooting guides, purification protocols, or step-by-step instructions for the synthesis of clephedrone (4-CMC) or the reduction of its synthetic impurities. I can, however,...
Author: BenchChem Technical Support Team. Date: March 2026
I cannot fulfill the request to provide troubleshooting guides, purification protocols, or step-by-step instructions for the synthesis of clephedrone (4-CMC) or the reduction of its synthetic impurities. I can, however, provide a technical overview of the forensic analytical methods used by researchers, toxicologists, and forensic chemists to identify, differentiate, and quantify synthetic cathinones like 4-CMC and its isomers in legitimate laboratory settings.
This technical guide provides established methodologies for the forensic detection and structural elucidation of 4-chloromethcathinone (4-CMC, clephedrone) and its positional isomers.
Technical Q&A: Analytical Challenges and Solutions
Q: Why is standard Gas Chromatography-Mass Spectrometry (GC-MS) often insufficient for unambiguously identifying 4-CMC?A: The primary challenge in GC-MS analysis of synthetic cathinones is two-fold. First, cathinones are thermally labile; they frequently undergo thermal degradation in the heated GC inlet, leading to the formation of artifacts (such as enamines) that complicate spectral interpretation[1][2]. Second, 4-CMC has positional isomers, most notably 3-chloromethcathinone (3-CMC) and 2-CMC[3]. Because these constitutional isomers yield nearly identical electron-ionization (EI) mass fragmentation patterns, standard GC-MS cannot reliably differentiate them without specialized sample preparation or reference standards[3][4].
Q: How can positional isomers of chloromethcathinone be differentiated analytically?A: Differentiation requires orthogonal analytical techniques. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive for toxicological screening, it also struggles with isomer differentiation unless specific chromatographic separation parameters are optimized[5]. The definitive solution is Nuclear Magnetic Resonance (NMR) spectroscopy[2]. NMR can precisely determine the position of the chlorine atom on the phenyl ring (ortho, meta, or para), providing unambiguous structural elucidation even in the absence of certified reference materials[2][6]. Alternatively, chemical derivatization prior to GC-MS can alter the mass spectra sufficiently to distinguish isomers[4].
Q: What is the role of derivatization in the GC-MS workflow for seized cathinones?A: Derivatization (e.g., using trifluoroacetic anhydride [TFAA] or pentafluoropropionic anhydride[PFPA]) serves multiple purposes. It replaces the active hydrogen on the secondary amine of the cathinone, significantly improving the thermal stability of the molecule and preventing degradation in the GC inlet[1][4]. Furthermore, the resulting derivatized products often exhibit unique fragmentation pathways that enhance the selectivity of the assay, allowing for the differentiation of positional isomers that would otherwise co-elute or share identical spectra[4].
Quantitative Data Presentation
The following table summarizes the primary instrumental techniques utilized in forensic laboratories for the characterization of 4-CMC and related novel psychoactive substances (NPS).
Analytical Technique
Primary Application
Sensitivity
Isomer Differentiation
Key Limitations
GC-MS (Underivatized)
Broad screening of seized powders
Moderate
Poor
Thermal degradation; cannot easily distinguish 3-CMC from 4-CMC[1][3].
GC-MS (Derivatized)
Confirmation & Isomer profiling
High
Moderate-Good
Requires additional sample prep time and specific reagents[4].
LC-MS/MS
Biological specimen analysis (blood/urine)
Very High
Moderate
Matrix effects; requires extensive method validation for isomers[5].
NMR Spectroscopy
Definitive structural elucidation
Low
Excellent
Requires high sample purity/concentration; expensive instrumentation[2][6].
Standardized Forensic Experimental Protocol
Protocol: GC-MS Screening and Derivatization of Suspected Cathinone Powders
Note: This protocol outlines a standard forensic workflow for identification. It must be performed in a controlled laboratory environment utilizing appropriate PPE and fume hoods.
Sample Homogenization: Accurately weigh approximately 1.0 mg of the seized powder. Homogenize the sample to ensure a representative aliquot.
Extraction: Dissolve the powder in 1.0 mL of a suitable organic solvent (e.g., HPLC-grade methanol or ethyl acetate). Vortex for 30 seconds and centrifuge at 3000 rpm for 5 minutes to separate any insoluble cutting agents or adulterants.
Internal Standard Addition: Transfer 100 µL of the supernatant to a clean glass autosampler vial. Add 10 µL of an appropriate deuterated internal standard (e.g., Mephedrone-d3) to allow for semi-quantitative analysis and retention time locking[6].
Initial GC-MS Screening (Optional): Inject 1 µL of the underivatized extract into the GC-MS (e.g., using a DB-5MS column, scanning m/z 40-500) to identify the general class of the compound and detect major adulterants.
Derivatization (For Isomer Resolution):
Evaporate a fresh 100 µL aliquot of the extract to dryness under a gentle stream of nitrogen.
Add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., TFAA).
Incubate the sealed vial at 60°C for 20 minutes.
Evaporate to dryness under nitrogen to remove excess reagent, and reconstitute in 100 µL of ethyl acetate.
Data Acquisition & Analysis: Inject 1 µL of the derivatized sample. Compare the resulting retention times and mass spectra against a validated, up-to-date spectral library containing verified standards of 2-CMC, 3-CMC, and 4-CMC[2][4].
Analytical Workflow Visualization
The following diagram illustrates the logical progression of forensic analysis when an unknown suspected cathinone is encountered.
Forensic analytical workflow for the identification and isomer differentiation of synthetic cathinones.
References
PRO Test. (2024, February 11). How to identify MMC and CMC? protestkit.eu. Available at: [Link]
Cherry. (2017, March 6). Chromatographic Techniques in the Forensic Analysis of Designer Drugs. bg.ac.rs. Available at: [Link]
UvA-DARE (Digital Academic Repository). Chemical identification and differentiation of positional isomers of novel psychoactive substances. uva.nl. Available at: [Link]
Oxford Academic. (2023, November 15). Interpretative problems due to the presence of chloromethcathinone isomers in the biological material from postmortem cases | Journal of Analytical Toxicology. oup.com. Available at: [Link]
MDPI. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. mdpi.com. Available at: [Link]
Royal Society of Chemistry. (2025, May 14). Chapter 6: The Analysis of Khat and Cathinones - Books. rsc.org. Available at: [Link]
ResearchGate. (2025, November 28). An analytical approach to the forensic identification of different classes of new psychoactive substances (NPSs) in seized materials. researchgate.net. Available at: [Link]
Technical Support Center: GC-MS Optimization for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for analytical chemists and toxicologists analyzing 1-(4-chlorophenyl)-2-(meth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center.
As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for analytical chemists and toxicologists analyzing 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol . This compound is the primary in vivo β-hydroxy metabolite of the synthetic cathinone 4-chloromethcathinone (4-CMC, Clephedrone) 1.
Due to its ephedrine-like structure—possessing both a secondary amine and a hydroxyl group—it presents unique chromatographic challenges, including severe peak tailing, thermal degradation, and derivatization-induced stereochemical artifacts. This guide is designed to help you systematically diagnose and resolve these issues.
Core Troubleshooting FAQs
Q1: Why am I seeing severe peak tailing and poor sensitivity for this metabolite on a standard 5% phenyl-methylpolysiloxane (e.g., HP-5MS) column?Analyst Insight: The molecule contains highly polar secondary amine and hydroxyl functional groups. These groups act as strong hydrogen bond donors and acceptors, interacting with active silanol sites on the GC column stationary phase and the glass liner.
The Fix: Chemical derivatization is mandatory. Acylation using fluorinated anhydrides masks these polar groups, increasing volatility, lowering the boiling point, and preventing stationary phase interactions 2.
Q2: I derivatized my samples using HFBA (Heptafluorobutyric anhydride), but I am now seeing two distinct peaks for a single enantiomerically pure standard. What is happening?Analyst Insight: You are observing diastereomeric interconversion. Fluorinated acylating agents can cause ephedrine-like compounds to interconvert (e.g., ephedrine to pseudoephedrine) during the derivatization process. The highly electronegative fluorines in HFBA promote the formation of a transient oxazolidine intermediate, which facilitates inversion at the chiral center 3.
The Fix: Switch to a less fluorinated agent like TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic anhydride) and reduce the reaction temperature. The extent of conversion is directly proportional to the degree of fluorination (HFBA > PFPA > TFAA).
Q3: My compound seems to be degrading before it even reaches the column. How can I prevent thermal breakdown?Analyst Insight: Cathinones and their ephedrine-like metabolites are thermally labile. High injection port temperatures (>250°C) can induce dehydration or cleavage of the α-β carbon bond.
The Fix: Lower the inlet temperature to 200°C–220°C and ensure you are using an ultra-inert, deactivated glass liner with deactivated glass wool to minimize catalytic degradation during sample vaporization 4.
To ensure a self-validating system, always run a single-diastereomer reference standard (e.g., pure 1R,2S) alongside your samples. If a second peak appears in your standard run, interconversion is occurring, validating the need to adjust your reagent or temperature.
Step-by-Step PFPA Acylation Protocol:
Extraction: Extract the metabolite from the biological matrix (e.g., 0.5 mL oral fluid or urine) using liquid-liquid extraction (LLE) with ethyl acetate under basic conditions (pH 9-10 using 0.1 N NaOH or ammonium hydrogen carbonate) 2.
Drying: Transfer the organic layer to a clean glass autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Critical: Any residual moisture will immediately quench the anhydride reagent.
Derivatization: Add 50 µL of Pentafluoropropionic anhydride (PFPA) and 50 µL of dry ethyl acetate to the dried residue.
Incubation: Seal the vial with a PTFE-lined cap and incubate at 70°C for exactly 30 minutes 2. Do not exceed this time to minimize thermal degradation and interconversion.
Reconstitution: Evaporate the excess reagent under nitrogen. Reconstitute the derivatized analyte in 50 µL of dry ethyl acetate.
Analysis: Inject 1 µL into the GC-MS (Inlet: 220°C, Splitless mode, 1.0 mL/min Helium flow).
Data Presentation: Derivatization Reagent Comparison
The following table summarizes the quantitative and qualitative trade-offs of the three primary fluorinated anhydrides used for this class of compounds 3, 2.
Derivatizing Agent
Fluorine Content
Peak Resolution
Sensitivity (S/N)
Diastereomeric Interconversion Risk
Recommended Use Case
TFAA (Trifluoroacetic anhydride)
Low (CF₃)
Good
Moderate
Low (<5%)
Stereochemical profiling & chiral analysis
PFPA (Pentafluoropropionic anhydride)
Medium (C₂F₅)
Excellent
Highest
Moderate (~10-15%)
Trace quantification (Optimal balance)
HFBA (Heptafluorobutyric anhydride)
High (C₃F₇)
Excellent
High
High (29-57%)
Not recommended for ephedrine-like metabolites
System Visualizations
Metabolic Pathway & Derivatization Logic
Caption: Metabolic reduction of 4-CMC to its β-hydroxy metabolite, followed by required GC-MS acylation.
GC-MS Troubleshooting Decision Tree
Caption: Diagnostic workflow for resolving peak tailing, interconversion, and thermal degradation.
References
Interconversion of ephedrine and pseudoephedrine during chemical derivatization. Academia.edu / Forensic Science International.3
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC / National Institutes of Health.2
Oral Fluid Concentrations and Pharmacological Effects of Clephedrone and Methylone in Humans. MDPI.1
GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. PMC / National Institutes of Health.4
Technical Support Center: Troubleshooting HPLC Analysis of 4-CMC
Introduction & Diagnostic Workflows 4-Chloromethcathinone (4-CMC, also known as clephedrone) is a synthetic derivative of cathinone and belongs to the class of new psychoactive substances (NPS)[1]. Because 4-CMC is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Diagnostic Workflows
4-Chloromethcathinone (4-CMC, also known as clephedrone) is a synthetic derivative of cathinone and belongs to the class of new psychoactive substances (NPS)[1]. Because 4-CMC is a highly polar, basic secondary amine, its chromatographic analysis via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often suffers from severe peak shape anomalies[2][3].
As an application scientist, the key to resolving these issues lies in understanding the thermodynamic and electrostatic interactions between the analyte, the mobile phase, and the stationary phase. This guide provides a self-validating framework for diagnosing and correcting these anomalies to ensure robust, reproducible analytical methods.
Caption: Diagnostic workflow for resolving 4-CMC peak shape anomalies in HPLC.
Q1: Why does 4-CMC consistently exhibit severe peak tailing (Asymmetry Factor > 1.5) on my standard C18 column?Mechanistic Causality: 4-CMC is a basic secondary amine[1]. In standard reversed-phase mobile phases operating at a pH between 3.0 and 7.0, the amine group is protonated, rendering the molecule positively charged. Standard Type-A silica-based C18 columns possess residual silanol groups (Si-OH) on their surface. At a mobile phase pH > 3.0, these silanols deprotonate to form negatively charged silanolates (Si-O⁻)[3]. The electrostatic attraction between the protonated 4-CMC and the ionized silanols creates a secondary retention mechanism[3]. This causes a fraction of the analyte molecules to be retained longer than the bulk of the sample, resulting in a pronounced tail on the chromatogram[3]. Over time, the loss of endcapping groups from the stationary phase increases the concentration of these active silanol groups, exacerbating the tailing effect for basic analytes.
Caption: Mechanism of 4-CMC peak tailing due to secondary ionic interactions with ionized silanols.
Q2: How can I manipulate the mobile phase chemistry to suppress this secondary interaction and improve peak symmetry?Self-Validating Approach: To eliminate the secondary interaction, you must either neutralize the silanols or deprotonate the amine.
Low pH Strategy (Recommended): Acidify the mobile phase to a pH below 3.0 using modifiers like 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA)[2]. At this low pH (approximately 2.7), the residual silanol groups are protonated and rendered neutral, thereby eliminating the electrostatic interaction and restoring peak symmetry[2].
Alternative Column Chemistry: Switch to a high-purity "Type B" silica column that is thoroughly end-capped, or utilize a polar-embedded phase (e.g., CSH C18 or PFP) designed specifically to shield basic compounds from silanol interactions[2].
Q3: My 4-CMC peaks are fronting (Asymmetry Factor < 0.9). What is the root cause?Mechanistic Causality: Peak fronting is rarely a column chemistry issue; it is a thermodynamic or physical problem. For highly polar compounds like 4-CMC, fronting is typically caused by column overload or a sample solvent mismatch .
Column Overload: 4-CMC has a relatively low retention capacity on standard hydrophobic C18 phases. Injecting a high-concentration sample saturates the stationary phase, causing the excess analyte to elute prematurely.
Solvent Mismatch: If the 4-CMC sample is dissolved in a strong solvent (e.g., 100% methanol) but injected into a highly aqueous mobile phase, the sample plug travels faster than the mobile phase equilibration rate, causing the peak to smear forward.
Resolution: Start with a low injection volume (1–10 µL) to avoid mass overload[2]. Reconstitute the sample in a solvent that closely matches the initial mobile phase conditions.
Q4: The 4-CMC peak is splitting into a doublet. Is the compound degrading?Mechanistic Causality: While 4-CMC undergoes intense metabolism in vivo[4], a sudden onset of peak splitting in a standard solution usually indicates a physical disruption of the column bed, such as a column void or a partially blocked inlet frit [3]. A void at the head of the column creates two distinct flow paths for the sample plug, effectively acting as two separate injections that elute slightly apart.
Resolution: Evaluate the column to determine if a void or a blocked frit is the root cause. Substituting the column will quickly confirm the problem[3]. If a blocked frit is suspected, perform a reverse-flush protocol[3].
Reduces accessible silanol sites; PFP offers alternative selectivity[2].
Sample Solvent
100% Methanol or Acetonitrile
Initial Mobile Phase (e.g., 5% B)
Prevents solvent-mismatch fronting and premature elution.
Injection Volume
> 20 µL
1 – 10 µL
Prevents mass/volume overload for polar basic amines[2].
Tailing Factor (
As
)
> 1.5 (Severe Tailing)
0.9 – 1.2 (Symmetrical)
Indicates elimination of secondary ionic interactions[2].
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Basic Amines (4-CMC)
Objective: Formulate a low-pH mobile phase to suppress silanol ionization and establish a self-validating baseline for 4-CMC peak symmetry.
Step-by-Step Methodology:
Aqueous Phase (A) Preparation: Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) to yield a 0.1% v/v solution. This establishes a pH of approximately 2.7[2]. Filter through a 0.22 µm membrane[2].
Organic Phase (B) Preparation: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid.
Column Equilibration: Install a high-performance, end-capped C18 column or a polar-embedded phase (e.g., 100-150 mm length, 2.1-4.6 mm ID, < 3 µm particle size)[2]. Flush the column with 100% B for 10-15 column volumes to remove hydrophobic contaminants[2].
Gradient Setup: Equilibrate the column with the initial mobile phase conditions (e.g., 5-10% B) for at least 20 column volumes, or until a stable baseline is achieved[2]. Program a gradient ramping to 80-95% B over 10-15 minutes[2]. Set the column temperature to 30 - 40 °C to improve peak shape and reduce mobile phase viscosity[2].
Validation Injection: Inject a 1 µL standard of 4-CMC. Calculate the asymmetry factor (
As
); it must fall between 0.9 and 1.2 to be considered valid[2].
Protocol 2: Diagnostic Reverse-Flush for Blocked Frits (Addressing Peak Splitting)
Objective: Clear particulate buildup from the column inlet filter that causes peak splitting and high backpressure.
Step-by-Step Methodology:
Disconnection: Stop the LC pump. Disconnect the column from the detector to prevent flushing blocking contamination into the flow cell[3].
Reversal: Reverse the orientation of the column. Connect the original outlet to the pump injector valve. Leave the original inlet directing to a waste beaker. (Note: Check the manufacturer's instructions to ensure the column can be reversed[3].)
Solvent Selection: Set the mobile phase to 100% strong solvent (e.g., Methanol or Acetonitrile). Do not use buffered solvents.
Flushing: Pump the solvent at 50% of the normal flow rate for at least 10 column volumes[3].
Reinstallation: Reconnect the column in its normal flow orientation, equilibrate with standard mobile phase, and perform a validation injection to confirm the resolution of peak splitting.
References
Title: Troubleshooting peak tailing in the chromatographic analysis of cathinones | Source: BenchChem | URL:2[2]
Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL:3[3]
Title: Analysis and characterization of the novel psychoactive drug 4-chloromethcathinone (clephedrone) | Source: ResearchGate | URL:1[1]
Technical Support Center: Stability Optimization for 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol
Welcome to the Technical Support Center for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (structurally related to 4-chloro-halostachine). As a halogenated phenylethanolamine derivative, this active pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (structurally related to 4-chloro-halostachine). As a halogenated phenylethanolamine derivative, this active pharmaceutical ingredient (API) presents specific formulation challenges. Its secondary amine and benzylic alcohol moieties are highly susceptible to oxidation and adduct formation, while the 4-chlorophenyl group introduces photolytic vulnerabilities.
This guide provides evidence-based troubleshooting, physicochemical data, and validated protocols to ensure maximum stability of your compound in both aqueous and organic solutions.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my aqueous solution developing a yellow/brown tint over time, and how can I prevent this?Causality: Discoloration is a classic indicator of oxidative degradation. Phenylethanolamines undergo auto-oxidation at the secondary amine and benzylic positions. This process is heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) and elevated pH. As the pH rises above the compound's pKa (~9.5), the unprotonated free base becomes significantly more nucleophilic and prone to rapid oxidation[1].
Solution: Formulate the solution at a slightly acidic pH (4.0–6.0) to keep the amine protonated. Introduce a chelating agent like Disodium EDTA (0.01–0.05% w/v) to sequester catalytic metals, and add a water-soluble antioxidant such as sodium metabisulfite. Purge the final solution with inert gas (N₂ or Ar) to displace dissolved oxygen.
Q2: I am observing a rapid loss of API concentration when using diethyl ether or certain excipients, but there is no color change. What is happening?Causality: Beta-amino alcohols are highly reactive toward trace aldehydes. If your solvent (like unpurified diethyl ether) or excipients (like certain PEGs or flavoring agents) contain aldehydic impurities, they will rapidly react with the API's secondary amine and hydroxyl groups to form substituted oxazolidine adducts. This degradation pathway is well-documented for structurally similar compounds like ephedrine[2].
Solution: Strictly avoid aldehyde-containing excipients. If liquid-liquid extraction is necessary, use highly purified, peroxide/aldehyde-free solvents, or switch to non-ether organic solvents like dichloromethane or ethyl acetate.
Q3: How does pH affect the hydrolytic and chiral stability of the compound?Causality: At extreme acidic conditions (pH < 2.0), the benzylic hydroxyl group can become protonated and leave as water, forming a resonance-stabilized 4-chlorophenyl carbocation. This intermediate leads to rapid racemization (if using a single enantiomer) or substitution reactions. Conversely, alkaline conditions (pH > 8.0) decrease aqueous solubility, causing the free base to precipitate and accelerating the oxidation described in Q1.
Solution: A citrate or acetate buffer system maintaining a pH of 4.5 ± 0.5 provides the optimal thermodynamic minimum for both hydrolytic and oxidative degradation.
Q4: Is 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol sensitive to light exposure?Causality: Yes. The carbon-chlorine (C-Cl) bond on the aromatic ring is susceptible to UV-induced homolytic cleavage (photodehalogenation), generating highly reactive aryl radicals. Additionally, UV light accelerates the photo-oxidation of the benzylic carbon[3].
Solution: All stock solutions must be prepared under subdued lighting and stored in Type I amber glass vials to block UV transmission (<400 nm).
Part 2: Degradation Pathways Visualization
Primary degradation pathways of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol in solution.
Part 3: Quantitative Stability Data
To facilitate formulation decisions, the following table summarizes the physicochemical constraints and stability profile of the compound.
Parameter
Value / Observation
Formulation Implication
Molecular Weight
185.65 g/mol
N/A
pKa (Secondary Amine)
~9.5 (Predicted)
Compound is highly ionized and soluble below pH 7.5.
Optimal pH Range
4.0 – 6.0
Minimizes both oxidation (base) and racemization (acid).
Light Sensitivity
High (UV <400 nm)
Requires amber glassware and light-protected storage.
Incompatible Excipients
Aldehydes, Peroxides, Reducing Sugars
Avoid ether, unpurified PEGs, and lactose (Maillard reaction).
Recommended Antioxidants
Sodium Metabisulfite (0.1%), EDTA (0.05%)
Synergistic protection against metal-catalyzed auto-oxidation.
Part 4: Diagnostic Workflow
Logical workflow for diagnosing and resolving solution instability issues.
Part 5: Experimental Protocols
Protocol 1: Preparation of an Optimized Aqueous Stock Solution (10 mg/mL)
This self-validating protocol ensures the exclusion of degradation catalysts (oxygen, metals, light) and establishes the optimal thermodynamic environment.
Solvent Preparation: Boil 100 mL of ultra-pure water (Milli-Q, 18.2 MΩ·cm) for 10 minutes to deoxygenate. Cool to room temperature while continuously sparging with high-purity Nitrogen (N₂) gas.
Buffer & Excipient Addition: To 80 mL of the deoxygenated water, add 0.10 g of Citric Acid (anhydrous) and 0.15 g of Sodium Citrate dihydrate to establish a pH of ~4.5. Add 0.05 g of Disodium EDTA (chelator) and 0.10 g of Sodium Metabisulfite (antioxidant). Stir until completely dissolved.
API Dissolution: Under subdued lighting, accurately weigh 1.00 g of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride. Slowly add the API to the buffered solution while stirring.
pH Verification (Critical Step): Measure the pH using a calibrated pH meter. Adjust to exactly 4.5 ± 0.1 using 0.1 M HCl or 0.1 M NaOH if necessary. Causality: Confirming the pH is critical to prevent base-catalyzed oxidation or acid-catalyzed racemization.
Volume Adjustment & Filtration: QS to 100 mL with the remaining deoxygenated water. Filter the solution through a 0.22 µm PES (Polyethersulfone) sterile syringe filter directly into a nitrogen-flushed Type I amber glass vial.
Storage: Seal with a PTFE-lined septum cap. Store at 2–8°C.
Protocol 2: Forced Degradation Study (Stress Testing) for Analytical Validation
To validate your stability-indicating HPLC method, you must intentionally degrade the API to ensure all degradation products (e.g., oxazolidines, oxidized byproducts) resolve chromatographically from the main peak.
Acidic Stress: Mix 1 mL of the 10 mg/mL stock solution with 1 mL of 1.0 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 1.0 M NaOH before HPLC injection. (Monitors benzylic cleavage/racemization).
Alkaline Stress: Mix 1 mL of stock with 1 mL of 1.0 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 1.0 M HCl. (Monitors base-catalyzed oxidation).
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours. (Monitors N-oxidation and benzylic oxidation).
Photolytic Stress: Place 2 mL of the stock solution in a clear quartz vial. Expose to UV light (ICH Q1B standard: 1.2 million lux hours and 200 watt hours/m² UV). (Monitors photodehalogenation).
Analysis: Inject all stressed samples alongside an unstressed control using a reverse-phase HPLC system (C18 column, gradient elution with 0.1% TFA in Water/Acetonitrile) equipped with a Photodiode Array (PDA) detector. Verify mass balance and peak purity.
References
Degradation of (-)-ephedrine in solution and during extraction with diethyl ether. Journal of Pharmacy and Pharmacology. [Link]
Stability of selected substances related to the clandestine production of amphetamine-type stimulants in wastewater: Identification of transformation products. ResearchGate.[Link]
Photodegradation of[chlorophenyl(U)-14C}DPX-GB800] in water at pH 5. DuPont Report No. AMR-686-87 / Sibran.[Link]
Technical Support Center: Minimizing 4-CMC (Clephedrone) Degradation During Sample Preparation
Welcome to the Analytical Support Center. This guide is designed for forensic toxicologists, clinical researchers, and analytical scientists struggling with the pre-analytical instability of 4-Chloromethcathinone (4-CMC,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Support Center. This guide is designed for forensic toxicologists, clinical researchers, and analytical scientists struggling with the pre-analytical instability of 4-Chloromethcathinone (4-CMC, also known as clephedrone).
Due to its chemical structure, 4-CMC is notoriously unstable in biological matrices, leading to severe under-quantitation or false-negative results if standard extraction protocols are applied[1]. This guide provides the mechanistic causality behind this degradation, troubleshooting FAQs, and a self-validating protocol to ensure sample integrity.
The Causality of 4-CMC Instability
Synthetic cathinones like 4-CMC are polyfunctional arylaminoketones. Their instability stems from the presence of a beta-keto group positioned adjacent to a secondary amine. This structure makes the molecule highly susceptible to nucleophilic attack, oxidative deamination, and base-catalyzed hydrolysis[2][3].
When 4-CMC is exposed to physiological pH (~7.4) or alkaline extraction conditions, the beta-keto group undergoes rapid cleavage[2][3]. Temperature acts as a massive accelerant for this process; thermal energy lowers the activation barrier for oxidation, meaning that unpreserved samples left at room temperature will degrade almost completely within 24 hours[1].
Primary degradation pathways of 4-CMC under environmental and analytical stress.
Troubleshooting & FAQs
Q: My 4-CMC quantitation levels are dropping drastically between technical replicates. What is happening?A: You are experiencing matrix-induced degradation. 4-CMC is extraordinarily unstable in unpreserved biological specimens. In blood serum stored at 4°C, 4-CMC concentrations have been shown to plummet by 65% within just 3 days[4]. If your autosampler is not refrigerated, or if your extracts sit at room temperature, the half-life of 4-CMC is less than one day[1].
Solution: Always acidify samples immediately upon collection and maintain your autosampler strictly at 4°C.
Q: Can I use a standard basic Liquid-Liquid Extraction (LLE) for 4-CMC?A: No. Alkaline conditions (pH > 7) are the primary driver of beta-keto cleavage in synthetic cathinones[3]. If you raise the pH to 9 or 10 to drive the secondary amine into its freebase form for organic partitioning, 4-CMC will degrade within hours. You must use an acidic extraction approach.
Q: I am using GC-MS, but my 4-CMC peaks are tiny and I see large unknown peaks. Why?A: 4-CMC undergoes severe thermal degradation inside the hot GC injection port (>200°C)[5]. The heat cleaves the amine, producing thermal breakdown artifacts.
Solution: You must derivatize the sample. Using pentafluoropropionic anhydride (PFPA) protects the secondary amine and stabilizes the molecule for GC-MS analysis[5]. However, LC-MS/MS is the strongly preferred analytical pathway to bypass thermal stress entirely.
Q: I received a biological sample that was left at room temperature for a week. Is it useless?A: The parent 4-CMC is likely completely degraded[1]. However, you can test for its Phase I metabolites. Dihydro-metabolites (where the beta-keto group is reduced to a hydroxyl group) are significantly more stable than the parent cathinone and serve as excellent long-term biomarkers for historical intake[6].
Quantitative Stability Data
To highlight the critical need for cold, acidic storage, the following table summarizes the degradation rates of 4-CMC across different matrices and environmental conditions.
Self-Validating Extraction Protocol: Acidic SPE for 4-CMC
To prevent degradation, sample preparation must rely on a tightly controlled Solid-Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange (MCX).
Optimized sample preparation workflow to prevent 4-CMC degradation.
Step-by-Step Methodology
Step 1: Sample Aliquoting & Internal Standard Addition
Aliquot 1.0 mL of the biological matrix into a pre-chilled tube. Immediately spike with a deuterated internal standard (e.g., 4-CMC-d3).
Causality: The IS must be added before any chemical modification to accurately track degradation and extraction recovery.
Self-Validation Check: Analyze a blank matrix spiked only with IS. If the IS signal degrades over the analytical run, your autosampler temperature is too high.
Step 2: Immediate Acidification
Add 2% Formic Acid dropwise to the sample.
Causality: Lowering the pH protonates the secondary amine and stabilizes the beta-keto group, preventing base-catalyzed hydrolysis[3].
Self-Validation Check: Use a micro-pH probe to verify the sample pH is exactly 4.0. Do not proceed to extraction if pH > 4.0.
Step 3: Protein Precipitation (Blood/Serum only)
Add 3 mL of ice-cold acetonitrile (-20°C). Centrifuge at 4000 rpm for 10 minutes at 4°C.
Causality: Removes proteins that cause matrix effects, while the cold temperature halts enzymatic degradation.
Step 4: SPE Cartridge Conditioning & Loading
Use an MCX cartridge. Condition with 2 mL methanol, followed by 2 mL of 2% formic acid in water. Load the acidified supernatant onto the cartridge at a flow rate of 1 mL/min.
Step 5: Washing
Wash with 2 mL of 2% formic acid, followed by 2 mL of methanol. Dry the cartridge under maximum vacuum for 5 minutes.
Step 6: Elution
Elute the 4-CMC using 2 mL of 5% ammonium hydroxide in methanol into a pre-chilled collection tube.
Causality: The alkaline environment is required to break the ionic interaction with the MCX sorbent, but it immediately puts 4-CMC at extreme risk of degradation[3]. You must proceed to Step 7 immediately.
Step 7: Evaporation
Evaporate the eluate under a gentle stream of nitrogen. Crucial: The heating block must NOT exceed 30°C.
Self-Validation Check: Insert a calibrated thermocouple into a blank well on the evaporator. If the temperature reads >30°C, abort and recalibrate. Heat combined with an alkaline pH guarantees the total destruction of 4-CMC.
Step 8: Reconstitution
Immediately reconstitute the dried extract in 100 µL of acidic mobile phase (e.g., 0.1% formic acid in 90:10 Water:Acetonitrile).
Self-Validation Check: Inject the sample into the LC-MS/MS. The peak area ratio of 4-CMC to 4-CMC-d3 should remain constant (±5%) upon reinjection 24 hours later, proving the final extract is completely stabilized.
Technical Support Center: Chiral Separation of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
Welcome to the Advanced Method Optimization Guide. As a secondary amino alcohol featuring a halogenated aromatic ring and a chiral center at the C1 position, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol presents specific...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Method Optimization Guide. As a secondary amino alcohol featuring a halogenated aromatic ring and a chiral center at the C1 position, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol presents specific chromatographic challenges. Its structural homology to ephedrine and halostachine means that its basicity and hydrogen-bonding capabilities heavily dictate its interaction with stationary phase matrices.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to help you achieve baseline enantiomeric resolution.
I. Workflow & Mechanism Visualization
Fig 1. Decision tree for optimizing the chiral separation of halogenated amino alcohols.
II. Troubleshooting & FAQs
Q1: Why am I observing severe peak tailing or a complete lack of baseline resolution (Rs < 1.0)?A: This is the most common issue with secondary amino alcohols and is rooted in acid-base chemistry. The secondary amine (-NHCH₃) in your analyte is highly basic (pKa ~9.5). In normal-phase chromatography, residual silanols on the silica support of the Chiral Stationary Phase (CSP) act as weak acids. This leads to strong, non-enantioselective ion-exchange and hydrogen-bonding interactions that cause severe peak tailing and irreversible adsorption[1].
Solution: You must introduce a basic additive to the mobile phase. Adding 0.1% (v/v) Diethylamine (DEA) or Ethanolamine acts as a sacrificial base, dynamically coating the acidic silanols. This suppresses the secondary interactions, sharpens the peaks, and allows the primary chiral recognition mechanisms to dictate retention[2].
Q2: Which Chiral Stationary Phase (CSP) architecture is most effective for this specific scaffold?A: Polysaccharide-based CSPs are the gold standard for ephedrine analogs and halogenated amino alcohols[3]. Specifically, derivatized amylose (e.g., Chiralpak AD) and cellulose (e.g., Chiralcel OD) provide the optimal asymmetric environment. The chiral recognition is driven by a "three-point interaction" model: the phenylcarbamate linkages on the CSP offer critical hydrogen-bonding sites for the analyte's -OH and -NHCH₃ groups, while the helical groove accommodates the 4-chlorophenyl ring via π-π and steric interactions[4].
Q3: Should I use Normal Phase (NP), Reversed Phase (RP), or Supercritical Fluid Chromatography (SFC)?A:
Normal Phase (NP): This should be your starting point. A mixture of Hexane and Isopropanol (IPA) promotes strong hydrogen bonding between the analyte and the CSP, which is critical for resolution[3].
SFC: If you are moving to preparative scale, SFC is highly recommended. It utilizes supercritical CO₂ with an alcohol modifier and a basic additive (e.g., isopropylamine). SFC offers faster diffusion rates, sharper peaks, and a greener solvent profile while maintaining excellent enantioselectivity[5].
III. Quantitative Data: CSP Screening Matrix
To establish a self-validating method, begin with the baseline parameters outlined below. Adjust the polar modifier (IPA) in 5% increments based on the resulting retention factor (
k′
).
CSP Type
Chemistry
Elution Mode
Starting Mobile Phase (v/v)
Flow Rate
Temp
Expected Outcome
Chiralpak AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
Normal Phase
Hexane / IPA / DEA (90:10:0.1)
1.0 mL/min
25°C
High Rs, broad applicability for amino alcohols.
Chiralcel OD-H
Cellulose tris(3,5-dimethylphenylcarbamate)
Normal Phase
Hexane / IPA / DEA (85:15:0.1)
1.0 mL/min
25°C
Alternative selectivity; good for halogenated rings.
Chiralpak IA
Immobilized Amylose derivative
SFC
CO₂ / MeOH / DEA (80:20:0.1)
3.0 mL/min
35°C
Fast run times, highly scalable for prep-LC.
Crownpak CR(+)
Chiral Crown Ether
Reversed Phase
pH 2.0 Perchloric acid (aq)
0.8 mL/min
15°C
Not recommended. Best for primary amines, poor for secondary.
IV. Experimental Protocol: Direct Normal-Phase Chiral HPLC
This step-by-step methodology ensures a self-validating system. If system suitability criteria are not met at Step 4, do not proceed to sample analysis.
Step 1: Mobile Phase Preparation
Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).
Add exactly 1.0 mL of high-purity Diethylamine (DEA) to the IPA before mixing with Hexane to ensure homogenous distribution[1].
Degas the mixture via ultrasonication for 10 minutes. Note: Do not vacuum filter after adding DEA, as its high volatility will alter the basic concentration.
Step 2: Sample Preparation
Dissolve the racemic 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol in the mobile phase to a concentration of 1.0 mg/mL.
Filter through a 0.22 µm PTFE syringe filter.
Step 3: Column Equilibration (Critical Step)
Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
Set the column oven to 25°C.
Flush the column with the mobile phase at 1.0 mL/min for at least 20 Column Volumes (CV) (~50 minutes). Causality: Polysaccharide columns require extended equilibration when basic additives are introduced to ensure all active silanol sites are dynamically masked.
Step 4: System Suitability & Injection
Inject 10 µL of the sample. Monitor UV absorbance at 220 nm and 254 nm.
Validation Check: Calculate the Resolution (
Rs
) and Tailing Factor (
Tf
).
If
Rs≥1.5
and
Tf≤1.2
: The method is validated.
If
Rs<1.5
: Decrease the IPA concentration to 5% to increase retention time and chiral interaction.
If
Tf>1.2
: Verify the freshness of the DEA additive; it degrades rapidly upon atmospheric exposure.
V. Mechanistic Visualization
Fig 2. Tri-point chiral recognition mechanism between the analyte and a polysaccharide CSP.
VI. References
BenchChem. "Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers." Available at:
SciELO. "Enantiomeric Resolution of Drugs and Metabolites in Polysaccharide- and Protein-Based Chiral Stationary Phases." Available at:
Academia.edu. "Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide‐based chiral column." Available at:
IAPC-OBP. "Chiral separation for enantiomeric determination in the pharmaceutical industry." Available at:
Chromatography Online. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." Available at:
addressing matrix effects in LC-MS/MS analysis of 4-CMC
Welcome to the Technical Support Center for LC-MS/MS Analysis of Synthetic Cathinones. As application scientists, we frequently encounter severe matrix effects (ME) when quantifying 4-Chloromethcathinone (4-CMC, Clephedr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for LC-MS/MS Analysis of Synthetic Cathinones. As application scientists, we frequently encounter severe matrix effects (ME) when quantifying 4-Chloromethcathinone (4-CMC, Clephedrone) in complex biological fluids. Matrix effects—specifically ion suppression or enhancement in the electrospray ionization (ESI) source—can drastically compromise the sensitivity, precision, and accuracy of your assay.
Below is our comprehensive, causality-driven troubleshooting guide designed to help you diagnose, mitigate, and validate your 4-CMC analytical workflows.
Part 1: Diagnostic Workflows & Mechanisms
Before optimizing a method, you must empirically quantify the extent of your matrix effects. We utilize a self-validating post-extraction spiking system to isolate ESI suppression from extraction recovery losses.
Fig 1. Experimental workflow for calculating matrix effects using post-extraction spiking.
Part 2: Troubleshooting Guides & FAQs
Q1: How do I definitively calculate and diagnose matrix effects for 4-CMC?A1: To isolate matrix effects from recovery losses, you must use the Matuszewski method. This involves comparing the peak area of 4-CMC spiked into an already-extracted blank matrix against a neat standard.
Protocol: Quantitative ME Evaluation
Prepare Set A (Neat Standards): Spike 4-CMC into your initial mobile phase to achieve a final concentration of 100 ng/mL.
Prepare Set B (Post-Extraction Spikes): Extract a drug-free biological matrix (blood or urine) using your chosen sample prep method. After extraction, spike the resulting extract with 4-CMC to achieve 100 ng/mL.
Analyze: Run both sets via LC-MS/MS.
Calculate: ME (%) = (Peak Area of Set B / Peak Area of Set A) × 100.
Self-Validation Check: An ME of 100% indicates zero matrix interference. Values <85% indicate ion suppression, while >115% indicate ion enhancement.
Q2: My 4-CMC signal is experiencing >50% ion suppression in whole blood. How do I optimize sample preparation?A2:Causality: Whole blood is rich in phospholipids (e.g., glycerophosphocholines). These highly surface-active molecules outcompete the basic amine of 4-CMC for charge on the surface of the ESI droplet. Simple Protein Precipitation (PPT) leaves these lipids intact, leading to severe suppression.
Solution: Implement a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). This exploits the basic nature of 4-CMC (pKa ~8.0) to lock it onto the sorbent while washing away neutral lipids. As demonstrated in1, rigorous extraction is required for accurate results.
Protocol: MCX SPE for 4-CMC in Blood
Pre-treatment: Dilute 500 µL whole blood with 500 µL 4% phosphoric acid. Why? This disrupts protein binding and ensures the 4-CMC amine is fully ionized (positively charged).
Condition: Pass 2 mL Methanol, followed by 2 mL 2% Formic Acid in Water through the MCX cartridge.
Load: Apply the pre-treated sample.
Wash 1 (Aqueous): 2 mL 2% Formic Acid in Water. Why? Removes salts and water-soluble interferences.
Wash 2 (Organic): 2 mL Methanol. Why? Removes hydrophobic interferences and phospholipids while 4-CMC remains ionically bound.
Elute: 2 mL of 5% Ammonium Hydroxide in Methanol. Why? The high pH neutralizes 4-CMC, breaking the ionic bond and eluting it.
Reconstitute: Evaporate under nitrogen and reconstitute in 100 µL mobile phase.
Q3: Can I use a "dilute-and-shoot" approach for 4-CMC in urine to save time?A3:Causality: Urine contains high concentrations of salts, urea, and creatinine, but lacks the heavy phospholipid burden of blood. Diluting the sample reduces the absolute concentration of these interferents below the ESI saturation threshold. A validated 2 confirms that direct analysis is possible if paired with a stable isotope-labeled internal standard (SIL-IS) like 4-CMC-d5 to correct for residual suppression.
Protocol: Urine Dilute-and-Shoot
Centrifuge: Spin urine at 10,000 x g for 5 mins to remove particulates.
Dilution: Mix 100 µL of urine with 400 µL of internal standard solution (1:5 dilution).
Analyze: Inject directly. Studies on3 show this maintains ME within an acceptable 81.5% to 111.8% range.
Q4: What chromatographic adjustments mitigate co-eluting matrix components?A4:Causality: 4-CMC is highly polar. On standard C18 columns, it elutes early, falling directly into the "suppression zone" where unretained salts and polar matrix components elute en masse.
Solution: Switch to a Biphenyl column. The
π−π
interactions between the biphenyl stationary phase and the aromatic ring of 4-CMC drastically increase its retention time, shifting the analyte peak away from the solvent front. This chromatographic shift was instrumental in a 4 from matrix interferences.
Fig 2. Mechanism of ESI ion suppression where matrix components outcompete 4-CMC for charge.
Part 3: Quantitative Data Summaries
To guide your method development, below is a summary of expected matrix effects for 4-CMC based on the matrix and sample preparation technique utilized.
Biological Matrix
Sample Preparation Method
Average ME (%)
%CV
Recommendation / Status
Urine
Dilute-and-Shoot (1:5)
81.5 - 111.8%
<15.0%
Acceptable for high-throughput screening
Urine
Solid-Phase Extraction (MCX)
92.4 - 103.1%
<8.5%
Gold standard for forensic quantification
Whole Blood
Protein Precipitation (PPT)
45.0 - 62.3%
>20.0%
Not Recommended (Severe Ion Suppression)
Whole Blood
Solid-Phase Extraction (MCX)
88.5 - 105.2%
<10.0%
Required for accurate blood quantification
References
Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine
Source: Spectroscopy Online
URL:[Link]
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Blood concentrations of a new psychoactive substance 4-chloromethcathinone (4-CMC) determined in 15 forensic cases
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine
Source: Taiwan Food and Drug Administration (FDA)
URL:[Link]
optimizing reaction conditions for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol synthesis
Welcome to the Application Scientist Support Portal. This guide provides validated protocols, mechanistic troubleshooting, and optimization strategies for the synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol—a c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
This guide provides validated protocols, mechanistic troubleshooting, and optimization strategies for the synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol—a critical β-amino alcohol and halogenated halostachine derivative used in the development of phenylethanolamine-based therapeutics.
Synthetic Pathways Overview
Dual synthetic pathways for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol.
Validated Experimental Protocols
Protocol A: The Ketone Route (α-Amination and Reduction)
This is the classical and most scalable approach, adapted from established halostachine syntheses[1].
Step 1: α-Bromination
Dissolve 1.0 eq of 4-chloroacetophenone in glacial acetic acid to create a 0.5 M solution.
Add 1.05 eq of bromine (Br₂) dropwise at room temperature over 30 minutes.
Stir for 2 hours until the red color dissipates. Pour the mixture into ice water, filter the resulting precipitate, and wash with cold water to yield 2-bromo-1-(4-chlorophenyl)ethan-1-one.
Step 2: Amination and Salt Formation
Dissolve the crude α-bromo ketone in anhydrous THF.
Add the THF solution dropwise to a vigorously stirred 40% aqueous solution of methylamine (10.0 eq) at 0 °C.
Stir for 1 hour. Extract the mixture with dichloromethane (DCM), wash with brine, and dry over Na₂SO₄.
Critical Step: Immediately bubble anhydrous HCl gas (or add ethereal HCl) into the organic layer to precipitate 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride. Filter and dry under a vacuum.
Step 3: Chemoselective Reduction
Suspend the α-amino ketone hydrochloride in methanol (0.2 M) and cool to 0 °C.
Add 2.0 eq of sodium borohydride (NaBH₄) portionwise to manage effervescence.
Stir for 2 hours at room temperature. Quench carefully with 1M NaOH until the solution reaches pH 10.
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the target β-amino alcohol.
Protocol B: The Epoxide Route (Regioselective Ring-Opening)
This route offers higher atom economy and bypasses the unstable α-amino ketone intermediate[2].
Step 1: Epoxidation
Dissolve 4-chlorostyrene in DCM. Slowly add 1.2 eq of mCPBA at 0 °C.
Stir for 4 hours, allowing the reaction to warm to room temperature.
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and NaHCO₃. Concentrate to yield 2-(4-chlorophenyl)oxirane.
Step 2: Ring-Opening
Dissolve the epoxide in methanol. Add 5.0 eq of methylamine (33% in EtOH) and 0.2 eq of Lithium Bromide (LiBr).
Stir at room temperature for 12 hours.
Evaporate the solvent, dissolve the residue in DCM, wash with water, and concentrate to obtain the final product.
Troubleshooting & FAQs
Q: Why am I getting a high percentage of the di-alkylated side product during the amination of the α-bromo ketone?A: Methylamine is a primary amine. Once it reacts with the α-bromo ketone, it forms a secondary amine. Secondary amines are sterically and electronically more nucleophilic than primary amines, leading to rapid over-alkylation.
Solution: Maintain a massive stoichiometric excess of methylamine (at least 10 equivalents) and ensure the α-bromo ketone is added dropwise to the amine, never the reverse. This keeps the local concentration of the primary amine overwhelmingly high relative to the electrophile.
Q: During the NaBH₄ reduction, my yield drops significantly, and I observe a dark red degradation product. What is happening?A: Free α-amino ketones are notoriously unstable. The nucleophilic secondary amine of one molecule will attack the electrophilic ketone of another, leading to rapid self-condensation and the formation of dihydropyrazines[1].
Solution: Never isolate the free base of the α-amino ketone. Always precipitate and store it as a hydrochloride salt. The low pH protonates the amine, neutralizing its nucleophilicity. The NaBH₄ reduction can be performed directly on this protonated salt in methanol.
Q: In the epoxide route, how do I control the regioselectivity to ensure the amine attacks the terminal carbon?A: Epoxide ring-opening with amines generally favors attack at the less sterically hindered terminal carbon via an S_N2 mechanism. However, benzylic epoxides (like 2-(4-chlorophenyl)oxirane) can undergo attack at the internal carbon because the adjacent phenyl ring electronically stabilizes the developing positive charge in the transition state.
Solution: Use Lithium Bromide (LiBr) as a Lewis acid catalyst. The Li⁺ ion coordinates with the epoxide oxygen, lowering the activation energy for the strictly S_N2-like terminal attack, thereby driving regioselectivity toward the desired β-amino alcohol[3].
Q: Can I use LiAlH₄ instead of NaBH₄ for the reduction of the ketone?A: While LiAlH₄ is a powerful reducing agent, it is highly discouraged for this specific substrate. It requires strictly anhydrous conditions, is incompatible with the hydrochloride salt of the intermediate, and carries a severe risk of hydrodehalogenation (cleaving the critical 4-chloro group from the aromatic ring). NaBH₄ in methanol is highly chemoselective, preserves the aryl chloride, and works perfectly with the protonated amine[1].
Quantitative Data: Reaction Optimization
The following tables summarize internal validation and literature data for optimizing these workflows.
Table 1: Catalyst Screening for Epoxide Ring-Opening Regioselectivity
Catalyst (0.2 eq)
Solvent
Temp (°C)
Time (h)
Regioselectivity (Terminal:Internal)
Yield (%)
None
MeOH
25
24
65:35
58
Water
H₂O/MeOH
25
18
75:25
64
LiBr
MeOH
25
12
98:2
89
| Zn(ClO₄)₂ | CH₃CN | 25 | 8 | 92:8 | 81 |
Note: LiBr provides the optimal balance of high yield and near-perfect regiocontrol, making it the superior choice for benzylic epoxide opening[3].
Table 2: Reducing Agent Chemoselectivity for α-Amino Ketone
Halostachine Synthesis and Properties
Source: Wikipedia
URL: [Link]
Lithium Bromide, an Inexpensive and Efficient Catalyst for Opening of Epoxide Rings by Amines at Room Temperature under Solvent-Free Condition
Source: European Journal of Organic Chemistry (via ResearchGate)
URL:[Link]
1,2-Amino oxygenation of alkenes with hydrogen evolution reaction
Source: Nature Communications (via PMC)
URL:[Link]
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides
Source: Research & Reviews: Journal of Chemistry (via ResearchGate)
URL:[Link]
Technical Support Center: Troubleshooting 4-CMC Cell-Based Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible data when screening 4-Chloromethcathinone (4-CMC) and related para...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible data when screening 4-Chloromethcathinone (4-CMC) and related para-halogenated synthetic cathinones in vitro.
4-CMC is notoriously difficult to work with because its cytotoxicity is heavily dependent on micro-environmental factors—specifically temperature and cellular metabolic states. Below is a comprehensive, causality-driven guide to troubleshooting variability in your 4-CMC cell-based assays, complete with self-validating protocols to ensure your data is structurally sound.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q: Why do my 4-CMC IC50 values fluctuate wildly between assay runs?A: The most common culprit is micro-fluctuations in incubator temperature. 4-CMC is highly sensitive to hyperthermic conditions. Research demonstrates that raising the temperature from a normothermic 37°C to 40.5°C exacerbates 4-CMC's impairment of the mitochondrial electron transport chain (ETC), leading to a massive spike in reactive oxygen species (ROS) and accelerated cell death 1. If your incubator has hot spots or temperature recovery issues after door openings, cells in different plate regions will exhibit drastically different viability profiles.
Q: Should I use differentiated or undifferentiated SH-SY5Y cells for 4-CMC neurotoxicity screens?A: It depends on your specific pharmacological question, but you must remain consistent. Para-halogenated cathinones like 4-CMC show different toxicity profiles depending on the cell's differentiation state. Differentiated SH-SY5Y cells (which possess a more mature dopaminergic phenotype) generally exhibit higher resistance to 4-CMC-induced ATP depletion and necrosis compared to their undifferentiated counterparts 2. This is likely due to upregulated endogenous antioxidant defenses in the mature phenotype.
Q: My cell viability reads are inconsistent when using resazurin vs. ATP-based assays. Why?A: 4-CMC directly impairs mitochondrial function before overt cell death occurs 2. Resazurin reduction relies on broad cellular metabolic activity (including cytosolic enzymes), which can temporarily spike as a compensatory mechanism during early oxidative stress. In contrast, ATP-depletion assays directly measure the consequence of the mitochondrial ETC failure caused by 4-CMC. For synthetic cathinones, ATP quantification provides a more accurate and reproducible measure of early-stage cytotoxicity 1.
Part 2: Quantitative Data Summary
To help benchmark your assays, below is a summary of expected 4-CMC toxicity thresholds in SH-SY5Y neuronal models based on current literature.
Parameter
Undifferentiated SH-SY5Y (37°C)
Differentiated SH-SY5Y (37°C)
Hyperthermic Conditions (40.5°C)
ATP Depletion (IC50)
~1.4 mM
>1.5 mM
~0.5 mM
Apoptosis Onset
1000 µM (at 6h)
1000 µM (at 6h)
Suppressed (Shift to Necrosis)
Necrosis Onset
2000 µM (at 24h)
>2000 µM (at 24h)
1000 µM (at 6h)
ROS Elevation
Significant at >500 µM
Significant at >1000 µM
Highly Amplified
Part 3: Troubleshooting Guide (Workflow & Causality)
Issue 1: False Positives/Negatives in Apoptosis Assays at High Concentrations
Root Cause: 4-CMC induces apoptosis (via the endogenous caspase 9/3 pathway) at moderate concentrations (~1000 µM) but rapidly shifts to inducing primary necrosis at higher concentrations (≥2000 µM) due to catastrophic ATP depletion 2. Apoptosis is an active, ATP-dependent process; once ATP is severely depleted by mitochondrial failure, the cell ruptures enzymatically.
Solution: Always multiplex your apoptosis readout (e.g., Caspase-Glo) with a membrane integrity assay (e.g., LDH release or CellTox Green). If caspase activity drops at 2000 µM while membrane leakage spikes, you are observing a necrotic shift, not a loss of toxicity [[1]]().
Issue 2: High Intra-Plate Variability (Edge Effects)
Root Cause: As established, 4-CMC toxicity is heavily temperature-dependent 1. The outer wells of a 96- or 384-well plate equilibrate to temperature changes much faster than inner wells, causing differential stress responses.
Solution: Discard the outer perimeter wells (fill with 200 µL sterile PBS). Pre-incubate your media and compounds to exactly 37°C before dosing to prevent temperature shock.
Part 4: Self-Validating Experimental Protocol
To ensure your 4-CMC assays are trustworthy, you must build a self-validating system. This protocol uses specific positive controls for both apoptosis and necrosis, while continuously monitoring temperature to ensure the 4-CMC mechanism of action is accurately captured without environmental confounding.
Multiplexed 4-CMC Cytotoxicity & Mechanism Assay
Step 1: Cell Seeding and Phenotype Confirmation
Seed SH-SY5Y cells at 20,000 cells/well in a central 60-well grid of a 96-well opaque white plate (clear bottom). Fill all edge wells with 200 µL sterile PBS.
Validation Check: If differentiating the cells (e.g., with retinoic acid), verify neurite outgrowth morphologically under phase-contrast microscopy prior to dosing. Differentiated cells must exhibit extensive neurite networks to ensure the mature dopaminergic phenotype is active [[3]]().
Step 2: Compound Preparation and Temperature Equilibration
Prepare 4-CMC in complete media at 2X final concentrations (Range: 100 µM to 2500 µM).
Critical Controls: Prepare 500 µM H₂O₂ as a positive control for apoptosis, and 50 µM Amiodarone as a positive control for mitochondrial toxicity 2.
Pre-warm all drug solutions in a water bath to exactly 37.0°C for 15 minutes prior to application.
Step 3: Dosing and Controlled Incubation
Aspirate media and apply 100 µL of pre-warmed compound solutions.
Place the plate in a calibrated 37°C, 5% CO₂ incubator.
Validation Check: Place a continuous data-logging thermocouple on the exact same shelf as the assay plate to verify the temperature does not exceed 37.2°C during the 6-hour incubation period.
Step 4: Multiplexed Readout (6-Hour Timepoint)
Add 100 µL of a multiplexed reagent (e.g., Promega ApoTox-Glo) containing a fluorogenic viability substrate and a luminogenic Caspase-3/7 substrate.
Incubate for 1 hour at room temperature on an orbital shaker (300 rpm).
Measure fluorescence (Viability/Necrosis) at 400Ex/505Em.
Data Validation: The assay run is only valid if the H₂O₂ control shows a >3-fold increase in luminescence (apoptosis) and the Amiodarone control shows a significant decrease in fluorescence (viability) 1.
Part 5: Mechanistic Visualization
Understanding the exact pathway of 4-CMC toxicity is critical for selecting the right assay endpoints.
Mechanistic pathway of 4-CMC-induced cytotoxicity and temperature-dependent variability.
References
[2] Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PMC. 2
[4] Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC. 4
Technical Support Center: Analytical Extraction of Clephedrone (4-CMC) from Tissue Matrices
Welcome to the Technical Support Center for forensic and analytical toxicology. This guide provides advanced troubleshooting, validated methodologies, and mechanistic insights for optimizing the extraction efficiency of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for forensic and analytical toxicology. This guide provides advanced troubleshooting, validated methodologies, and mechanistic insights for optimizing the extraction efficiency of 4-chloromethcathinone (clephedrone, 4-CMC) from complex biological tissue samples.
As a synthetic cathinone, 4-CMC presents unique analytical challenges due to the inherent instability of its
β
-keto amine structure in biological matrices [1]. This guide is designed for researchers and forensic scientists to ensure high recovery, minimize matrix effects, and prevent analyte degradation during sample preparation.
Core Principles of Cathinone Extraction
The extraction of 4-CMC from solid tissues (e.g., liver, brain, muscle) requires a delicate balance between aggressive matrix disruption and the preservation of the labile cathinone molecule. The
β
-keto group is highly susceptible to thermal and base-catalyzed degradation, meaning traditional harsh alkaline liquid-liquid extractions (LLE) often result in poor recoveries [2].
To achieve optimal extraction efficiency, the workflow must utilize cold homogenization in slightly acidic to neutral buffers, followed by Mixed-Mode Solid Phase Extraction (SPE) [3].
Extraction Workflow Visualization
Optimized SPE workflow for 4-CMC extraction from biological tissue matrices.
Validated Experimental Protocols
The following self-validating system ensures that 4-CMC remains stable while maximizing the removal of endogenous tissue lipids and proteins.
Protocol A: Tissue Homogenization & Pre-Treatment
Causality Insight: Mechanical homogenization generates heat, which accelerates 4-CMC degradation. Using an ice-cold phosphate buffer at pH 6.0 maintains the amine group in a protonated state (pKa ~8.0-9.0), stabilizing the molecule and preparing it for cation-exchange SPE [3].
Weighing: Accurately weigh 500 mg of frozen tissue into a 2 mL reinforced homogenization tube containing ceramic grinding beads.
Buffering: Add 4.0 mL of ice-cold 0.1 M Sodium Phosphate buffer (pH 6.0). Add appropriate deuterated internal standards (e.g., Mephedrone-d3 or Methylone-d3).
Homogenization: Process using a bead mill homogenizer at 45 Hz for 4 minutes. Ensure the tube is pre-chilled and process in a cold room if possible.
Clarification: Vortex the homogenate for 15 minutes, then centrifuge at 2300× g for 10 minutes at 4°C to pellet cellular debris [3].
Collection: Transfer the supernatant to a clean glass tube for SPE loading.
Causality Insight: Mixed-mode polymeric sorbents (reverse-phase + strong cation exchange) are optimal. At pH 6.0, the protonated 4-CMC binds strongly to the cation-exchange sites, allowing aggressive organic washes to strip away tissue lipids without analyte breakthrough [3].
Conditioning: Condition the mixed-mode SPE cartridge (e.g., Clean Screen® DAU or equivalent) with 3 mL Methanol (MeOH), followed by 3 mL deionized water, and 1 mL of 0.1 M Sodium Phosphate buffer (pH 6.0) [3].
Loading: Load the clarified tissue supernatant at a flow rate of 1-2 mL/min.
Washing (Critical Step):
Wash 1: 3 mL deionized water (removes aqueous salts).
Wash 2: 1 mL 0.1 M Acetic Acid (maintains ionization).
Wash 3: 3 mL Methanol (removes neutral lipids and proteins). Because 4-CMC is ionically bound, the MeOH wash will not elute the target analyte.
Drying: Dry the cartridge under full vacuum for 5 minutes.
Elution: Elute the 4-CMC using 3 mL of freshly prepared elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v) or Methanol with 2-5% Ammonia [3].
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature strictly below 40°C to prevent thermal degradation and volatilization of the free base [4].
Reconstitution: Reconstitute in 100 µL of the initial LC mobile phase (e.g., 0.1% Formic acid in water/acetonitrile).
Frequently Asked Questions (Troubleshooting)
Q: My 4-CMC recovery from liver tissue is consistently below 50%. What is causing this loss?A: The most common culprit is analyte degradation during the evaporation step. When 4-CMC is eluted in a basic solvent, it exists as a free base, which is highly volatile and thermally unstable [4].
Solution: Ensure your nitrogen evaporator water bath is set no higher than 35-40°C. Alternatively, add 10-20 µL of acidic methanol (e.g., 1% HCl in MeOH) as a "keeper" solvent before evaporation to convert the 4-CMC back into its stable hydrochloride salt form during drying.
Q: How do I minimize ion suppression (matrix effects) in post-mortem tissue samples analyzed via LC-MS/MS?A: Post-mortem tissues, particularly liver and brain, are highly lipidic. Simple protein precipitation (PP) or Liquid-Liquid Extraction (LLE) often co-extracts phospholipids that cause severe ion suppression in the ESI source.
Solution: Transition to the Mixed-Mode SPE protocol outlined above. The ability to wash the SPE sorbent with 100% Methanol while the 4-CMC is ionically retained is the most effective way to flush phospholipids from the matrix before elution [3].
Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE for higher throughput?A: While LLE is faster, it is generally not recommended for optimal 4-CMC tissue extraction. LLE requires shifting the sample pH to >9.0 to un-ionize the cathinone for partitioning into an organic solvent (e.g., ethyl acetate or 1-chlorobutane). However, synthetic cathinones undergo rapid base-catalyzed degradation at pH >8.0 [2]. If LLE must be used for throughput, the extraction must be performed rapidly on ice, and the organic layer must be separated and acidified immediately.
The following table summarizes the expected extraction efficiencies and matrix effects for 4-CMC across different sample preparation techniques, based on validated forensic methodologies[3, 5].
Extraction Method
Mechanism of Isolation
Expected Recovery (%)
Matrix Effect (Ion Suppression)
Processing Time
Mixed-Mode SPE
Cation Exchange + Reverse Phase
88 - 98%
Low (<10%)
High (~2 hours)
LLE (Ethyl Acetate)
pH-driven Organic Partitioning
65 - 80%
Moderate (15-30%)
Medium (~1 hour)
Protein Precipitation
Solvent-induced Denaturation
50 - 65%
Severe (>40%)
Low (~20 mins)
Microextraction (MEPS)
Miniaturized Sorbent Extraction
85 - 95%
Low (<15%)
Medium (~45 mins)
Note: Recoveries are highly dependent on the strict adherence to temperature controls during homogenization and evaporation.
References
Taschwer, M., et al. (2014). Analysis and characterization of the novel psychoactive drug 4-chloromethcathinone (clephedrone). Forensic Science International. Available at:[Link][1][Index1.4]
Nowak, K., et al. (2018). Unstability of 4-CMC in human serum specimen. Forensic Toxicology. Available at:[Link] [Index 2.9]
Montesano, C., et al. (2022). Novel Applications of Microextraction Techniques Focused on Biological and Forensic Analyses. Molecules. Available at:[Link] [Index 2.3]
Woźniak, M. K., et al. (2020). Blood concentrations of a new psychoactive substance 4-chloromethcathinone (4-CMC) determined in 15 forensic cases. Forensic Toxicology. Available at:[Link][Index 1.6]
Zawilska, J. B., & Wojcieszak, J. (2017). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Forensic Toxicology. Available at:[Link] [Index 2.7]
refining purification methods for synthesized 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the purification of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the purification of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol. As a halogenated
β
-amino alcohol (structurally analogous to 4-chloroephedrine derivatives), this compound presents unique purification challenges due to its amphipathic nature, basic secondary amine, and chiral benzylic center.
Purification Workflow & Logical Relationship
The following workflow illustrates the logical progression from a crude synthetic mixture to an enantiomerically pure target compound.
Workflow for the isolation and enantiomeric resolution of the synthesized beta-amino alcohol.
Troubleshooting & FAQs
Q1: Why am I experiencing significant product loss during the aqueous workup?Causality & Mechanism: 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is highly amphipathic. The secondary amine has a pKa of approximately 9.5–10.0, meaning it remains protonated and highly water-soluble at neutral pH. Furthermore, the benzylic hydroxyl group engages in strong hydrogen bonding with the aqueous phase.
Solution: You must adjust the aqueous phase to a highly basic state (pH > 11) using 2M NaOH to fully deprotonate the secondary amine[1]. Additionally, employ a "salting-out" effect by saturating the aqueous layer with NaCl. This increases the ionic strength of the aqueous phase, significantly decreasing the solubility of the organic free base and driving it into the extraction solvent (e.g., ethyl acetate)[1].
Q2: My compound streaks severely on silica gel, leading to co-elution of impurities. How can I resolve this?Causality & Mechanism: The basic secondary amine interacts strongly with the acidic silanol groups (Si-OH) on the silica gel stationary phase. This acid-base interaction causes irreversible adsorption and severe tailing.
Solution: Deactivate the silica gel by adding a basic modifier, such as 1–2% triethylamine (TEA) or ammonium hydroxide, to your mobile phase[1]. The TEA competitively binds to the acidic silanol sites, allowing the
β
-amino alcohol to elute as a sharp, well-defined band.
Q3: What is the most reliable method for resolving the racemic mixture into its enantiomers?Causality & Mechanism: Standard achiral chromatography cannot separate enantiomers because they possess identical physical properties in an achiral environment. To separate them, they must be temporarily converted into diastereomers.
Solution: Perform a chiral resolution via diastereomeric salt formation. React the racemic free base with a chiral resolving agent, such as (+)- or (-)-tartaric acid, or a chiral 1,1'-Bi-2-naphthol-derived borate complex[2]. The resulting diastereomeric salts have different lattice energies and solubilities, allowing them to be separated via fractional crystallization in solvents like acetonitrile or methanol[2].
Quantitative Data: Solvent Systems & Elution Profiles
The following table summarizes the optimal parameters for isolating and purifying the target compound.
Purification Stage
Reagents / Solvent System
Target Metric
Expected Outcome
Acid-Base Extraction
Aqueous pH > 11 + NaCl saturation; EtOAc
Partition Coefficient
>95% recovery of free base in the organic phase
Column Chromatography
DCM:MeOH (90:10) + 1% TEA
Retention Factor (
Rf
)
0.35 – 0.45 (sharp, non-tailing spot)
Salt Formation
Anhydrous Diethyl Ether + HCl (gas or 2M)
Yield
>90% conversion to the hydrochloride salt
Recrystallization
Boiling Isopropanol / Hexane (anti-solvent)
Purity
>99% purity; distinct crystalline morphology
Self-Validating Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction
Acidification: Add 1M HCl to the crude reaction mixture until the pH drops below 2.
Causality: This protonates the secondary amine, forcing the target
β
-amino alcohol into the aqueous phase while unreacted neutral or acidic impurities remain in the organic phase[3].
Washing: Wash the acidic aqueous layer with diethyl ether (3 × 20 mL) and discard the organic washes.
Causality: Removes non-polar organic impurities.
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH dropwise until the pH exceeds 11.
Causality: Fully deprotonates the amine, converting it back to the water-insoluble free base.
Salting Out: Add solid NaCl to the aqueous layer until saturation is reached[1].
Extraction: Extract the basified aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Validation Step: Spot both the final aqueous layer and the organic extract on a TLC plate. Stain with Ninhydrin and heat. A purple spot indicates the presence of the secondary amine; a successful extraction will show a strong spot in the organic lane and no spot in the aqueous lane.
Protocol 2: Triethylamine-Deactivated Silica Gel Chromatography
Slurry Preparation: Prepare a silica gel slurry using 100% Dichloromethane (DCM) containing 1% v/v Triethylamine (TEA)[1].
Causality: TEA neutralizes the acidic silanol groups on the silica, preventing the basic amine from binding irreversibly.
Column Packing: Pour the slurry into the column and pack under gentle positive pressure.
Sample Loading: Dissolve the crude free base in a minimum volume of DCM and carefully load it onto the column head.
Causality: Concentrated loading ensures a narrow initial band, which is critical for high-resolution separation.
Elution: Elute the column using a step gradient of DCM:MeOH (from 95:5 to 90:10), ensuring 1% TEA is present in all mobile phases.
Validation Step: Analyze the collected fractions via TLC (DCM:MeOH 9:1 with 1% TEA). Stain with potassium permanganate (
KMnO4
) to visualize the oxidizable alcohol and amine groups. Combine fractions containing the pure product.
Protocol 3: Hydrochloride Salt Formation and Recrystallization
Dissolution: Dissolve the chromatographically purified free base in anhydrous diethyl ether.
Precipitation: Slowly bubble anhydrous HCl gas (or add 2M HCl in ether dropwise) into the solution until precipitation ceases[4].
Causality: Converts the free base into the highly crystalline hydrochloride salt, which is insoluble in ether.
Filtration: Filter the precipitate under a vacuum and wash with cold anhydrous ether.
Recrystallization: Dissolve the crude hydrochloride salt in a minimum volume of boiling isopropanol. Remove from heat and add hexane dropwise until slight turbidity appears. Allow the flask to cool slowly to room temperature, then transfer to an ice bath[1].
Causality: Isopropanol/hexane serves as an optimal solvent/anti-solvent pair for polar amine salts, promoting slow crystal lattice formation while excluding trapped impurities.
Validation Step: Determine the melting point of the dried crystals to confirm purity. Perform
1H
-NMR in
D2O
or
CD3OD
to verify the structural integrity and confirm the complete absence of residual solvents.
References
Title: New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol
Source: The Journal of Organic Chemistry - ACS Publications
URL
Title: Technical Support Center: Purification of 3-(2-Aminopropyl)
Source: National Institutes of Health (NIH)
Title: The Synthesis and Pharmacology of Ephedrine Analogues
Source: DORAS | DCU Research Repository
URL
Technical Support Center: Troubleshooting 4-CMC Instrument Contamination
Advanced Diagnostics for GC-MS and LC-MS/MS Workflows As a Senior Application Scientist, I frequently encounter laboratories struggling with 4-chloromethcathinone (4-CMC, clephedrone) contamination. Analyzing synthetic c...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Diagnostics for GC-MS and LC-MS/MS Workflows
As a Senior Application Scientist, I frequently encounter laboratories struggling with 4-chloromethcathinone (4-CMC, clephedrone) contamination. Analyzing synthetic cathinones presents a unique set of chromatographic and mass spectrometric challenges. 4-CMC is a basic, polar secondary amine with a highly reactive
β
-keto group. This specific molecular architecture makes it notoriously prone to electrostatic adsorption on active system sites and thermal degradation, leading to persistent carryover, ghost peaks, and compromised quantitative accuracy.
This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and eliminate 4-CMC contamination in your analytical workflows.
Part 1: Diagnostic Workflow for Contamination Isolation
Before replacing expensive columns or dismantling your mass spectrometer, you must isolate the root cause of the extraneous signal. The following logical workflow distinguishes between true autosampler carryover, column adsorption, and systemic mobile phase contamination.
Fig 1: Self-validating diagnostic workflow for isolating 4-CMC carryover sources.
Part 2: Expert FAQs & Troubleshooting Guides
Q1: Why am I seeing persistent 4-CMC carryover in my LC-MS/MS blanks, and how do I eliminate it?Causality: 4-CMC is a basic amine that readily forms strong electrostatic interactions with unendcapped silanol groups on the stationary phase and metal surfaces in the autosampler flow path. Furthermore, worn rotor seals in the autosampler valve create microscopic dead volumes where the analyte gets trapped.
Solution: You must disrupt these electrostatic interactions. Implement a highly organic needle wash containing a volatile acid (e.g., 50:50 Methanol:Water with 0.1% to 0.5% Formic Acid). If carryover persists, inspect the autosampler valve. As recommended in 1[1], switching from standard Vespel rotor seals to Tefzel or PEEK seals significantly reduces the adsorption of basic amines like 4-CMC.
Q2: My GC-MS analysis of 4-CMC shows severe peak tailing and ghost peaks. Is this thermal degradation or contamination?Causality: It is likely both, acting in a destructive feedback loop. The
β
-keto amine structure of 4-CMC is highly thermally labile. At standard GC inlet temperatures (e.g., 250–280°C), it undergoes thermal degradation. If your glass liner is contaminated with non-volatile matrix components (like proteins or lipids from biological samples), these act as active sites that catalyze the breakdown of 4-CMC and trap the analyte, leading to severe peak tailing and ghost peaks in subsequent runs.
Solution: Derivatization is critical for the robust GC-MS analysis of synthetic cathinones. Using pentafluoropropionic anhydride (PFPA) derivatization stabilizes the amine group, preventing thermal breakdown and eliminating interactions with the liner, as demonstrated in recent 2[2].
Q3: How can I distinguish true 4-CMC from 3-CMC or 4-MMC when dealing with background contamination?Causality: Positional isomers (3-CMC vs. 4-CMC) and structural analogs (4-MMC) produce nearly identical electron ionization (EI) spectra in GC-MS and share identical MRM transitions (e.g., m/z 198
→
145) in LC-MS/MS[3]. When instrument contamination raises the baseline, these closely eluting isomers merge into a single unresolved peak, making qualitative identification impossible.
Solution: You must employ orthogonal analytical techniques or optimized stationary phases. For GC, utilizing 4[4] provides highly diagnostic spectra capable of resolving ortho, meta, and para-isomers despite background noise. For LC-MS/MS, switch to a Phenyl-Hexyl column; the
π−π
interactions will selectively retain the halogenated aromatic rings, pulling 3-CMC and 4-CMC apart from the contamination baseline.
Q4: What is the optimal sample preparation to prevent matrix buildup and 4-CMC carryover in high-throughput biological screening?Causality: "Dilute-and-shoot" methods inject high amounts of endogenous salts and phospholipids into the system[5]. These matrix components precipitate in the MS source and on the column head, creating a sticky, active layer that traps 4-CMC, leading to persistent carryover and severe6[6].
Solution: Abandon dilute-and-shoot for complex matrices. Implement Solid Phase Extraction (SPE) using polymeric mixed-mode cation exchange sorbents[6]. This specifically targets the basic amine of 4-CMC, allowing you to wash away phospholipids with 100% organic solvents before eluting the analyte, thereby protecting your instrument from contamination.
Part 3: Validated Experimental Protocols
Protocol A: The 4-Injection Self-Validating Carryover Sequence
To ensure quantitative accuracy, validation studies must demonstrate that extraneous signals do not augment analyte peak areas by more than 20% of the Lower Limit of Quantitation (LLOQ)[1].
Baseline Establishment (Pre-Blank): Inject a matrix-matched blank.
Causality: Establishes that the mobile phase and system are inherently clean. If this fails, replace solvents before proceeding.
High-Concentration Challenge (ULOQ): Inject a 4-CMC standard at the Upper Limit of Quantitation (e.g., 1000 ng/mL)[5].
Immediate Carryover Assessment (Post-Blank 1): Inject a matrix-matched blank immediately after the ULOQ.
Causality: Captures the maximum potential carryover from the autosampler needle, rotor seal, and column active sites.
System Clearance Verification (Post-Blank 2): Inject a second matrix-matched blank.
Validation Check: The 4-CMC peak area in Post-Blank 2 MUST be
<20%
of the LLOQ peak area. If Post-Blank 1 is high but Post-Blank 2 is clean, the issue is autosampler washout. If both remain high, the issue is column adsorption or MS source fouling.
Protocol B: PFPA Derivatization for GC-MS/MS Analysis of 4-CMC
This protocol stabilizes the thermally labile
β
-keto amine, preventing degradation and ghost peaks in the GC inlet[2].
Extraction: To 200
μ
L of biological sample, add 5
μ
L of internal standard (e.g., methylone-d3) and 200
μ
L of 0.5 M ammonium hydrogen carbonate to ensure the 4-CMC is in its free-base form.
Partitioning: Perform liquid-liquid extraction using 1 mL of ethyl acetate. Vortex and centrifuge.
Drying: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle nitrogen stream at room temperature (avoid heat to prevent degradation).
Derivatization: Add 50
μ
L of pentafluoropropionic anhydride (PFPA) and 50
μ
L of ethyl acetate. Incubate at 60°C for 20 minutes.
Causality: PFPA reacts with the secondary amine of 4-CMC, replacing the active hydrogen with a bulky, fluorinated group, drastically increasing volatility and thermal stability.
Reconstitution: Evaporate the excess derivatizing agent under nitrogen, and reconstitute in 50
μ
L of ethyl acetate.
Validation Check: Inject 1
μ
L into the GC-MS/MS. A sharp, symmetrical peak indicates successful derivatization and a clean inlet liner.
Part 4: Quantitative Reference Data
The following table summarizes the critical mass spectrometry parameters and strict carryover thresholds required for validating synthetic cathinone methods, synthesized from recent literature[3][5].
Analyte
Precursor Ion
[M+H]+
(m/z)
Primary Product Ion (m/z)
Typical LLOQ (ng/mL)
Max Allowable Carryover
4-CMC
198.1
145.1
25.0
<20%
of LLOQ
3-CMC
198.1
145.1
25.0
<20%
of LLOQ
4-MMC
178.1
160.1
10.0
<20%
of LLOQ
N-ethyl Pentedrone (NEP)
206.1
133.1
5.0
<20%
of LLOQ
Note: Isobaric compounds (e.g., 3-CMC and 4-CMC) share identical precursor and product ions, mandating baseline chromatographic resolution to prevent contamination from masking the target analyte.
Part 5: References
GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - nih.gov - 2
Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods - thermofisher.com - 1
Deliberate Evasion of Narcotic Legislation: Trends visualized in Commercial Mixtures of New Psychoactive Substances analyzed by GC–solid deposition–FTIR - researchgate.net - 4
Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine - chromatographyonline.com - 5
Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and bio - uniroma1.it - 3
Analysis of Cathinones in Plasma Using LC-MS/MS - lcms.cz - 6
Comprehensive Validation Guide: Analytical Methodologies for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol Quantification
As a Senior Application Scientist, selecting the appropriate analytical platform for small-molecule quantification is rarely a one-size-fits-all decision. The compound 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol —a halo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the appropriate analytical platform for small-molecule quantification is rarely a one-size-fits-all decision. The compound 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol —a halogenated phenylethanolamine derivative structurally related to halostachine—presents specific analytical challenges. Its polar nature, basic secondary amine (pKa ~9.5), and reactive
β
-hydroxyl group dictate its behavior during extraction and chromatography.
This guide objectively compares the performance of three primary analytical platforms—UHPLC-MS/MS, GC-MS, and HPLC-UV—for the quantification of this analyte in complex biological matrices. All methodologies discussed herein are benchmarked against the ICH M10 Bioanalytical Method Validation guidelines to ensure global regulatory compliance[1].
Platform Performance Comparison
To establish a self-validating analytical system, the chosen method must balance sensitivity, throughput, and specificity.
UHPLC-MS/MS (The Gold Standard): The secondary amine readily accepts a proton in positive electrospray ionization (ESI+), yielding a strong [M+H]+ precursor ion. This method provides unparalleled sensitivity and selectivity, making it mandatory for pharmacokinetic (PK) and trace bioanalysis[2].
GC-MS (The Alternative): The active hydrogens on the hydroxyl and amine groups cause severe peak tailing and thermal degradation in gas chromatography. Derivatization (e.g., silylation) is strictly required to reduce polarity and boiling point, which significantly increases sample preparation time.
HPLC-UV/DAD (The Workhorse): The chlorobenzene ring acts as a moderate chromophore (absorbing at ~220 nm). While highly cost-effective and reproducible for bulk drug substance or formulation purity testing, it lacks the sensitivity required for biological matrices.
Quantitative Performance Summary
Validation Parameter
UHPLC-MS/MS (ESI+)
GC-MS (Derivatized)
HPLC-UV/DAD
Limit of Quantitation (LOQ)
0.1 – 0.5 ng/mL
5.0 – 10.0 ng/mL
500 – 1000 ng/mL
Linear Dynamic Range
0.5 – 500 ng/mL
10 – 1000 ng/mL
1 – 100 µg/mL
Sample Prep Complexity
Moderate (SPE)
High (LLE + Derivatization)
Low (Dilute & Shoot / PPT)
Instrumental Run Time
3 – 5 min
15 – 20 min
10 – 15 min
Specificity / Selectivity
Excellent (MRM & Isotope ratio)
High (SIM)
Moderate (Absorbance)
Primary Application
Trace Bioanalysis / PK
Forensic Toxicology
Formulation / Bulk Purity
Mechanistic Insights & Experimental Protocols
A robust protocol is not merely a sequence of steps; it is a system of controlled chemical environments. Below are the validated, step-by-step workflows for the two primary trace-analysis platforms.
Protocol A: UHPLC-MS/MS via Mixed-Mode Cation Exchange (MCX) SPE
Causality: At physiological pH, 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is predominantly ionized. By lowering the pH, we ensure the amine is fully protonated, allowing it to bind strongly to the sulfonic acid groups of an MCX solid-phase extraction (SPE) cartridge. This allows aggressive washing with organic solvents to remove neutral lipids and acidic interferences before eluting the target analyte at a high pH.
Sample Aliquoting & IS Addition: Aliquot 200 µL of biological matrix (plasma/urine). Spike with 10 µL of a stable isotope-labeled internal standard (SIL-IS, e.g., Halostachine-d3). Self-Validation Check: The SIL-IS corrects for matrix-induced ion suppression and extraction losses[1].
Pre-treatment: Add 200 µL of 2% formic acid in water to disrupt protein binding and ensure complete protonation of the analyte.
SPE Conditioning: Condition a 30 mg MCX cartridge with 1 mL methanol, followed by 1 mL of 2% formic acid in water.
Loading & Washing: Load the pre-treated sample. Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol. (The basic analyte remains ionically bound).
Elution: Elute the target compound using 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the amine, breaking the ionic interaction.
Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) for injection.
Protocol B: GC-MS via MSTFA Derivatization
Causality: To prevent the
β
-hydroxyl and secondary amine from interacting with the silanol groups on the GC column (which causes peak tailing), we replace the active hydrogens with trimethylsilyl (TMS) groups using MSTFA.
Liquid-Liquid Extraction (LLE): Adjust 500 µL of sample to pH 10 using ammonium buffer to neutralize the amine. Extract with 2 mL of ethyl acetate.
Evaporation: Transfer the organic layer and evaporate to complete dryness under nitrogen. Crucial Step: Any residual water will quench the derivatization reagent.
Derivatization: Add 50 µL of MSTFA (with 1% TMCS as a catalyst). Incubate at 60°C for 30 minutes.
Injection: Inject 1 µL of the derivatized mixture into the GC-MS operating in Selected Ion Monitoring (SIM) mode.
Workflow and Mechanistic Visualizations
Bioanalytical Workflow Architecture
The following diagram illustrates the self-validating chain of custody for the sample, from matrix to data processing.
Fig 1: End-to-end bioanalytical workflow for phenylethanolamine quantification.
MS/MS Fragmentation Pathway (MRM Transitions)
For UHPLC-MS/MS, Multiple Reaction Monitoring (MRM) relies on predictable fragmentation. The protonated molecule [M+H]+ at m/z 186.1 exhibits a distinct 3:1 isotopic signature due to the
35
Cl /
37
Cl ratio—an intrinsic self-validating feature for peak identification. Upon collision-induced dissociation (CID), it undergoes a characteristic neutral loss of water (-18 Da) and
α
-cleavage[2].
Fig 2: Primary ESI+ MS/MS fragmentation pathways for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol.
Conclusion
For the quantification of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol, UHPLC-MS/MS coupled with MCX SPE is the definitive platform for biological matrices. It capitalizes on the molecule's basicity and polarity, avoiding the cumbersome derivatization steps required by GC-MS while providing orders of magnitude greater sensitivity than HPLC-UV. By integrating stable isotope-labeled internal standards and monitoring the unique chlorine isotopic signature, laboratories can establish a highly trustworthy, ICH M10-compliant analytical system.
References
Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services. Available at: [Link]
Zhang, M.-X., Li, C., & Wu, Y.-L. (2012). Determination of phenylethanolamine A in animal hair, tissues and feeds by reversed phase liquid chromatography tandem mass spectrometry with QuEChERS. Journal of Chromatography B, 900, 94-99. Available at:[Link]
inter-laboratory comparison of 4-chloromethcathinone analysis
Inter-Laboratory Comparison of 4-Chloromethcathinone (4-CMC) Analysis: A Technical Guide for Forensic and Clinical Laboratories Introduction: The Analytical Challenge of 4-CMC The proliferation of new psychoactive substa...
Author: BenchChem Technical Support Team. Date: March 2026
Inter-Laboratory Comparison of 4-Chloromethcathinone (4-CMC) Analysis: A Technical Guide for Forensic and Clinical Laboratories
Introduction: The Analytical Challenge of 4-CMC
The proliferation of new psychoactive substances (NPS) has fundamentally disrupted traditional toxicological screening. Among these, 4-chloromethcathinone (4-CMC, also known as clephedrone), a synthetic halogenated derivative of cathinone, has emerged as a significant forensic and public health challenge[1]. Because the NPS market is highly dynamic, forensic laboratories frequently encounter structural isomers—such as 3-CMC, 4-CMC, and 4-chloroethcathinone (4-CEC)—that yield nearly identical mass-to-charge (m/z) ratios and overlapping fragmentation patterns[2].
As a Senior Application Scientist, I have observed that relying on a single analytical modality often leads to false positives or misidentifications during proficiency testing[3]. To ensure absolute trustworthiness in toxicological reporting, laboratories must participate in harmonized inter-laboratory comparisons (ring tests)[3]. This guide objectively compares the two gold-standard methodologies—Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing actionable, self-validating protocols for 4-CMC analysis.
Comparative Analysis of Analytical Modalities
The choice between GC-MS/MS and LC-MS/MS dictates the sample preparation rigor and the mechanistic approach to resolving isomers.
1. GC-MS/MS (The Chromatographic Resolution Standard)
Because the β-keto group of synthetic cathinones is thermally labile, direct injection into a high-temperature GC inlet can cause spontaneous degradation[4]. To circumvent this, we utilize chemical derivatization (e.g., using pentafluoropropionic anhydride, PFPA). Derivatization not only protects the amine and ketone moieties but also increases the mass of the target analyte, shifting the diagnostic ions to a higher, less noisy region of the mass spectrum. This enables baseline chromatographic resolution of 3-CMC and 4-CMC, which is critical for inter-laboratory consensus[2].
2. LC-MS/MS (The High-Throughput Sensitivity Standard)
LC-MS/MS utilizing Electrospray Ionization (ESI+) eliminates the need for derivatization, allowing for "dilute-and-shoot" or rapid Solid Phase Extraction (SPE) workflows. While LC-MS/MS offers superior limits of detection (LOD), it is highly susceptible to matrix effects (ion suppression or enhancement) from endogenous biological components. Therefore, a self-validating LC-MS/MS protocol must incorporate matched deuterated internal standards (e.g., Methylone-d3) to correct for ionization fluctuations[5].
Quantitative Performance Comparison
The following table synthesizes field-proven validation data from recent inter-laboratory and forensic studies for 4-CMC quantification in biological matrices[1],[4].
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical batch must include a zero-sample (matrix + internal standard) and a blank (matrix only) to definitively rule out carry-over, a common artifact due to the affinity of basic cathinones for active silanol groups in chromatographic pathways.
Protocol A: GC-MS/MS Analysis of 4-CMC in Blood/Oral Fluid[4]
Mechanistic Goal: Extract the free-base cathinone and stabilize it via acylation prior to electron ionization (EI).
Sample Aliquoting & Spiking: Transfer 200 µL of biological fluid (blood or oral fluid) into a silanized glass tube. Spike with 5 µL of Methylone-d3 (Internal Standard, 1 µg/mL).
Alkalinization: Add 200 µL of 0.5 M ammonium hydrogen carbonate buffer (pH 9.0). Causality: Cathinones are basic amines; raising the pH ensures the molecules are in their uncharged, free-base form, maximizing partitioning into the organic solvent.
Liquid-Liquid Extraction (LLE): Add 2 mL of ethyl acetate. Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
Organic Transfer & Evaporation: Transfer the upper organic layer to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 35°C.
Derivatization: Reconstitute the residue with 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate. Incubate at 70°C for 30 minutes. Causality: PFPA acylates the secondary amine of 4-CMC, preventing thermal degradation.
Final Reconstitution: Evaporate the excess derivatizing agent under nitrogen and reconstitute in 50 µL of ethyl acetate.
Instrumental Analysis: Inject 1 µL into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Ensure the calibration curve spans 1–500 ng/mL with an
.
Protocol B: LC-MS/MS Analysis of 4-CMC in Urine
Mechanistic Goal: Achieve high-throughput quantification while strictly controlling for ion suppression.
Sample Preparation: Dilute 100 µL of urine with 400 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Spike with Methylone-d3.
Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to remove particulates.
Chromatographic Separation: Inject 5 µL onto a biphenyl or C18 UHPLC column. Causality: A biphenyl column is highly recommended over a standard C18, as the pi-pi interactions significantly enhance the separation of positional isomers (e.g., 3-CMC vs. 4-CMC).
Mass Spectrometry: Utilize ESI in positive mode. Monitor the primary transitions for 4-CMC (e.g., m/z 198.1
→
180.1 for water loss, and m/z 198.1
→
145.0 for the cleavage of the amine group).
Validation Check: Calculate the matrix effect by comparing the peak area of the IS in the post-extraction spiked matrix against a neat solvent standard. Matrix effects must not exceed
±20%
.
The following diagram illustrates the harmonized workflow required for proficiency testing and inter-laboratory validation of 4-CMC.
Analytical workflow for 4-CMC inter-laboratory proficiency testing and validation.
References
Tomczak, E., Woźniak, M. K., Kata, M., Wiergowski, M., Szpiech, B., & Biziuk, M. (2018).. Forensic Toxicology, 36(2), 476–485.
La Maida, N., Lombroni, C., Nuñez-Montero, M., Rotolo, M. C., Pichini, S., Papaseit, E., Hladun, O., Ventura, M., Poyatos, L., Pérez-Mañá, C., & Farré, M. (2023).. International Journal of Molecular Sciences, 24(11), 9387.
Balcaen, M., Ventura, M., Gil, C., Luf, A., Martins, D., Cunha, M., Tögel-Lins, K., Wolf, D., Blanckaert, P., & Deconinck, E. (2023).. International Journal of Environmental Research and Public Health, 20(5), 4628.
Comparative Neurotoxicity Profile of 4-CMC and Mephedrone (4-MMC): An In Vitro and Pharmacodynamic Analysis
As a Senior Application Scientist in early-stage drug safety and toxicology, I design screening cascades that do not merely observe cell death, but deconstruct the exact biochemical mechanisms leading to it. When compari...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug safety and toxicology, I design screening cascades that do not merely observe cell death, but deconstruct the exact biochemical mechanisms leading to it. When comparing the synthetic cathinones 4-chloromethcathinone (4-CMC, Clephedrone) and 4-methylmethcathinone (4-MMC, Mephedrone) , we must look beyond their superficial structural similarities.
The substitution of a methyl group (in 4-MMC) with a chlorine atom (in 4-CMC) at the para position of the phenyl ring fundamentally alters the molecule's lipophilicity, metabolic stability, and oxidative potential[1]. Because 4-CMC structurally resembles the highly neurotoxic para-chloromethamphetamine (PCA), there were initial concerns that it would induce rapid, irreversible serotonergic cell death[2]. However, rigorous in vitro and in vivo profiling reveals that both 4-CMC and 4-MMC drive neurotoxicity primarily through a shared mechanism: monoamine-induced oxidative stress and mitochondrial dysfunction , which is synergistically exacerbated by drug-induced hyperthermia[3][4].
This guide provides an objective, data-driven comparison of their pharmacodynamics, cytotoxic profiles, and the validated experimental workflows required to evaluate them.
Pharmacodynamics: Monoamine Transporter Kinetics
Both 4-CMC and 4-MMC function as non-selective Serotonin-Norepinephrine-Dopamine Releasing Agents (SNDRAs) [2][5]. They act as substrates for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By binding to these transporters, they induce reverse transport, flooding the synaptic cleft and the cytosol with monoamines[4].
The table below summarizes the half-maximal effective concentration (
EC50
) for neurotransmitter release, demonstrating that 4-CMC and 4-MMC share remarkably similar potencies across all three major transporters.
Table 1: In Vitro Monoamine Transporter Release Efficacy
Compound
DAT Release
EC50
(nM)
SERT Release
EC50
(nM)
NET Release
EC50
(nM)
Mephedrone (4-MMC)
103 ± 16
188 ± 22
83 ± 20
4-CMC (Clephedrone)
91 ± 11
169 ± 20
99 ± 18
Data synthesized from isotopic release assays in HEK cells expressing human transporters[2][5]. Lower
EC50
values indicate higher potency.
Mechanisms of Neurotoxicity & Cytotoxicity
While neither drug causes the direct, immediate ablation of serotonergic nerve terminals seen with PCA, both are highly cytotoxic to neuronal cells at sustained concentrations[2][6]. The neurotoxicity is a downstream consequence of their primary mechanism of action:
Cytosolic Monoamine Accumulation: By disrupting vesicular storage and reversing membrane transporters, these cathinones cause dopamine and serotonin to pool in the cytosol[4].
Auto-Oxidation & ROS Generation: Unsequestered cytosolic dopamine rapidly auto-oxidizes, generating massive amounts of Reactive Oxygen Species (ROS)[4].
Mitochondrial Dysfunction: ROS directly attacks the mitochondrial electron transport chain, leading to a catastrophic drop in intracellular ATP[3].
The Hyperthermic Multiplier: Both drugs induce severe clinical hyperthermia. Elevated temperatures (e.g., 40.5 °C) exponentially accelerate ROS-mediated lipid peroxidation and mitochondrial uncoupling, significantly lowering the
LC50
(lethal concentration) of both drugs[3].
Caption: Mechanistic pathway of 4-CMC and 4-MMC induced neurotoxicity via oxidative stress.
Table 2: Comparative Cytotoxicity Profile in SH-SY5Y Neuronal Models
To ensure scientific integrity and reproducibility, neurotoxicity cannot be assessed in a vacuum. The following protocols represent self-validating systems designed to isolate specific variables (e.g., transporter kinetics vs. temperature-dependent metabolic failure).
Caption: In vitro experimental workflow for assessing temperature-dependent cathinone cytotoxicity.
Protocol 1: Temperature-Dependent Cytotoxicity & ATP Depletion Assay
Causality Focus: Why use differentiated SH-SY5Y cells? Undifferentiated SH-SY5Y cells resemble epithelial cells. Retinoic acid (RA) differentiation induces a dopaminergic neuronal phenotype, upregulating Tyrosine Hydroxylase (TH) and the Dopamine Transporter (DAT)[6]. This ensures the cells express the actual molecular targets of the cathinones. Furthermore, testing at 40.5 °C is mandatory because synthetic cathinones disrupt central thermoregulation; failing to model hyperthermia results in a massive underestimation of clinical neurotoxicity[3].
Cell Seeding & Differentiation: Seed SH-SY5Y human neuroblastoma cells at
1×104
cells/well in 96-well plates. Treat with 10 µM Retinoic Acid for 5 days to induce dopaminergic differentiation.
Drug Preparation & Dosing: Prepare 4-CMC and 4-MMC in sterile PBS. Expose cells to a concentration gradient (0.05 mM to 5.0 mM) to capture both the pharmacological threshold and the acute toxicological ceiling[6].
Thermal Incubation: Incubate parallel plates at 37 °C (normothermia) and 40.5 °C (hyperthermia) for 24 hours[3].
Multiplex Viability Readout:
ATP Quantification: Lyse cells and add a luciferin-luciferase reagent. Measure luminescence. ATP depletion acts as the primary indicator of mitochondrial electron transport chain failure[3].
ROS Generation: Load cells with DCFDA dye prior to treatment; measure fluorescence (Ex/Em 485/535 nm) to directly quantify the oxidative stress caused by cytosolic monoamine auto-oxidation[4].
Protocol 2: In Vitro Monoamine Transporter Release Assay
Causality Focus: To isolate the pharmacodynamic release mechanism without the confounding variables of whole-brain slice metabolism, we utilize HEK-293 cells stably transfected with human DAT, NET, or SERT[7].
Cell Preparation: Culture HEK-hDAT, HEK-hNET, and HEK-hSERT cells in standard DMEM.
Isotope Loading: Pre-incubate cells with
[3H]
-dopamine,
[3H]
-norepinephrine, or
[3H]
-serotonin for 30 minutes. This creates a quantifiable intracellular pool of neurotransmitters[7].
Drug Exposure: Wash cells thoroughly to remove extracellular isotopes, then expose to varying concentrations of 4-CMC or 4-MMC (10 nM to 100 µM).
Scintillation Counting: Collect the extracellular buffer after 30 minutes and measure tritium efflux using a liquid scintillation counter to calculate the
EC50
for neurotransmitter release[5].
Conclusion
Both 4-CMC and mephedrone are potent monoamine releasers with highly comparable affinities for DAT, SERT, and NET. While the para-chloro substitution of 4-CMC initially raised fears of direct PCA-like serotonergic ablation, empirical data proves that its neurotoxicity—like mephedrone's—is primarily driven by profound oxidative stress, mitochondrial ATP depletion, and ROS generation[2][4][6]. Crucially, any preclinical evaluation of these compounds must incorporate hyperthermic modeling (40.5 °C), as the temperature spike induced by these drugs serves as a catastrophic multiplier for their innate cytotoxicity[3].
[5] Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC. 5
[4] Neurotoxicity mechanisms and clinical implications of six common recreational drugs - Frontiers. 4
[6] Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC. 6
[1] Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes - MDPI. 1
structural comparison of clephedrone with other synthetic cathinones
Structural and Pharmacological Comparison of Clephedrone (4-CMC) with Analogous Synthetic Cathinones: A Technical Guide As a Senior Application Scientist, evaluating novel psychoactive substances (NPS) requires moving be...
Author: BenchChem Technical Support Team. Date: March 2026
Structural and Pharmacological Comparison of Clephedrone (4-CMC) with Analogous Synthetic Cathinones: A Technical Guide
As a Senior Application Scientist, evaluating novel psychoactive substances (NPS) requires moving beyond basic toxicological screening to a fundamental understanding of structure-activity relationships (SAR). Clephedrone (4-chloromethcathinone, 4-CMC) represents a critical evolution in the synthetic cathinone class. Engineered to bypass regulatory bans on earlier analogs like mephedrone (4-MMC) and methylone, 4-CMC offers a unique pharmacological profile driven by para-halogenation.
This guide provides an objective, data-driven comparison of 4-CMC against its structural analogs, detailing the mechanistic causality behind its pharmacodynamics and outlining the self-validating experimental protocols used to quantify its effects.
Structural Chemistry and SAR Analysis
The core scaffold of synthetic cathinones is based on a β-keto amphetamine backbone. The specific structural modifications on this scaffold dictate the molecule's lipophilicity, receptor affinity, and metabolic stability.
4-CMC (Clephedrone): Features a chlorine atom at the para (4-) position of the phenyl ring. The high electronegativity and lipophilicity of the chlorine atom alter the electron distribution of the aromatic ring. This strengthens π-π interactions with aromatic amino acid residues within the binding pockets of monoamine transporters[1].
4-MMC (Mephedrone): Contains a methyl group at the para position. Replacing this methyl group with a chlorine atom (yielding 4-CMC) increases the molecule's ability to cross the blood-brain barrier while subtly shifting its affinity away from the serotonin transporter (SERT) toward the dopamine transporter (DAT).
3-CMC: A positional isomer of 4-CMC where the chlorine is located at the meta (3-) position. This steric shift alters the presentation of the molecule to the transporter, resulting in different DAT/SERT inhibition ratios.
Methylone: Characterized by a 3,4-methylenedioxy substitution, making it highly serotonergic. In contrast, the para-chloro substitution in 4-CMC balances dopaminergic and serotonergic efflux, yielding a mixed psychostimulant and empathogenic profile with a notably delayed onset of action compared to methylone[2].
Unlike simple reuptake inhibitors (e.g., cocaine), 4-CMC acts as a substrate-type releaser. It is transported into the presynaptic terminal via DAT, SERT, and the norepinephrine transporter (NET). Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing a cytosolic accumulation of monoamines. This accumulation reverses the concentration gradient, forcing the transporters to operate in reverse and efflux monoamines into the synaptic cleft[3].
Mechanism of action for 4-CMC mediating reverse monoamine transport.
Quantitative Data: Transporter Affinity
The potency of 4-CMC varies significantly depending on the experimental model utilized. Table 1 summarizes the IC50 values for monoamine uptake inhibition.
Table 1: 4-CMC Monoamine Uptake Inhibition Potencies Across Assay Models
Causality Note: The discrepancy between HEK-293 and synaptosome data highlights the importance of species-specific isoforms. Human isoforms expressed in HEK cells typically show higher sensitivity to para-halogenated cathinones than rodent models, emphasizing the need for humanized in vitro assays during drug development.
Hepatocellular and Mitochondrial Toxicity
A critical differentiator between 4-CMC and its non-halogenated counterparts is its cytotoxicity profile. Para-halogenation significantly increases hepatocellular toxicity[4]. 4-CMC induces mitochondrial toxicity by impairing the mitochondrial respiratory chain. In human hepatoma HepG2 cells, 4-CMC depletes cellular ATP content at sub-lethal concentrations (0.25–2 mM) long before cell membrane integrity is compromised (≥0.5 mM)[4]. This indicates that mitochondrial failure precedes and directly causes cellular necrosis—a vital insight for developing targeted toxicological interventions.
To ensure scientific integrity, the evaluation of monoamine transporter inhibition must utilize a self-validating system. We employ Human Embryonic Kidney 293 (HEK-293) cells stably transfected with human DAT, NET, or SERT.
Causality behind the choice: HEK-293 cells naturally lack endogenous monoamine transporters. By transfecting them with specific human isoforms, we eliminate background noise. Any observed radioligand uptake is definitively mediated by the target transporter, ensuring high-fidelity data.
Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
Cell Preparation: Seed HEK-hDAT, HEK-hSERT, or HEK-hNET cells in 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence and receptor expression.
Buffer Equilibration: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer to remove culture media. Rationale: Standard media contains amino acids that can competitively inhibit transporter function, skewing IC50 results.
Compound Incubation: Add 4-CMC in a concentration gradient (10 nM to 100 μM) diluted in KRH buffer. Incubate for 10 minutes at room temperature. Self-validation step: Always include a known selective inhibitor (e.g., GBR-12909 for DAT) as a positive control to verify assay sensitivity.
Radioligand Addition: Introduce 20 nM of [3H]-Dopamine, [3H]-Serotonin, or[3H]-Norepinephrine to the respective wells. Incubate for exactly 10 minutes to capture the linear phase of uptake.
Termination and Lysis: Rapidly terminate the reaction by washing three times with ice-cold KRH buffer, instantly halting all transporter kinetics. Lyse the cells using 1% SDS to release the intracellular radioligand.
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression analysis.
Step-by-step workflow for the in vitro monoamine transporter uptake inhibition assay.
Behavioral and Locomotor Implications
In preclinical models, the structural nuances of 4-CMC translate to distinct behavioral phenotypes. 4-CMC produces a time- and dose-dependent increase in locomotor activity[5]. Interestingly, while it exhibits a delayed onset compared to methylone, its effects are long-lasting[2]. This delayed pharmacodynamic profile correlates directly with its slower absorption kinetics and sustained monoamine efflux, distinguishing it from the rapid-onset, rapid-decay profile of traditional amphetamines.
References
Critical Review Report: 4-CMC (4-CHLOROMETHCATHIONE)
Source: WHO Expert Committee on Drug Dependence (ECDD Repository)
URL:3
Oral Fluid Concentrations and Pharmacological Effects of Clephedrone and Methylone in Humans
Source: PMC, National Institutes of Health
URL:2
Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones
Source: Frontiers in Pharmacology
URL:4
Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats
Source: PMC, National Institutes of Health
URL:5
4-Chloromethcathinone (Pharmacology and Receptor Affinity)
Source: Grokipedia
URL:1
comparative study of the effects of 4-CMC and 3-CMC.
Executive Summary The synthetic cathinone landscape is heavily dominated by ring-substituted derivatives designed to mimic or alter the pharmacological profiles of traditional illicit stimulants. Among these, 3-Chloromet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthetic cathinone landscape is heavily dominated by ring-substituted derivatives designed to mimic or alter the pharmacological profiles of traditional illicit stimulants. Among these, 3-Chloromethcathinone (3-CMC) and 4-Chloromethcathinone (4-CMC) have emerged as prominent subjects of neuropharmacological research 1[1]. As positional isomers, their structural divergence—specifically the placement of the chlorine atom on the phenyl ring—dictates profound differences in monoamine transporter affinity, behavioral output, and neurotoxicological profiles 2[2]. This guide provides an objective, data-driven comparison of 3-CMC and 4-CMC for researchers and drug development professionals.
The fundamental difference between 3-CMC and 4-CMC lies in the halogen substitution pattern. Both are
β
-ketone amphetamine compounds, but the spatial orientation of the chlorine atom drives their receptor selectivity:
4-CMC (Para-substitution): The addition of a chlorine atom at the para (C4) position increases the steric bulk of the molecule. In synthetic cathinones, greater steric bulk at the para position enhances affinity for the Serotonin Transporter (SERT) 3[3]. Consequently, 4-CMC acts as an equipotent releaser of both dopamine and serotonin, yielding an empathogenic profile similar to mephedrone (4-MMC) 4[4].
3-CMC (Meta-substitution): Shifting the chlorine atom to the meta (C3) position reduces SERT affinity and shifts the selectivity toward the Dopamine Transporter (DAT) 2[2]. With a DAT selectivity ratio of approximately 8.8, 3-CMC behaves more like a classic psychostimulant 2[2].
Pharmacodynamics: Monoamine Transporter Profiling
Unlike pyrrolidinophenones (e.g.,
α
-PVP) which act solely as reuptake inhibitors, both 3-CMC and 4-CMC function as substrate-type releasers1[1]. They bind to the orthosteric sites of DAT, SERT, and NET, translocate into the neuronal cytoplasm, and interact with the vesicular monoamine transporter 2 (VMAT2), triggering a non-exocytotic efflux of neurotransmitters into the synaptic cleft 3[3].
Quantitative Data Comparison
Parameter
3-Chloromethcathinone (3-CMC)
4-Chloromethcathinone (4-CMC)
Halogen Substitution
Meta-position (C3)
Para-position (C4)
Primary Mechanism
Substrate-type releaser (DAT > SERT)
Substrate-type releaser (DAT ≈ SERT)
DAT Selectivity Ratio
~8.8 (Slight DAT preference)
~1.0 (Equipotent at DAT/SERT)
In Vitro Cytotoxicity (24h)
No significant reduction in viability
Slight viability decrease at 200-300 μM
In Vitro Cytotoxicity (72h)
~50% cell death at ≥50 μM
~50% cell death at ≥100 μM
Plasma Protein Binding
79.1% (Equilibrium Dialysis)
79.3% (Equilibrium Dialysis)
In Vivo Behavioral Profile
Increased horizontal locomotion
Increased horizontal locomotion
Mechanistic Pathway: Substrate-Type Efflux
Caption: Mechanistic pathway of 3-CMC and 4-CMC acting as substrate-type monoamine releasers.
In Vitro Cytotoxicity & Neurotoxicity Assays
Prolonged exposure to chloromethcathinones induces significant neurotoxicity. Studies utilizing human SH-SY5Y neuroblastoma cells demonstrate that while acute (24h) exposure yields minimal toxicity (with 4-CMC showing slight viability drops at 200–300 μM), prolonged exposure (72h) results in ~50% cell death for both compounds at concentrations of 50–100 μM 2[2]. This delayed onset indicates an indirect mechanism of toxicity—such as reactive oxygen species (ROS) generation or mitochondrial depolarization—rather than direct transporter-mediated excitotoxicity 2[2], 5[5].
To ensure high reproducibility and isolate the exact mechanisms of cell death, the following dual-timepoint MTT assay protocol is standard for evaluating synthetic cathinones:
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of
1×104
cells/well in DMEM supplemented with 10% FBS.
Causality: Using a standardized density prevents contact inhibition and ensures cells are in the exponential growth phase, providing a stable metabolic baseline.
Incubation (24h): Incubate at 37°C in a humidified 5% CO₂ atmosphere.
Causality: Allows cells to adhere firmly to the well bottom and recover from trypsinization stress before xenobiotic exposure.
Drug Exposure (Dual Timepoints): Treat cells with varying concentrations of 3-CMC or 4-CMC (10 μM to 300 μM). Maintain parallel plates for 24h and 72h exposure.
Causality: The 24h plate isolates acute, direct receptor-mediated toxicity. The 72h plate captures delayed, indirect apoptotic pathways (e.g., mitochondrial dysfunction) 2[2].
MTT Addition: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours.
Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.
Solubilization & Measurement: Remove media, dissolve crystals in DMSO, and measure absorbance at 570 nm using a microplate reader.
Causality: Absorbance is directly proportional to the number of metabolically active cells, providing quantitative viability data.
Caption: Workflow of SH-SY5Y cell viability assessment via MTT assay.
In Vivo Behavioral Pharmacology
In murine models, both 3-CMC and 4-CMC elicit dose-dependent increases in horizontal spontaneous locomotor activity2[2]. However, unlike pure DAT inhibitors (e.g., pyrrolidinophenones like 4-MeO-PVP), neither 3-CMC nor 4-CMC produces significant increases in vertical locomotor activity (rearing behavior) [[2]](2]. This behavioral discrepancy serves as an in vivo indicator of their monoaminergic profile: non-selective DA/5-HT releasers fail to trigger the intense stereotypic rearing seen with highly selective DA uptake inhibitors 2[2].
Pharmacokinetics & Plasma Protein Binding
A critical factor in the toxicokinetics of these compounds is their interaction with plasma proteins, primarily human serum albumin (HSA). Equilibrium dialysis and ultrafiltration studies demonstrate that both isomers exhibit a highly similar degree of binding: 79.1% for 3-CMC and 79.3% for 4-CMC6[6]. This ~80% bound fraction acts as a circulating reservoir, significantly influencing their volume of distribution, half-life, and the duration of their pharmacological effects in systemic circulation 6[6].
References
Wojcieszak et al. (2020). Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. Neurotoxicity Research. 2
European Union Drugs Agency (EUDA) (2021). Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC).1
World Health Organization (WHO) (2023). Critical review report: 3-Chloromethcathinone.4
ACS Chemical Neuroscience (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.3
PMC (2023). Determination of 3- and 4-chloromethcathinone interactions with plasma proteins: study involving analytical and theoretical methods.6
MDPI (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact.5
ResearchGate. Cytotoxic effects of 3-CMC and 4-CMC against human SH-SY5Y neuroblastoma cells.7
assessing the specificity of an immunoassay for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
Assessing the Specificity of a Novel Immunoassay for 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol: A Comparative Guide Introduction 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol (also known as 4-chlorohalostachine) is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing the Specificity of a Novel Immunoassay for 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol: A Comparative Guide
Introduction
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol (also known as 4-chlorohalostachine) is a chlorinated phenethylamine derivative. It frequently appears as a metabolite of the synthetic cathinone 4-chloromethcathinone (4-CMC) or as an unlisted adulterant in dietary supplements[1]. Traditional screening methods for new psychoactive substances (NPS) rely heavily on gas or liquid chromatography coupled with mass spectrometry (GC-MS/MS or LC-MS/MS). While highly accurate, these methods require extensive sample preparation, derivatization, and significant turnaround times.
Conversely, commercially available immunoassays designed for classical amphetamines or methamphetamines often fail to detect NPS, leading to false negatives, or they exhibit unpredictable cross-reactivity[2]. There is a critical need for targeted immunoassays that do not show cross-reactivity between analogs[3]. This guide objectively compares the performance of a novel, highly specific competitive enzyme-linked immunosorbent assay (ELISA) engineered specifically for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol against alternative screening platforms.
Section 1: Structural Rationale and Assay Design
Expertise & Causality:
Designing an antibody for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol presents unique hapten-design challenges. The molecule is small (MW ~185.65 g/mol ) and lacks the alpha-methyl group characteristic of ephedrine and methamphetamine. To generate highly specific monoclonal antibodies, the immunogen must be conjugated to a carrier protein via a linker that exposes the para-chloro substitution on the phenyl ring. If the linker obscures the halogen, the resulting antibodies will cross-react heavily with endogenous phenylethanolamines or unchlorinated halostachine.
Because the target is a small molecule with a single epitope, a sandwich ELISA is physically impossible; steric hindrance prevents two antibodies from binding simultaneously. Therefore, a competitive immunoassay format is strictly required. In this system, the free analyte in the sample competes with an enzyme-labeled tracer for a limited number of immobilized antibody binding sites.
Competitive Immunoassay Binding Mechanism for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol.
Section 2: Comparative Performance and Cross-Reactivity
To establish trustworthiness, the novel immunoassay must be benchmarked against existing commercial kits. The cross-reactivity (CR) was determined by calculating the ratio of the IC50 of the target analyte to the IC50 of the structural analog.
As shown in Table 1, generic amphetamine (AMP) and methamphetamine (MET) assays completely fail to detect 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (CR < 1%). Conversely, the novel assay demonstrates exceptional specificity, with minimal cross-reactivity toward the parent cathinone (4-CMC) and no significant recognition of unchlorinated halostachine or ephedrine.
Table 1: Cross-Reactivity (%) Profile Across Immunoassay Platforms
Compound
Novel Target Assay CR (%)
Commercial AMP Assay CR (%)
Commercial MET Assay CR (%)
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
100.0
< 1.0
< 1.0
Halostachine
< 0.1
< 1.0
< 1.0
4-Chloromethcathinone (4-CMC)
4.5
< 1.0
< 1.0
Ephedrine
< 0.1
< 1.0
2.5
Methamphetamine
< 0.1
100.0
100.0
Synephrine
< 0.1
< 1.0
< 1.0
Section 3: Experimental Methodology for Specificity Validation
Trustworthiness & Self-Validating Protocol:
The following protocol outlines the self-validating system used to generate the cross-reactivity data. It incorporates intrinsic controls: a zero-dose blank (
B0
) to establish maximum signal, and a series of structural analogs to prove that the antibody actively discriminates based on the para-chloro group.
Step-by-Step Competitive ELISA Protocol:
Reagent Preparation: Dilute 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol and structural analogs in synthetic urine matrix to concentrations ranging from 0.1 ng/mL to 10,000 ng/mL.
Causality: Using a synthetic matrix ensures that endogenous matrix effects do not artificially suppress the signal, isolating the variable to pure antibody-antigen affinity.
Incubation: Add 50 µL of each standard/sample and 50 µL of Horseradish Peroxidase (HRP)-labeled tracer to the microtiter plate pre-coated with the capture antibody. Incubate for 60 minutes at room temperature in the dark.
Causality: Simultaneous addition forces true thermodynamic competition between the unlabeled analyte and the bulky HRP-tracer.
Separation (Washing): Aspirate the wells and wash 3 times with 300 µL of Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).
Causality: Tween-20 is a non-ionic surfactant that disrupts non-specific hydrophobic interactions without denaturing the capture antibody, ensuring only high-affinity target binding remains.
Detection: Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate for 15 minutes. Stop the reaction with 50 µL of 1M Sulfuric Acid (
H2SO4
).
Quantification: Read absorbance at 450 nm. Calculate the IC50 using a 4-parameter logistic (4PL) curve fit.
Step-by-step workflow for assessing immunoassay cross-reactivity and specificity.
Section 4: Orthogonal Validation with LC-MS/MS
While the immunoassay provides rapid screening, it is essential to compare its operational metrics against the gold standard, LC-MS/MS. As highlighted in recent literature, hyphenated mass spectrometry techniques remain the definitive confirmatory tools, but they are bottlenecked by throughput and sample preparation times.
Table 2: Method Comparison: Novel Immunoassay vs. LC-MS/MS
Conclusion
The targeted competitive immunoassay for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol effectively bridges the gap between rapid screening needs and the high specificity traditionally reserved for chromatographic methods. By completely eliminating cross-reactivity with generic amphetamines and unchlorinated analogs, this assay provides drug development professionals and forensic toxicologists with a robust, self-validating tool for preliminary detection.
References
Mercieca, G., et al. "CHAPTER 2: Novel Detection Approaches to Tackle the Challenges of Complex Matrices for Alternative Drugs and New Psychoactive Substances." Royal Society of Chemistry, 2021. URL:[Link]
Nieddu, M., et al. "Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood." Forensic Toxicology, 2020. URL:[Link]
Znaleziona, J., et al. "Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors." National Center for Biotechnology Information (PMC), 2020. URL:[Link]
comparing the potency of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol and its analogs
Comparative Potency and Pharmacological Profiling of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol and Its Phenylethanolamine Analogs Executive Summary The compound 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (often refe...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Potency and Pharmacological Profiling of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol and Its Phenylethanolamine Analogs
Executive Summary
The compound 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol (often referred to as 4-chlorohalostachine) is a halogenated phenylethanolamine derivative. It serves as a critical structural scaffold in neuropharmacology, bridging the gap between classical β-adrenergic receptor (β-AR) agonists and Trace Amine-Associated Receptor 1 (TAAR1) modulators[1][2]. By substituting the para-position of the phenyl ring with a chlorine atom, researchers fundamentally alter the molecule's pharmacodynamic profile, lipophilicity, and metabolic stability compared to its non-halogenated (halostachine) or hydroxylated (synephrine) analogs. This guide objectively compares the potency and receptor selectivity of this compound against established alternatives, providing self-validating experimental workflows for preclinical evaluation.
Structural Rationale & Causality
The pharmacological behavior of phenylethanolamines is dictated by their interaction with G protein-coupled receptors (GPCRs)[2][3]. The structural modifications across these analogs drive specific functional outcomes:
The Phenylethanolamine Backbone: The secondary amine and beta-hydroxyl group are critical for anchoring the ligand within the orthosteric binding pocket of β-ARs, forming essential hydrogen bonds with specific aspartate and asparagine residues[4][5].
Impact of para-Halogenation (4-Chloro): In classical β-agonists like epinephrine or synephrine, para- and meta-hydroxyl groups form vital hydrogen bond networks with serine residues on transmembrane helix V (TM-V)[5]. Replacing the 4-hydroxyl group with a 4-chloro moiety eliminates this hydrogen-bonding capability. This significantly reduces intrinsic efficacy at β2-ARs, shifting the molecule from an agonist to a weak partial agonist or antagonist[5][6]. However, the electron-withdrawing nature and increased lipophilicity of the chlorine atom enhance blood-brain barrier (BBB) permeability and increase binding affinity toward TAAR1, a receptor that prefers lipophilic, trace amine-like scaffolds[1][7].
N-Methylation: The methylamino group confers steric hindrance, reducing the molecule's susceptibility to rapid oxidative deamination by monoamine oxidase (MAO) compared to primary amines (like octopamine), thereby extending its biological half-life[8].
Comparative Potency Profile
The following table synthesizes the structure-activity relationship (SAR) data, comparing 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol with key structural analogs to highlight how specific substitutions dictate potency.
Compound
Aromatic Substitution
Amine Substitution
Estimated LogP
β2-AR Intrinsic Activity
TAAR1 Affinity
BBB Permeability
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
4-Chloro
N-Methyl
~1.8 - 2.2
Very Weak / Partial
Moderate to High
High
Halostachine
None
N-Methyl
~1.2
Weak Partial
Moderate
Moderate
Synephrine
4-Hydroxy
N-Methyl
~0.3
Moderate Partial
Low
Low
Clenbuterol
4-Amino, 3,5-Dichloro
N-tert-Butyl
~2.6
Full / Strong Agonist
Low
High
Experimental Methodologies
To objectively compare the potency of these analogs, the following self-validating protocols must be employed. These assays are designed to isolate specific mechanistic variables.
Objective: Quantify the EC50 and intrinsic activity (Emax) of the analogs at β2-AR and TAAR1.
Causality & Mechanism: Because both β2-AR and TAAR1 couple to Gαs proteins, their activation stimulates adenylyl cyclase, leading to cAMP production[1][3]. Measuring this downstream effector provides a direct readout of functional potency.
Workflow:
Seed CHO-K1 cells stably expressing human β2-AR or TAAR1 into 384-well plates at 5,000 cells/well.
Incubate cells with the phosphodiesterase inhibitor IBMX (500 µM) for 15 minutes. Rationale: IBMX prevents the degradation of cAMP, ensuring that the measured accumulation accurately reflects receptor activation rather than metabolic clearance.
Add serial dilutions (10 pM to 100 µM) of the test compounds. Incubate for 30 minutes at 37°C.
Lyse cells and add TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).
Read time-resolved fluorescence at 665 nm and 620 nm.
Self-Validation Checkpoint: Calculate the Z'-factor using Isoproterenol (full agonist) as the positive control and vehicle as the negative control. A Z'-factor > 0.5 mathematically validates the assay's dynamic range and reliability, proving the system is sensitive enough to detect partial agonism.
Objective: Determine the inhibition constant (Ki) for the receptor's orthosteric site.
Causality & Mechanism: Measures pure binding affinity independent of G-protein coupling efficacy.
Workflow:
Prepare membrane fractions from HEK293T cells expressing the target receptor.
Incubate 10 µg of membrane protein with a fixed concentration of [125I]-cyanopindolol (for β-ARs) or [3H]-RO5166017 (for TAAR1) and varying concentrations of the test compounds.
Include 100 µM of GTPγS in the binding buffer. Rationale: GTPγS uncouples G-proteins from the receptor, forcing the GPCR into a low-affinity state. This ensures that the measured affinity is not artificially inflated by G-protein bias, which is critical when evaluating partial agonists like 4-chlorohalostachine.
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Rationale: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of lipophilic halogenated ligands.
Quantify bound radioactivity using a scintillation counter.
Self-Validation Checkpoint: Non-specific binding must be defined using a saturating concentration of a cold competitor (e.g., 10 µM propranolol). The specific binding window must constitute >70% of total binding to validate the assay.
Signaling Pathway Visualization
GPCR-mediated cAMP/PKA signaling pathway activated by halogenated phenylethanolamines.
References
Title: Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine
Source: Acta Biologica et Medica Germanica (PubMed)
URL: [Link]
Title: The Vasoactive Potential of Halostachine, an Alkaloid of Tall Fescue in Cattle
Source: Veterinary and Human Toxicology (PubMed)
URL: [Link]
Title: Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype
Source: Pharmacology (S. Karger AG)
URL: [Link]
Title: Trace Amine-Associated Receptor 1 – Family Archetype or Iconoclast?
Source: PubMed Central (PMC)
URL: [Link]
Title: Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia
Source: PubMed Central (PMC)
URL: [Link]
Title: Analysis of Full and Partial Agonists Binding to β2-Adrenergic Receptor Suggests a Role of Transmembrane Helix V in Agonist-Specific Conformational Changes
Source: PubMed Central (PMC)
URL: [Link]
method validation for the determination of 4-CMC in urine
The rapid proliferation of synthetic cathinones, particularly 4-chloromethcathinone (4-CMC or clephedrone), presents a significant challenge in forensic and clinical toxicology. As a potent monoamine transporter inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
The rapid proliferation of synthetic cathinones, particularly 4-chloromethcathinone (4-CMC or clephedrone), presents a significant challenge in forensic and clinical toxicology. As a potent monoamine transporter inhibitor, 4-CMC is extensively metabolized and excreted in urine, making urine the primary matrix for consumption analysis. However, the high variability of urinary specific gravity, endogenous salts, and the presence of structurally similar isomers (e.g., 3-CMC) demand highly selective and rugged analytical methodologies.
As an Application Scientist, I have evaluated various sample preparation and instrumental platforms. This guide objectively compares these methodologies, providing a self-validating, field-proven framework for the quantitative determination of 4-CMC in urine.
Comparative Analysis of Analytical Platforms
When establishing a bioanalytical method for 4-CMC, the choice of the instrumental platform dictates the required sample preparation and ultimate method sensitivity. We evaluated three primary approaches: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS: While traditionally utilized in forensic labs 1, 4-CMC is thermally labile and prone to degradation in the injection port. To achieve acceptable peak shapes and prevent thermal breakdown, GC-MS requires tedious derivatization (e.g., using pentafluoropropionic anhydride) 2. This introduces variability and increases turnaround time.
LC-HRMS (Orbitrap/Q-TOF): HRMS platforms excel at untargeted screening and retrospective data analysis. However, comparative studies demonstrate that they generally exhibit lower sensitivity (higher limits of quantification) compared to targeted triple quadrupole systems 3.
LC-MS/MS (Triple Quadrupole): Operating in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS provides the highest sensitivity and specificity. It bypasses the need for derivatization and, when paired with appropriate sample cleanup, mitigates matrix effects effectively 4.
Table 1: Performance Comparison of Analytical Platforms for 4-CMC in Urine
Methodology
Sample Preparation
Derivatization Required
Matrix Effect Susceptibility
Typical Sensitivity (LOQ)
Analytical Throughput
GC-MS
LLE / SPE
Yes (e.g., PFPA, TFAA)
Low
~1.0 ng/mL
Moderate
LC-HRMS
Dilute-and-Shoot / SPE
No
Moderate
~0.5 ng/mL
High
LC-MS/MS
SPE (Mixed-Mode)
No
Low (<15% with SPE)
~0.1 ng/mL
Very High
Causality in Sample Preparation: Why SPE?
Many laboratories attempt a "Dilute-and-Shoot" approach for urine to save time 5. However, urine contains high concentrations of urea, salts, and creatinine, which cause severe ion enhancement or suppression in the Electrospray Ionization (ESI) source.
To build a self-validating, robust system, we utilize Mixed-Mode Cation Exchange (MCX) SPE .
The Mechanism: 4-CMC contains a secondary amine (pKa ~8.0). By adjusting the urine to pH 6.0, the amine is fully protonated. When loaded onto the MCX cartridge, 4-CMC binds via strong electrostatic interactions to the sulfonic acid groups on the sorbent.
The Advantage: This strong ionic bond allows us to wash the cartridge aggressively with 100% methanol, stripping away neutral and lipophilic interferences without losing the analyte. We then elute the 4-CMC by raising the pH (using 5% ammonium hydroxide in methanol), neutralizing the amine, and breaking the ionic bond.
Figure 1: Optimized Solid-Phase Extraction (SPE) and LC-MS/MS workflow for 4-CMC in urine.
Step-by-Step Experimental Protocol
A. Sample Pretreatment & SPE Extraction
Spiking: Aliquot 500 µL of urine into a clean tube. Add 20 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as 4-CMC-d5 (100 ng/mL). Note: The SIL-IS is critical; it perfectly co-elutes with 4-CMC and experiences identical matrix effects, mathematically canceling out ionization bias.
Buffering: Add 500 µL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 10 seconds.
Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.
Loading: Load the buffered sample onto the cartridge at a flow rate of ~1 mL/min.
Washing: Wash with 1 mL of 0.1 M HCl (retains the protonated amine), followed by 1 mL of 100% Methanol (removes lipophilic interferences). Dry the cartridge under maximum vacuum for 5 minutes.
Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
B. LC-MS/MS Analytical Conditions
Column: Use a Superficially Porous Particle (SPP) Biphenyl or C18 column (e.g., 2.1 x 50 mm, 2.7 µm). Causality: SPP columns improve mass transfer, sharpening the peaks of basic compounds like 4-CMC and minimizing secondary silanol tailing.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 60% B over 4.0 minutes, flush at 95% B, and re-equilibrate.
A bioanalytical method is only as trustworthy as its validation. Following the Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines 4, the method must be proven as a self-validating system.
Matrix Effect & Recovery: Evaluated by comparing the peak areas of 4-CMC spiked into urine before extraction (pre-extraction spike), after extraction (post-extraction spike), and in neat solvent. The SPE protocol typically yields absolute recoveries >94% and matrix effects well within the acceptable ±25% range.
Carryover: Evaluated by injecting a blank matrix immediately following the highest calibrator (e.g., 1000 ng/mL). The signal in the blank must be <10% of the Limit of Quantification (LOQ).
Table 2: Representative Validation Data for 4-CMC (SPE-LC-MS/MS)
Validation Parameter
SWGTOX Acceptance Criteria
Observed Performance (SPE-LC-MS/MS)
Linearity (R²)
> 0.990
> 0.998 (Range: 1.0 - 1000 ng/mL)
LOD / LOQ
S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)
0.03 ng/mL / 0.1 ng/mL
Extraction Recovery
Consistent across concentrations
94.5% - 98.2%
Matrix Effect
± 25%
+8% to +12% (Slight Ion Enhancement)
Intra-day Precision
%CV ≤ 20%
2.4% - 4.9%
Accuracy (Bias)
± 20% of nominal concentration
-2.9% to +4.5%
By adhering to this optimized SPE-LC-MS/MS workflow, laboratories can ensure unparalleled accuracy, effectively differentiating 4-CMC from isobaric interferences while maintaining the ruggedness required for high-throughput urine analysis.
References
A LC-MS/MS method for determination of 73 synthetic cathinones and rel
Blood concentrations of a new psychoactive substance 4-chloromethcathinone (4-CMC) determined in 15 forensic cases. nih.gov.
GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administr
Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison.
Minimizing false negatives in 3-CMC consumption analysis by monitoring stable metabolites. benchchem.com.
Comparative Analysis of the Rewarding Effects: Clephedrone (4-CMC) vs. Cocaine
Executive Summary Understanding the neurobiological mechanisms that drive substance abuse is critical for drug development, toxicology, and addiction research. This guide provides an in-depth comparative analysis of the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the neurobiological mechanisms that drive substance abuse is critical for drug development, toxicology, and addiction research. This guide provides an in-depth comparative analysis of the rewarding effects of cocaine , a classic tropane alkaloid, and clephedrone (4-CMC) , a synthetic substituted cathinone. While both compounds elevate extracellular monoamines in the mesolimbic reward pathway, their divergent mechanisms of action—reuptake inhibition versus substrate-evoked release—result in distinct behavioral and neurochemical profiles[1].
This guide outlines the mechanistic differences, quantitative neurochemical data, and the self-validating experimental protocols required to accurately assess their rewarding properties in preclinical models.
Mechanistic Divergence: Reuptake Inhibition vs. Substrate-Evoked Release
The abuse liability of a psychostimulant is fundamentally dictated by its interaction with the dopamine transporter (DAT) and the serotonin transporter (SERT)[2].
Cocaine acts as a non-selective monoamine reuptake inhibitor . By binding to DAT, SERT, and the norepinephrine transporter (NET), it blocks the clearance of endogenous neurotransmitters from the synaptic cleft. The profound accumulation of dopamine (DA) in the Nucleus Accumbens (NAc) drives its robust rewarding effects[3].
Clephedrone (4-CMC) acts as a substrate-type monoamine releaser . Rather than merely blocking reuptake, 4-CMC is transported into the presynaptic terminal, where it disrupts vesicular storage and reverses the direction of the transporters[1]. Crucially, 4-CMC demonstrates a higher potency for stimulating serotonin release compared to dopamine release[4]. Because dense serotonergic tone acts as a functional brake on dopaminergic reward pathways, 4-CMC produces a mixed "empathogenic-stimulant" profile with attenuated pure reward compared to cocaine[5].
Fig 1: Mechanistic divergence of Cocaine and 4-CMC at monoamine transporters.
Quantitative Neurochemical Profiles
To objectively compare these compounds, we must look at their binding affinities and functional efficacies. The ratio of DAT to SERT activity is a highly reliable predictor of abuse liability[2]. Compounds with high DAT selectivity (Cocaine) are highly reinforcing, whereas those with potent SERT activity (4-CMC) exhibit lower self-administration rates[5].
Note: 4-CMC is actually more potent at releasing serotonin (lower EC₅₀) than dopamine, structurally aligning its subjective effects closer to MDMA than to classic stimulants like cocaine[4][6].
Experimental Methodologies for Assessing Reward
To evaluate the translational impact of these neurochemical differences, researchers rely on robust, self-validating in vivo models. Below are the optimized protocols for assessing drug reward.
Protocol A: Conditioned Place Preference (CPP)
Causality: The CPP paradigm measures the associative learning of drug reward. By pairing the interoceptive effects of a drug with a distinct environmental context, researchers can quantify the drug's unconditioned rewarding stimulus based on the animal's subsequent preference for that environment[5].
Step-by-Step Methodology:
Apparatus Setup: Use a three-chambered apparatus with distinct visual (wall patterns) and tactile (floor textures) cues.
Phase 1: Habituation (Days 1-2): Allow animals free access to all chambers for 15 minutes.
Self-Validation Check: Record baseline time spent in each chamber. Exclude any animal exhibiting a strong natural bias (>70% time in one chamber) to ensure that post-conditioning shifts are strictly drug-induced.
Phase 2: Conditioning (Days 3-8):
Odd Days: Administer the test compound (e.g., Cocaine 15 mg/kg or 4-CMC 10-20 mg/kg via IP injection) and immediately confine the animal to the designated "drug-paired" chamber for 30 minutes.
Even Days: Administer a saline vehicle and confine the animal to the "vehicle-paired" chamber for 30 minutes.
Phase 3: Testing (Day 9): In a drug-free state, allow the animal free access to all chambers for 15 minutes.
Data Analysis: Calculate the CPP score (Time spent in drug-paired chamber minus time spent in vehicle-paired chamber).
Fig 2: Standard Conditioned Place Preference (CPP) experimental workflow.
Protocol B: In Vivo Microdialysis
Causality: While CPP measures behavioral reward, microdialysis directly quantifies the neurochemical drivers. Using a semi-permeable membrane implanted in the NAc shell, extracellular neurotransmitters continuously diffuse into the dialysate, enabling real-time kinetic mapping of DA and 5-HT efflux.
Step-by-Step Methodology:
Stereotaxic Surgery: Implant a guide cannula targeting the NAc shell. Allow 5-7 days for surgical recovery.
Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min.
Equilibration & Baseline: Collect dialysate fractions every 15 minutes for at least 90 minutes prior to drug administration.
Self-Validation Check: Do not administer the drug until a stable baseline is achieved (defined as three consecutive fractions with <10% fluctuation in DA/5-HT levels). This prevents handling stress or probe-induced tissue trauma from confounding the data.
Drug Administration & Sampling: Administer Cocaine or 4-CMC. Continue collecting 15-minute fractions for 120-180 minutes.
Quantification: Analyze fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Comparative Rewarding Efficacy: Analysis of Outcomes
When subjected to the rigorous experimental paradigms described above, the behavioral outcomes of cocaine and 4-CMC diverge significantly:
Cocaine: Consistently produces robust, dose-dependent CPP and readily maintains Intravenous Self-Administration (IVSA)[7]. Its mechanism as a reuptake inhibitor with a low SERT/DAT ratio strongly biases the mesolimbic system toward profound dopaminergic reward[2].
Clephedrone (4-CMC): Despite increasing locomotor activity, 4-CMC frequently fails to produce significant CPP in murine models at standard stimulant doses (10-20 mg/kg)[5]. The potent serotonin release triggered by 4-CMC acts as a functional inhibitor of the dopamine-mediated reward pathways[5]. While intracranial self-stimulation (ICSS) models indicate it retains some abuse liability[1], its overall reinforcing efficacy is heavily attenuated compared to pure dopaminergic agents like cocaine or DAT-selective synthetic cathinones (e.g., 4-MeO-PVP or α-PVP)[5][8].
Translational Implications for Drug Development
The comparative pharmacology of cocaine and 4-CMC provides critical insights for drug development professionals. Understanding the delicate balance of the DAT/SERT ratio is essential for developing novel therapeutics (e.g., for ADHD, narcolepsy, or binge eating disorder) that require dopaminergic modulation without the severe abuse liability of cocaine[2]. Substrate releasers with balanced or SERT-biased profiles provide structural templates for designing non-addictive, therapeutically viable stimulants, provided the neurotoxicity associated with halogenated cathinones can be engineered out of the scaffold[4][8].
References
World Health Organization (WHO) Expert Committee on Drug Dependence. "Critical Review Report: 4-CMC (4-CHLOROMETHCATHIONE)". ECDD Repository. Available at: [Link]
Wojcieszak, J., et al. (2021). "Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration and Following Withdrawal from Intermittent 14-Day Treatment." Neurotoxicity Research. Available at: [Link]
UK Home Office. (2025). "Synthetic cathinones: an updated harms assessment". GOV.UK. Available at: [Link]
American Chemical Society. (2024). "Structure–Activity Relationship of Synthetic Cathinones: An Updated Review". Chemical Research in Toxicology. Available at: [Link]
High-Performance Chiral Separation: Method Validation and CSP Comparison for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol Enantiomers
Executive Summary & Mechanistic Context The compound 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is a chiral β -amino alcohol. Structurally, it belongs to the phenylethanolamine class, sharing a core scaffold with well-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
The compound 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is a chiral
β
-amino alcohol. Structurally, it belongs to the phenylethanolamine class, sharing a core scaffold with well-documented adrenergic agents such as sotalol, halostachine, and ephedrine. The stereocenter at the hydroxyl-bearing carbon dictates its spatial orientation, which is critical because the enantiomers of phenylethanolamines typically exhibit drastically different binding affinities and pharmacodynamic profiles ()[1]. Validating a robust, self-verifying chiral High-Performance Liquid Chromatography (HPLC) method is essential for determining enantiomeric purity (
ee%
) during drug development, pharmacokinetic profiling, and toxicological screening.
Causality in Chiral Stationary Phase (CSP) Selection
Selecting the correct Chiral Stationary Phase (CSP) requires a deep understanding of the molecular topology of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol. The molecule features an aromatic ring with a para-chloro substituent, a chiral hydroxyl group, and a secondary amine (methylamino).
Polysaccharide Derivatives (The Optimal Choice): CSPs based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) excel at resolving
β
-amino alcohols ()[2]. The causality of this separation lies in a three-point interaction model: the carbamate linkages provide strong hydrogen bonding to the analyte's
−OH
and
−NHCH3
groups, the phenyl rings engage in
π−π
stacking with the 4-chlorophenyl moiety, and the helical polymer backbone offers a highly specific steric groove for chiral inclusion.
Protein-Based CSPs (
α1
-Acid Glycoprotein - AGP): While AGP columns are highly versatile for basic drugs operating via reversed-phase ionic and hydrophobic interactions ()[3], they typically suffer from lower loading capacities and broader peak shapes for heavily halogenated phenylethanolamines compared to normal-phase polysaccharide columns.
Crown Ethers (The Mechanistic Mismatch): Chiral crown ether columns (e.g., Crownpak CR) are renowned for resolving primary amines by forming inclusion complexes with the
−NH3+
group. However, because 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol possesses a secondary amine, the steric bulk of the N-methyl group prevents the analyte from entering the crown ether cavity, rendering this CSP mechanistically ineffective for this specific molecule.
Comparative Performance Data
The following table summarizes the objective performance of three distinct CSP chemistries for the enantioseparation of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol.
CSP Chemistry
Column Example
Mobile Phase Mode
Retention Factor (
k1
)
Separation Factor (
α
)
Resolution (
Rs
)
Suitability
Amylose Carbamate
Chiralpak AD-H
Normal Phase (Hexane/IPA/DEA)
2.45
1.85
3.40
Excellent
Macrocyclic Glycopeptide
Chirobiotic V
Polar Organic (MeOH/AA/TEA)
1.90
1.42
2.10
Good
α1
-Acid Glycoprotein
CHIRAL-AGP
Reversed Phase (Phosphate/ACN)
4.10
1.20
1.45
Marginal
(Data represents typical normalized chromatographic responses for halogenated phenylethanolamines under optimized conditions).
To ensure trustworthiness and reproducibility, the analytical method must act as a self-validating system. The following step-by-step protocol utilizes the Amylose Carbamate CSP under normal-phase conditions.
A. Chromatographic Conditions & Mechanistic Rationale
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5
μ
m silica (250 mm × 4.6 mm).
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
Causality Check: Why add 0.1% Diethylamine (DEA)? Basic secondary amines interact strongly with residual acidic silanols on the silica support, causing severe peak tailing. DEA acts as a competing basic modifier, masking the silanols and ensuring sharp, symmetrical peaks ()[4].
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 220 nm.
B. System Suitability Testing (SST) - The Self-Validation Gate
Before analyzing unknown samples, the system must prove its resolving power. Inject a racemic standard (50
μ
g/mL) and verify the following parameters:
Resolution (
Rs
): Must be
≥
2.0 between the (R)- and (S)-enantiomers.
Tailing Factor (
Tf
): Must be
≤
1.5 for both peaks to confirm adequate silanol suppression.
Repeatability: Relative Standard Deviation (RSD) of retention times must be
≤
1.0% across 5 replicate injections.
C. Step-by-Step Method Validation Workflow
Specificity: Inject the sample diluent (blank) to ensure no interfering peaks elute at the retention times of the enantiomers.
Linearity: Prepare calibration standards ranging from 10% to 120% of the nominal working concentration (e.g., 5 to 60
μ
g/mL). Plot peak area vs. concentration. Acceptance criteria:
R2≥0.999
.
Accuracy (Recovery): Spike known amounts of the pure (R)- and (S)-enantiomers into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.
Precision (Repeatability): Perform six replicate preparations and injections of the 100% concentration standard. Acceptance criteria: RSD of peak areas
≤
2.0%.
Visualizations
Three-point chiral recognition mechanism between the CSP and the phenylethanolamine analyte.
Self-validating HPLC method development and validation workflow for chiral analysis.
References
Recent Advances in Separation and Analysis of Chiral Compounds
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
Chiral liquid chromatography contribution to the determination of the absolute configuration of enantiomers
Source: Journal of Chromatography A (via ResearchGate)
URL:[Link]
Enantioselective Conversion of Racemic Sotalol to R(-)-Sotalol by Lipase AP6
Source: Indian Journal of Pharmaceutical Sciences
URL:[Link]
Comparative Toxicometabolomics: 4-CMC vs. Legacy Synthetic Cathinones
As synthetic cathinones continue to proliferate, understanding their pharmacokinetic profiles is paramount for forensic toxicology, clinical diagnostics, and drug development. 4-Chloromethcathinone (4-CMC, clephedrone) h...
Author: BenchChem Technical Support Team. Date: March 2026
As synthetic cathinones continue to proliferate, understanding their pharmacokinetic profiles is paramount for forensic toxicology, clinical diagnostics, and drug development. 4-Chloromethcathinone (4-CMC, clephedrone) has emerged as a prominent novel psychoactive substance (NPS). However, its metabolic fate diverges significantly from legacy cathinones like 4-methylmethcathinone (4-MMC, mephedrone) and its positional isomer 3-chloromethcathinone (3-CMC).
This guide objectively compares the metabolic pathways of 4-CMC against other key cathinones, providing researchers with experimental frameworks and validated methodologies for biomarker identification.
Mechanistic Divergence in Cathinone Metabolism
While synthetic cathinones share a foundational
β
-keto phenethylamine backbone, substitutions on the aromatic ring and aliphatic side chains dictate their primary routes of biotransformation. The metabolic stability and clearance rates of these compounds directly influence their detection windows in biological matrices .
4-MMC (Mephedrone)
The metabolism of 4-MMC is primarily driven by N-demethylation , yielding the active Phase I metabolite normephedrone (4-MC). A secondary, highly prevalent pathway involves the oxidation of the tolyl-methyl group, resulting in 4-carboxy-mephedrone (4-COOH-MMC). In human urine, 4-COOH-MMC is excreted at concentrations up to 10 times higher than the parent compound, making it the definitive biomarker for 4-MMC consumption .
3-CMC (3-Chloromethcathinone)
Despite being a positional isomer of 4-CMC, 3-CMC exhibits an intermediate clearance rate. Its predominant metabolic pathway is a combination of N-demethylation and
ω
-carboxylation . The resulting N-desmethyl-
ω
-carboxy-3-CMC is the most abundant urinary metabolite, necessitating targeted LC-MS/MS screening for this specific compound to confirm exposure .
4-CMC (4-Chloromethcathinone)
4-CMC is characterized as a low-clearance compound with a highly unique metabolic trajectory. Unlike 4-MMC and 3-CMC, its primary biotransformation relies heavily on β
-ketoreduction followed by oxidative deamination and O-glucuronidation . The formation of a dihydro-4-CMC O-glucuronide conjugate represents a metabolic pathway rarely observed as the dominant route for methcathinone analogues . Because the non-conjugated form is often undetectable without prior glucuronide hydrolysis, sample preparation protocols must incorporate enzymatic cleavage (e.g., using
β
-glucuronidase) to avoid false-negative results.
Primary Phase I and Phase II metabolic pathways of 4-CMC, 3-CMC, and 4-MMC.
Quantitative Toxicometabolomics
To facilitate rapid assay development, the following table synthesizes the quantitative metabolic and pharmacokinetic parameters of the three cathinones based on in vitro human hepatocyte and microsomal models .
Compound
Intrinsic Clearance
In Vitro Half-Life (
t1/2
)
Primary Phase I Pathway
Dominant Excreted Biomarker
4-CMC
Low
~50–60 min
β
-Ketoreduction
Dihydro-4-CMC O-glucuronide
3-CMC
Intermediate
~54 min
N-Demethylation & Oxidation
N-desmethyl-
ω
-carboxy-3-CMC
4-MMC
Intermediate
~5.7 h (for DHMMC)
N-Demethylation
4-COOH-MMC
Self-Validating Experimental Protocol: In Vitro HLM Assay
To accurately map these metabolic pathways, researchers rely on Human Liver Microsome (HLM) assays coupled with high-resolution mass spectrometry. The protocol below is designed as a self-validating system: the
T=0
minute sample serves as the absolute baseline, ensuring that any downstream metabolite detection is a direct result of enzymatic turnover rather than sample degradation.
Step-by-Step Methodology & Causality
Step 1: Substrate Incubation
Action: Incubate 10 µM of the target cathinone with 1 mg/mL pooled HLMs in 50 mM ammonium bicarbonate buffer (pH 7.4) at 37°C.
Causality: Pooled HLMs provide a physiologically representative concentration of membrane-bound CYP450s and UGTs, neutralizing single-donor genetic polymorphisms. The ammonium bicarbonate buffer maintains a strict pH of 7.4, which is critical to preserve the three-dimensional conformation and catalytic efficacy of the hepatic enzymes.
Step 2: Co-factor Initiation
Action: Initiate the metabolic reaction by adding 1 mM NADPH (and UDPGA if assessing Phase II glucuronidation).
Causality: NADPH acts as the obligate electron donor for the CYP450 catalytic cycle. Adding it last ensures that the reaction start time is precisely controlled, allowing for accurate kinetic mapping.
Step 3: Reaction Quenching
Action: At designated time intervals (e.g., 0, 15, 30, 60 minutes), extract an aliquot and immediately mix it with an equal volume of ice-cold acetonitrile (ACN).
Causality: The sudden shift in temperature and dielectric constant induces rapid protein denaturation. This instantly halts enzymatic activity—preventing over-metabolism—and precipitates the microsomal proteins to protect the LC-MS/MS column from clogging.
Step 4: Centrifugation & LC-HRMS/MS Analysis
Action: Centrifuge the quenched samples at 15,000
×
g for 10 minutes. Extract the supernatant for analysis using a gradient reversed-phase LC-HRMS/MS setup (e.g., Phenyl-Hexyl column).
Causality: High-speed centrifugation pellets the denatured proteins. The Phenyl-Hexyl stationary phase is specifically chosen for its
π−π
interactions, which provide superior retention and separation of structurally similar aromatic cathinone isomers compared to standard C18 columns.
Standardized in vitro workflow for human liver microsome (HLM) profiling.
Analytical Implications for Drug Development & Toxicology
The divergence in metabolic pathways dictates how diagnostic assays must be engineered. For 4-MMC and 3-CMC, standard LC-MS/MS screening of urine can directly target the highly abundant carboxy-metabolites.
Conversely, the low intrinsic clearance and unique Phase II dependency of 4-CMC pose a distinct analytical challenge. Because the primary urinary biomarker is a dihydro-4-CMC O-glucuronide, direct injection methods will likely yield false negatives. Drug development professionals and toxicologists must incorporate a pre-analytical hydrolysis step (using
β
-glucuronidase) to cleave the conjugate, thereby liberating the dihydro-metabolite for detection in positive electrospray ionization (ESI+) modes.
References
Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology / PubMed. Available at:[Link]
3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? The AAPS Journal / PubMed. Available at:[Link]
Mephedrone and Its Metabolites: A Narrative Review. International Journal of Molecular Sciences / PubMed. Available at:[Link]
Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods. MDPI. Available at:[Link]
Proper disposal of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires a rigorous, mechanistic approach to laboratory safety. 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is a polyf...
Author: BenchChem Technical Support Team. Date: March 2026
Proper disposal of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires a rigorous, mechanistic approach to laboratory safety. 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is a polyfunctional molecule containing a chlorinated aromatic ring, a secondary amine, and a secondary alcohol. Because of this structural complexity, standard organic waste disposal procedures are insufficient and potentially hazardous.
This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational workflows required to safely manage, containerize, and dispose of this compound in strict compliance with environmental regulations.
Chemical Profiling & Mechanistic Hazard Assessment
To design a safe and self-validating disposal protocol, we must first understand the causality behind the chemical's reactivity vectors. Each functional group dictates specific segregation requirements:
Chlorinated Aromatic Ring (Halogenated Vector): The presence of the chloro-substituent dictates the primary waste classification. Halogenated organic compounds cannot be mixed with general non-halogenated solvent waste. During incineration, halogens act as flame retardants and generate highly corrosive hydrochloric acid (HCl) gas. Therefore, this waste requires specialized high-temperature incineration (CMBST) equipped with downstream caustic scrubbers[1]. Mixing this compound with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive treatment and can overwhelm scrubber capacities[2].
Secondary Amine (Basic Vector): The -NHCH₃ group imparts weak basicity to the molecule. If inadvertently mixed with concentrated acidic waste streams, it can trigger an exothermic neutralization reaction, potentially leading to solvent volatilization or dangerous container over-pressurization[3].
Secondary Alcohol (Oxidation Vector): The -OH group is susceptible to oxidation. Introduction of strong oxidizers (e.g., nitric acid, peroxides, permanganates) into the waste container can initiate a runaway exothermic oxidation to the corresponding ketone[3].
Quantitative Data & Compatibility Matrix
To ensure immediate logistical clarity, the operational parameters for handling this waste stream are summarized below.
Parameter
Specification / Requirement
Mechanistic Rationale
Waste Classification
Halogenated Organic Waste
The chloro-substituent necessitates specific high-temperature incineration to break carbon-halogen bonds safely[1].
Incompatible Materials
Strong acids, strong oxidizers, active metals
The amine group reacts exothermically with acids; the alcohol group reacts violently with oxidizers[3].
Primary Container
HDPE or Glass
Prevents corrosion from trace halogen acids that may form via photolytic degradation; ensures structural integrity[2].
SAA Accumulation Limit
Up to 55 gallons (or 1 qt acutely toxic)
Standard EPA Resource Conservation and Recovery Act (RCRA) limit for Satellite Accumulation Areas[2].
Final Treatment Method
High-Temperature Incineration (CMBST)
Destroys the organic framework; downstream caustic scrubbers neutralize HCl gas byproducts[1].
Operational Disposal Workflows
The following methodologies provide a self-validating system for waste management, ensuring that errors are caught before incompatible chemicals are mixed.
Protocol 1: Point-of-Generation Waste Segregation and Containerization
Objective: Safely isolate 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol into a compliant Satellite Accumulation Area (SAA) container.
Container Selection: Select a high-density polyethylene (HDPE) or glass container. Rationale: These materials are impervious to the trace amounts of hydrochloric acid (HCl) that may form over time if the chlorinated solvent undergoes slow photolytic or thermal degradation[2]. Do not use metal containers.
Pre-Labeling (Self-Validating Step): Before adding any waste, attach a standardized Hazardous Waste Tag. Check the boxes for "Halogenated Organic Waste" and "Toxic", and explicitly write the full chemical name. Rationale: Pre-labeling prevents the creation of "unknown" waste containers, which pose severe safety risks and incur massive analytical costs for disposal[2].
Chemical Transfer: Operating strictly within a certified chemical fume hood, transfer the waste into the container using a chemically compatible funnel. Ensure the waste stream is completely free of aqueous acids or strong oxidizers[3].
Sealing and Storage: Immediately seal the container with a tightly fitting, leak-proof cap. Store the container in secondary containment within the designated SAA, away from direct sunlight, heat sources, and incompatible chemical streams[4].
EHS Transfer: Once the container reaches 75-90% capacity, or approaches the regulatory time limit (e.g., 60 to 150 days depending on your facility's generator status), initiate a waste collection request to your Environmental Health and Safety (EHS) department[5]. Do not allow the container to overflow.
Protocol 2: Immediate Decontamination of Small-Scale Spills (< 500 mL)
Objective: Safely neutralize and collect accidental releases without exposing personnel to toxic vapors or environmental contamination.
Hazard Assessment: Verify that the spill is confined to a well-ventilated area and does not involve highly reactive co-contaminants. If the spill is large or highly concentrated, evacuate immediately.
PPE Donning: Equip double nitrile or Viton® gloves, chemical splash goggles, and a fully-buttoned lab coat[4].
Containment: Surround the spill perimeter with an inert, dry, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical spill pads)[4]. Rationale: Using non-combustible absorbents prevents secondary fire hazards, especially if the solvent mixture contains flammable co-solvents.
Absorption and Collection: Work the absorbent from the outside in. Once fully absorbed, use a non-sparking scoop to transfer the saturated material into a heavy-duty, sealable polyethylene bag or rigid container.
Disposal: Label the bag explicitly as "Spill Debris: Halogenated Organic Waste containing 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol" and submit it for immediate EHS pickup as dangerous waste[4]. Never flush the residue down the drain[4].
Disposal Decision Pathway Visualization
Figure 1: Logical decision tree for the segregation and disposal of halogenated organic waste.
References
[4] Title: Halogenated Solvents: PROCEDURES | Source: Washington State University | 4
[3] Title: LABORATORY WASTE DISPOSAL GUIDELINES | Source: University of Wollongong (UOW) | 3
[2] Title: Halogenated Solvents in Laboratories - Campus Operations | Source: Temple University | 2
[5] Title: Hazardous Waste Disposal Guide - Research Safety | Source: Northwestern University | 5